Product packaging for Melanotan I(Cat. No.:CAS No. 75921-69-6)

Melanotan I

Cat. No.: B1666627
CAS No.: 75921-69-6
M. Wt: 1646.8 g/mol
InChI Key: UAHFGYDRQSXQEB-LEBBXHLNSA-N
Attention: For research use only. Not for human or veterinary use.
Usually In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
  • Packaging may vary depending on the PRODUCTION BATCH.

Description

Afamelanotide is a first-in-class, synthetic, 13-amino acid peptide analogue of the endogenous alpha melanocyte-stimulating hormone (α-MSH). It differs structurally from its endogenous counterpart by only two amino acids - these structural differences improve biological efficacy by imparting a greater affinity for its target and a longer biological half-life. Afamelanotide is currently the only approved drug therapy used in the management of erythropoietic protoporphyria, having received approval in the EU in December 2014 and subsequent FDA approval in October 2019. Despite its relatively recent approval, afamelanotide has been available for use as an orphan drug in both the US and EU since 2008.
Afamelanotide is a melanocortin-1 receptor agonist that stimulates melanin production in the skin and is used to decrease pain and itching from light exposure in patients with erythropoietic protoporphyria and X-linked protoporphyria. Afamelanotide has not been linked to serum aminotransferase elevations during therapy nor to instances of idiosyncratic acute liver injury with symptoms and jaundice.
Afamelanotide is a synthetic peptide analogue of the naturally occurring alpha-melanocyte stimulating hormone (a-MSH) with potential photoprotective activity. Mimicking the action of a-MSH, afamelanotide stimulates melanocytes to increase the production and release of melanin. Increased melanocyte melanin may protect against ultraviolet radiation (UVR)-initiated cellular DNA damage, oxidation of membrane proteins, and alterations in intracellular signaling processes in epidermal cells. Endogenously, a-MSH is released by skin cells in response to UVR exposure, stimulating melanocytes to produce and release melanin.
observations suggest that afamelanotide has beneficial effects in patients with erythropoietic protoporphyria, induces epidermal melanin formation
See also: Afamelanotide Acetate (active moiety of).

Structure

2D Structure

Chemical Structure Depiction
molecular formula C78H111N21O19 B1666627 Melanotan I CAS No. 75921-69-6

Properties

Key on ui mechanism of action

Patients with erythropoietic porphyria (EPP) have a deficiency of ferrochelatase (FECH), an enzyme involved in the final step of heme biosynthesis. FECH is required to insert iron into protoporphyrin IX (PPIX) to generate heme, and a deficiency in FECH results in accumulation of PPIX (particularly in the liver and superficial skin vasculature). PPIX molecules are photodynamic - exposure to UV radiation causes these molecules to form reactive oxygen species that lead to subsequent tissue damage. Afamelanotide mimics endogenous alpha melanocyte-stimulating hormone (α-MSH), a hormone typically released in response to UV-induced skin damage. Both afamelanotide and α-MSH bind to the melanocortin-1 receptor (MC1R) on melanocytes which stimulates the synthesis of eumelanin, a photoprotective compound. Eumelanin is incorporated into small vesicles called melanosomes which are then distributed to surrounding keratinocytes. Melanosomes are concentrated above the nucleus of these keratinocytes, thus protecting them from UV-induced damage. While endogenous α-MSH requires UV-induced skin damage in order to be produced, afamelanotide increases eumelanin biosynthesis independent of UV exposure. Activation of MC1R signalling by afamelanotide also instigates other protective processes, including an increase in antioxidant activity, DNA repair, and secretion of immunomodulatory proteins such as interleukin-10.

CAS No.

75921-69-6

Molecular Formula

C78H111N21O19

Molecular Weight

1646.8 g/mol

IUPAC Name

(4S)-4-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-acetamido-3-hydroxypropanoyl]amino]-3-(4-hydroxyphenyl)propanoyl]amino]-3-hydroxypropanoyl]amino]hexanoyl]amino]-5-[[(2S)-1-[[(2R)-1-[[(2S)-1-[[(2S)-1-[[2-[[(2S)-6-amino-1-[(2S)-2-[[(2S)-1-amino-3-methyl-1-oxobutan-2-yl]carbamoyl]pyrrolidin-1-yl]-1-oxohexan-2-yl]amino]-2-oxoethyl]amino]-3-(1H-indol-3-yl)-1-oxopropan-2-yl]amino]-5-carbamimidamido-1-oxopentan-2-yl]amino]-1-oxo-3-phenylpropan-2-yl]amino]-3-(1H-imidazol-5-yl)-1-oxopropan-2-yl]amino]-5-oxopentanoic acid

InChI

InChI=1S/C78H111N21O19/c1-5-6-19-52(91-75(116)61(41-101)97-72(113)57(34-46-24-26-49(103)27-25-46)94-74(115)60(40-100)88-44(4)102)68(109)92-54(28-29-64(105)106)70(111)96-59(36-48-38-83-42-87-48)73(114)93-56(33-45-16-8-7-9-17-45)71(112)90-53(22-14-31-84-78(81)82)69(110)95-58(35-47-37-85-51-20-11-10-18-50(47)51)67(108)86-39-63(104)89-55(21-12-13-30-79)77(118)99-32-15-23-62(99)76(117)98-65(43(2)3)66(80)107/h7-11,16-18,20,24-27,37-38,42-43,52-62,65,85,100-101,103H,5-6,12-15,19,21-23,28-36,39-41,79H2,1-4H3,(H2,80,107)(H,83,87)(H,86,108)(H,88,102)(H,89,104)(H,90,112)(H,91,116)(H,92,109)(H,93,114)(H,94,115)(H,95,110)(H,96,111)(H,97,113)(H,98,117)(H,105,106)(H4,81,82,84)/t52-,53-,54-,55-,56+,57-,58-,59-,60-,61-,62-,65-/m0/s1

InChI Key

UAHFGYDRQSXQEB-LEBBXHLNSA-N

Isomeric SMILES

CCCC[C@@H](C(=O)N[C@@H](CCC(=O)O)C(=O)N[C@@H](CC1=CN=CN1)C(=O)N[C@H](CC2=CC=CC=C2)C(=O)N[C@@H](CCCNC(=N)N)C(=O)N[C@@H](CC3=CNC4=CC=CC=C43)C(=O)NCC(=O)N[C@@H](CCCCN)C(=O)N5CCC[C@H]5C(=O)N[C@@H](C(C)C)C(=O)N)NC(=O)[C@H](CO)NC(=O)[C@H](CC6=CC=C(C=C6)O)NC(=O)[C@H](CO)NC(=O)C

Canonical SMILES

CCCCC(C(=O)NC(CCC(=O)O)C(=O)NC(CC1=CN=CN1)C(=O)NC(CC2=CC=CC=C2)C(=O)NC(CCCNC(=N)N)C(=O)NC(CC3=CNC4=CC=CC=C43)C(=O)NCC(=O)NC(CCCCN)C(=O)N5CCCC5C(=O)NC(C(C)C)C(=O)N)NC(=O)C(CO)NC(=O)C(CC6=CC=C(C=C6)O)NC(=O)C(CO)NC(=O)C

Appearance

Solid powder

Other CAS No.

64887-70-3

Purity

>98% (or refer to the Certificate of Analysis)

sequence

Ac-Ser-Tyr-Ser-Nle-Glu-His-Phe-Arg-Trp-Gly-Lys-Pro-Val-NH2

shelf_life

>3 years if stored properly

solubility

Soluble in DMSO

storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Synonyms

Afamelanotide;  CUV1647;  CUV-1647;  CUV 1647;  MBJ 05;  MBJ-05;  MBJ05;  Melanotan I;  Melanotan-1;  MT-1 (Nlefmsh);  Ndp-msh;  4-Norleucyl-7-phenylalanine-alpha-msh

Origin of Product

United States

Foundational & Exploratory

The Genesis of a Sun-Independent Tan: A Technical History of Melanotan I

Author: BenchChem Technical Support Team. Date: November 2025

An In-depth Guide to the Discovery, Development, and Mechanism of Afamelanotide

Abstract

Melanotan I, known scientifically as afamelanotide and by the brand name Scenesse®, represents a significant milestone in peptide-based therapeutics. Originally conceived as a sunless tanning agent to mitigate the risk of UV-induced skin cancer, its development journey has culminated in a first-in-class treatment for the rare phototoxic disorder, erythropoietic protoporphyria (EPP). This technical guide provides a comprehensive history of this compound's discovery and development, detailing its mechanism of action, key experimental data, and the clinical trials that led to its approval. We delve into the molecular interactions with the melanocortin-1 receptor (MC1R), the downstream signaling cascade, and the pharmacokinetic profile that guided its formulation into a novel subcutaneous implant. This document is intended for researchers, scientists, and drug development professionals seeking a thorough understanding of this pioneering melanocortin peptide therapeutic.

Introduction: The Quest for Photoprotection

The incidence of skin cancer, largely attributed to excessive exposure to ultraviolet (UV) radiation, spurred research into alternative methods of achieving a tan, which is the body's natural defense mechanism against sun damage. In the 1980s, a team of researchers at the University of Arizona, including Dr. Victor J. Hruby, Dr. Norman Levine, and Robert T. Dorr, initiated a program to develop a synthetic analog of the endogenous alpha-melanocyte-stimulating hormone (α-MSH)[1]. The primary goal was to create a compound that could stimulate melanin production without the need for UV exposure, thereby providing a "therapeutic tan" and reducing the risk of skin cancer[1][2]. This research led to the synthesis of a series of potent and stable α-MSH analogs, with this compound emerging as a lead candidate.

The Molecular Innovation: From α-MSH to Afamelanotide

α-MSH, a naturally occurring 13-amino acid peptide, has a very short plasma half-life, making it unsuitable as a therapeutic agent. The key innovation in the development of this compound was the strategic modification of the α-MSH amino acid sequence to enhance its potency and stability.

Chemical Structure and Synthesis

This compound, or afamelanotide, is a linear tridecapeptide with the amino acid sequence Ac-Ser-Tyr-Ser-Nle -Glu-His-D-Phe -Arg-Trp-Gly-Lys-Pro-Val-NH₂. It is also designated as [Nle⁴,D-Phe⁷]-α-MSH[3][4]. Two critical substitutions differentiate it from the native α-MSH:

  • Methionine at position 4 is replaced by Norleucine (Nle) : This substitution prevents oxidation, a common degradation pathway for methionine-containing peptides, thereby increasing the molecule's stability.

  • L-Phenylalanine at position 7 is replaced by its D-enantiomer (D-Phe) : This change confers resistance to enzymatic degradation, significantly prolonging the peptide's biological activity[5].

The synthesis of [Nle⁴,D-Phe⁷]-α-MSH was a crucial step in creating a viable therapeutic candidate with a longer half-life and greater potency compared to the endogenous hormone[5].

Mechanism of Action: Activating the Melanocortin-1 Receptor

This compound exerts its effects by acting as a potent agonist of the melanocortin-1 receptor (MC1R), a G-protein coupled receptor primarily expressed on the surface of melanocytes[6][7].

Receptor Binding and Signaling Pathway

Upon binding to the MC1R, this compound initiates a downstream signaling cascade:

  • Activation of Adenylyl Cyclase: The activated MC1R couples to the Gs alpha subunit of the heterotrimeric G protein, which in turn activates adenylyl cyclase[1][8].

  • Increased Cyclic AMP (cAMP) Levels: Adenylyl cyclase catalyzes the conversion of ATP to cyclic AMP (cAMP), a second messenger molecule[1][8].

  • Activation of Protein Kinase A (PKA): Elevated intracellular cAMP levels lead to the activation of Protein Kinase A (PKA)[8].

  • Upregulation of MITF: PKA phosphorylates and activates the cAMP response element-binding protein (CREB), which then upregulates the expression of the Microphthalmia-associated Transcription Factor (MITF)[9].

  • Stimulation of Melanogenesis: MITF is a master regulator of melanocyte function and survival. It promotes the transcription of key enzymes involved in melanin synthesis, such as tyrosinase, tyrosinase-related protein 1 (TRP-1), and dopachrome tautomerase (DCT). This leads to an increased production of eumelanin, the dark, photoprotective form of melanin[8][9].

The increased production and transfer of eumelanin to surrounding keratinocytes results in a darkening of the skin, providing protection against UV radiation[10].

MC1R_Signaling_Pathway cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_intracellular Intracellular Melanotan_I This compound MC1R MC1R Melanotan_I->MC1R binds G_Protein Gs Protein MC1R->G_Protein activates AC Adenylyl Cyclase G_Protein->AC activates cAMP cAMP AC->cAMP converts ATP ATP ATP->AC PKA PKA cAMP->PKA activates CREB CREB PKA->CREB activates MITF MITF CREB->MITF upregulates Melanogenesis Melanogenesis (Eumelanin Production) MITF->Melanogenesis stimulates

Caption: this compound signaling pathway via the MC1R.

Preclinical and Early Clinical Development

The initial development of this compound focused on its potential as a sunless tanning agent. Preclinical studies and early phase I clinical trials were conducted to assess its safety, tolerability, pharmacokinetics, and ability to induce pigmentation.

Pharmacokinetics and Formulation

Early clinical studies established the pharmacokinetic profile of this compound. Following subcutaneous administration, the peptide is fully bioavailable, with a plasma half-life of approximately 30 minutes[4][6][11]. Despite its short half-life, the biological effect of increased pigmentation is long-lasting[11]. Oral administration did not result in detectable plasma levels[11].

The need for repeated injections to maintain therapeutic levels led to the development of a controlled-release subcutaneous implant. This biodegradable implant, containing 16 mg of afamelanotide, is approximately the size of a grain of rice and is administered every two months[12][13]. The implant releases the majority of the drug within the first few days, with plasma levels becoming undetectable by day 10[4].

Table 1: Pharmacokinetic Parameters of Afamelanotide

ParameterValueReference
Route of Administration Subcutaneous Implant[13]
Bioavailability (SC) 100%[11]
Plasma Half-life ~30 minutes[4][6]
Tmax (Implant) 36 hours (median)[6]
Cmax (Implant) 3.7 ± 1.3 ng/mL[6]
Metabolism Presumed rapid hydrolysis[6]
Receptor Binding Affinity

In vitro studies have demonstrated the high affinity of this compound for the MC1R.

Table 2: Binding Affinity (Ki) of [Nle⁴,D-Phe⁷]-α-MSH for Melanocortin Receptors

ReceptorKi (nM)Reference
MC1R 0.085
MC3R 0.4
MC4R 3.8
MC5R 5.1

Clinical Trials in Erythropoietic Protoporphyria (EPP)

The focus of this compound's development shifted towards treating photosensitivity disorders, particularly erythropoietic protoporphyria (EPP). EPP is a rare genetic disorder characterized by severe phototoxicity due to the accumulation of protoporphyrin IX in the skin[14]. Patients experience excruciating pain upon exposure to sunlight.

A series of randomized, double-blind, placebo-controlled clinical trials were conducted to evaluate the efficacy and safety of afamelanotide in adult EPP patients.

EPP_Clinical_Trial_Workflow cluster_screening Screening & Enrollment cluster_treatment Treatment Phase cluster_assessment Assessment Phase cluster_outcomes Primary & Secondary Outcomes Patient_Pool EPP Patients Inclusion_Criteria Inclusion Criteria Met? Patient_Pool->Inclusion_Criteria Randomization Randomization (1:1) Inclusion_Criteria->Randomization Yes Treatment_Group Afamelanotide Implant (16mg) Randomization->Treatment_Group Placebo_Group Placebo Implant Randomization->Placebo_Group Dosing Dosing every 60 days Treatment_Group->Dosing Placebo_Group->Dosing Data_Collection Patient Diaries: - Sun Exposure Duration - Phototoxic Reactions (Number, Severity) Dosing->Data_Collection QoL_Assessment Quality of Life Questionnaires (e.g., EPP-QoL, DLQI) Dosing->QoL_Assessment Safety_Monitoring Adverse Event Monitoring Dosing->Safety_Monitoring Primary_Endpoint Primary Endpoint: Increased Pain-Free Sun Exposure Data_Collection->Primary_Endpoint Secondary_Endpoints Secondary Endpoints: - Reduced Phototoxic Reactions - Improved Quality of Life QoL_Assessment->Secondary_Endpoints Safety_Monitoring->Secondary_Endpoints

Caption: Generalized workflow of the EPP clinical trials.

Table 3: Summary of Key Phase III Clinical Trials of Afamelanotide in EPP

Trial IdentifierLocationNStudy DesignDosing RegimenPrimary EndpointKey OutcomesReference
CUV039 (NCT01605136) United States94Randomized, double-blind, placebo-controlled16 mg afamelanotide or placebo implant every 60 days for 6 monthsTotal number of hours over 180 days spent in direct sunlight between 10 a.m. and 6 p.m. on days with no pain.Afamelanotide group had a significantly longer duration of pain-free time in direct sunlight compared to placebo.[2][15]
CUV029 (NCT00979745) European Union74Randomized, double-blind, placebo-controlled16 mg afamelanotide or placebo implant every 60 days for 9 monthsTime to first phototoxic reaction after first treatment.Afamelanotide group had a significantly longer time to the first phototoxic reaction and fewer phototoxic reactions overall. Improved quality of life was also observed.[15]

The results of these trials consistently demonstrated that afamelanotide was effective in increasing the duration of pain-free sun exposure and improving the quality of life for EPP patients[15]. The safety profile was favorable, with the most common adverse events being nausea, headache, and implant site reactions, which were generally mild to moderate[13][16].

Regulatory Approval and Post-Marketing

Based on the robust clinical trial data, afamelanotide (Scenesse®) received marketing authorization from the European Medicines Agency (EMA) in 2014 and the U.S. Food and Drug Administration (FDA) in 2019 for the prevention of phototoxicity in adult patients with EPP[4][17]. It is considered a first-in-class medication[4]. Post-marketing studies continue to confirm its long-term safety and effectiveness in the real-world setting[18].

Experimental Protocols

In Vitro Melanogenesis Assay
  • Cell Line: B16 mouse melanoma cells or primary human melanocytes.

  • Treatment: Cells are cultured in appropriate media and treated with varying concentrations of this compound.

  • Melanin Content Measurement: After a defined incubation period (e.g., 48-72 hours), cells are lysed, and the melanin content is quantified by measuring the absorbance at 475 nm and normalizing to the total protein content.

  • Tyrosinase Activity Assay: Cell lysates are incubated with L-DOPA, and the rate of dopachrome formation is measured spectrophotometrically at 475 nm to determine tyrosinase activity.

Receptor Binding Assay
  • Cell Line: HEK293 cells transiently or stably expressing the human MC1R.

  • Radioligand: [¹²⁵I]-[Nle⁴,D-Phe⁷]-α-MSH.

  • Procedure: Cell membranes are incubated with a fixed concentration of the radioligand and increasing concentrations of unlabeled this compound.

  • Data Analysis: The amount of bound radioligand is measured, and the inhibition constant (Ki) is calculated using competitive binding analysis software.

Clinical Trial Protocol for EPP (Generalized)
  • Study Design: Randomized, double-blind, placebo-controlled, parallel-group study.

  • Participants: Adult patients with a confirmed diagnosis of EPP.

  • Intervention: Subcutaneous administration of a 16 mg afamelanotide implant or a matching placebo implant every 60 days for the duration of the study (e.g., 6-9 months).

  • Efficacy Assessments:

    • Patient diaries to record daily duration and time of sun exposure, and the occurrence, duration, and severity of phototoxic reactions (using a visual analog scale for pain).

    • Quality of life questionnaires (e.g., Dermatology Life Quality Index - DLQI, and a disease-specific EPP-QoL).

  • Safety Assessments: Monitoring of adverse events, clinical laboratory tests, and physical examinations at regular intervals.

Conclusion

The journey of this compound from a laboratory curiosity aimed at cosmetic tanning to a life-changing therapy for a debilitating rare disease is a testament to the power of targeted drug design and persistent clinical development. Its story underscores the importance of understanding fundamental biological pathways, in this case, the melanocortin system, to address unmet medical needs. As a first-in-class MC1R agonist, afamelanotide has not only provided a crucial therapeutic option for EPP patients but has also paved the way for further exploration of melanocortin peptides in other dermatological and systemic diseases. The in-depth technical understanding of its discovery, mechanism, and clinical validation provides a valuable blueprint for the development of future peptide-based therapeutics.

References

A Comparative Analysis of the Biological Activities of Melanotan I and alpha-MSH

Author: BenchChem Technical Support Team. Date: November 2025

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive comparison of the biological activities of the endogenous peptide hormone, alpha-melanocyte-stimulating hormone (α-MSH), and its synthetic analog, Melanotan I ([Nle4, D-Phe7]-α-MSH or afamelanotide). The document delves into their respective binding affinities for melanocortin receptors, functional potencies, and the downstream signaling pathways they activate. Detailed methodologies for key comparative assays are provided, and the intricate molecular interactions are visualized through signaling pathway and experimental workflow diagrams. This guide is intended to serve as a critical resource for researchers and professionals involved in the study of melanocortin signaling and the development of related therapeutics.

Introduction

Alpha-melanocyte-stimulating hormone (α-MSH) is a naturally occurring tridecapeptide hormone of the melanocortin family, derived from the pro-opiomelanocortin (POMC) prohormone. It plays a pivotal role in regulating skin pigmentation, in addition to possessing anti-inflammatory and immunomodulatory functions. α-MSH exerts its effects by binding to a family of G protein-coupled receptors known as melanocortin receptors (MCRs), with a particularly high affinity for the melanocortin 1 receptor (MC1R) expressed on melanocytes.

This compound, also known as afamelanotide, is a synthetic analog of α-MSH.[1] It was engineered with two amino acid substitutions: norleucine (Nle) replacing methionine at position 4 and D-phenylalanine (D-Phe) replacing L-phenylalanine at position 7.[2] These modifications were designed to increase the peptide's stability and potency compared to its endogenous counterpart.[3] This enhanced stability and potency have made this compound a subject of significant research and clinical interest, particularly for its photoprotective effects.

This guide provides a detailed comparative analysis of the biological activities of this compound and α-MSH, focusing on their interactions with melanocortin receptors and the subsequent cellular responses.

Comparative Biological Activity: Quantitative Data

The primary difference in the biological activity between this compound and α-MSH lies in their affinity and potency at the various melanocortin receptors. This compound generally exhibits a higher binding affinity and functional potency, particularly at the MC1R, as a result of its structural modifications that confer resistance to enzymatic degradation.[3]

Receptor Binding Affinity (Ki)

The binding affinity of a ligand for its receptor is quantified by the inhibition constant (Ki), with a lower Ki value indicating a higher binding affinity. The following table summarizes the reported Ki values for this compound and α-MSH at human melanocortin receptors.

LigandMC1R Ki (nM)MC3R Ki (nM)MC4R Ki (nM)MC5R Ki (nM)
This compound 0.085[4][5]0.4[4][5]3.8[4][5]5.1[4][5]
α-MSH 0.23[6]31.5[6]900[6]7160[6]

Note: Data is compiled from multiple sources and may have been determined under varying experimental conditions.

Functional Potency (EC50)

The functional potency of an agonist is typically measured by its half-maximal effective concentration (EC50), which is the concentration of the agonist that produces 50% of the maximal response. A lower EC50 value indicates a higher potency. The following table summarizes the reported EC50 values for this compound and α-MSH in stimulating cAMP accumulation, a key downstream signaling event.

LigandMC1R EC50 (nM)MC3R EC50 (nM)MC4R EC50 (nM)MC5R EC50 (nM)
This compound 0.5[7]-0.091 (rat)[1]-
α-MSH --15 (rat)[1]-

Note: Data is compiled from multiple sources and may involve different species (human, rat) and experimental setups, which can influence the absolute values.

Signaling Pathways

Both α-MSH and this compound initiate their biological effects by binding to melanocortin receptors, which are coupled to the Gs alpha subunit of the heterotrimeric G protein. This binding event triggers a conformational change in the receptor, leading to the activation of adenylyl cyclase and a subsequent increase in intracellular cyclic adenosine monophosphate (cAMP) levels. Elevated cAMP then activates Protein Kinase A (PKA), which in turn phosphorylates and activates the cAMP response element-binding protein (CREB). Activated CREB translocates to the nucleus and promotes the transcription of the Microphthalmia-associated Transcription Factor (MITF). MITF is the master regulator of melanocyte development and function, and it upregulates the expression of key melanogenic enzymes such as tyrosinase, leading to the synthesis of melanin.[8]

Melanocortin_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Plasma Membrane cluster_intracellular Intracellular Space Ligand α-MSH or This compound MCR Melanocortin Receptor (MC1R) Ligand->MCR Binding G_Protein Gs Protein MCR->G_Protein Activation AC Adenylyl Cyclase G_Protein->AC Activation ATP ATP cAMP cAMP ATP->cAMP AC PKA Protein Kinase A (PKA) cAMP->PKA Activation CREB CREB PKA->CREB Phosphorylation MITF MITF (Transcription) CREB->MITF Upregulation Melanogenesis Melanogenesis (Tyrosinase, etc.) MITF->Melanogenesis Induction

Melanocortin Receptor Signaling Pathway.

Experimental Protocols

The quantitative data presented in this guide are primarily derived from two key types of in vitro assays: receptor binding assays and cAMP accumulation assays. The following sections provide detailed methodologies for these experiments.

Receptor Binding Assay (for Ki Determination)

This assay measures the affinity of a ligand for a receptor by quantifying its ability to displace a radiolabeled competitor.

Receptor_Binding_Assay_Workflow Start Start Cell_Culture Culture cells expressing melanocortin receptors Start->Cell_Culture Membrane_Prep Prepare cell membranes containing receptors Cell_Culture->Membrane_Prep Incubation Incubate membranes with radiolabeled ligand (e.g., [125I]NDP-α-MSH) and varying concentrations of unlabeled ligand (this compound or α-MSH) Membrane_Prep->Incubation Separation Separate bound and free radioligand (e.g., filtration) Incubation->Separation Quantification Quantify bound radioactivity (e.g., scintillation counting) Separation->Quantification Data_Analysis Analyze data to determine IC50 and calculate Ki Quantification->Data_Analysis End End Data_Analysis->End

Receptor Binding Assay Workflow.

Detailed Methodology:

  • Cell Culture and Membrane Preparation:

    • Culture a suitable cell line (e.g., HEK293) stably or transiently expressing the human melanocortin receptor of interest (MC1R, MC3R, MC4R, or MC5R).

    • Harvest the cells and homogenize them in a cold buffer to lyse the cells and release the membranes.

    • Centrifuge the homogenate to pellet the cell membranes. Wash the membrane pellet multiple times with a fresh buffer to remove cytosolic components.

    • Resuspend the final membrane pellet in an appropriate assay buffer and determine the protein concentration.

  • Competitive Binding Assay:

    • In a multi-well plate, add a constant concentration of a radiolabeled ligand with high affinity for the receptor (e.g., [125I]NDP-α-MSH).

    • Add increasing concentrations of the unlabeled competitor ligand (either this compound or α-MSH) to the wells.

    • Add the prepared cell membranes to each well.

    • Incubate the plate at a specific temperature (e.g., 37°C) for a defined period to allow the binding to reach equilibrium.

  • Separation of Bound and Free Ligand:

    • Rapidly filter the contents of each well through a glass fiber filter using a cell harvester. The membranes with bound radioligand will be trapped on the filter, while the unbound radioligand will pass through.

    • Wash the filters with cold assay buffer to remove any non-specifically bound radioligand.

  • Quantification and Data Analysis:

    • Measure the radioactivity retained on the filters using a scintillation counter.

    • Plot the percentage of specific binding against the log concentration of the unlabeled competitor.

    • Fit the data to a sigmoidal dose-response curve to determine the IC50 value (the concentration of the competitor that inhibits 50% of the specific binding of the radioligand).

    • Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radiolabeled ligand and Kd is its dissociation constant.

cAMP Accumulation Assay (for EC50 Determination)

This functional assay measures the ability of an agonist to stimulate the production of intracellular cAMP.

cAMP_Assay_Workflow Start Start Cell_Culture Culture cells expressing melanocortin receptors Start->Cell_Culture Cell_Seeding Seed cells into a multi-well plate Cell_Culture->Cell_Seeding Stimulation Treat cells with varying concentrations of agonist (this compound or α-MSH) in the presence of a phosphodiesterase inhibitor (e.g., IBMX) Cell_Seeding->Stimulation Lysis Lyse the cells to release intracellular cAMP Stimulation->Lysis cAMP_Quantification Quantify cAMP levels using a competitive immunoassay (e.g., HTRF, ELISA) Lysis->cAMP_Quantification Data_Analysis Analyze data to determine the EC50 value cAMP_Quantification->Data_Analysis End End Data_Analysis->End

cAMP Accumulation Assay Workflow.

Detailed Methodology:

  • Cell Culture and Seeding:

    • Culture a suitable cell line (e.g., HEK293) expressing the melanocortin receptor of interest.

    • Seed the cells into a multi-well plate (e.g., 96-well or 384-well) and allow them to adhere and grow to a desired confluency.

  • Agonist Stimulation:

    • Aspirate the culture medium and replace it with a stimulation buffer containing a phosphodiesterase (PDE) inhibitor, such as IBMX. The PDE inhibitor prevents the degradation of cAMP, allowing it to accumulate.

    • Add varying concentrations of the agonist (this compound or α-MSH) to the wells. Include a control with no agonist to determine the basal cAMP level.

    • Incubate the plate at 37°C for a specific time to allow for cAMP production.

  • Cell Lysis and cAMP Quantification:

    • Lyse the cells using a lysis buffer provided with the cAMP detection kit.

    • Quantify the amount of cAMP in the cell lysates. This is typically done using a competitive immunoassay format, such as Homogeneous Time-Resolved Fluorescence (HTRF) or an Enzyme-Linked Immunosorbent Assay (ELISA). In these assays, the cAMP from the sample competes with a labeled cAMP conjugate for binding to a specific anti-cAMP antibody. The signal generated is inversely proportional to the amount of cAMP in the sample.

  • Data Analysis:

    • Generate a standard curve using known concentrations of cAMP.

    • Use the standard curve to convert the raw assay signals from the experimental wells into cAMP concentrations.

    • Plot the cAMP concentration against the log concentration of the agonist.

    • Fit the data to a sigmoidal dose-response curve to determine the EC50 value.

Discussion and Conclusion

The data presented in this guide clearly demonstrate that this compound is a more potent and higher-affinity ligand for melanocortin receptors, particularly MC1R, compared to the endogenous α-MSH. The structural modifications in this compound not only enhance its binding but also increase its stability, leading to a more sustained biological response. This is evident in its significantly lower Ki and EC50 values.

The increased potency and stability of this compound have significant implications for its therapeutic potential. For conditions where sustained activation of the melanocortin system is desired, such as in certain dermatological disorders requiring photoprotection, this compound offers a clear advantage over the naturally occurring α-MSH.

The detailed experimental protocols provided herein offer a standardized approach for the comparative evaluation of these and other melanocortin receptor ligands. Adherence to these methodologies will ensure the generation of robust and reproducible data, which is essential for advancing our understanding of the melanocortin system and for the development of novel therapeutics targeting these receptors.

References

An In-depth Technical Guide to the Early Clinical Studies of Afamelanotide

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Core Content: This document provides a detailed overview of the foundational clinical research on afamelanotide, a first-in-class photoprotective drug. It focuses on the early-phase studies that established its mechanism of action, pharmacokinetic profile, and initial efficacy and safety in key dermatological indications.

Introduction

Afamelanotide is a synthetic analogue of the naturally occurring alpha-melanocyte-stimulating hormone (α-MSH).[1] Developed as a potent melanocortin-1 receptor (MC1R) agonist, it was designed to offer greater stability and a longer duration of action than its endogenous counterpart.[2][3] Its primary therapeutic effect is the stimulation of eumelanin production in the skin, independent of ultraviolet (UV) radiation exposure.[4][5] This mechanism provides a protective barrier against UV and visible light, forming the basis for its investigation in light-related skin disorders.

The early clinical development program for afamelanotide, initially known as CUV1647 or Melanotan-1, focused on establishing its safety and efficacy for preventing phototoxicity in patients with erythropoietic protoporphyria (EPP), a rare genetic disorder causing severe light intolerance.[6][7] Exploratory studies were also conducted for other conditions such as solar urticaria and vitiligo.[6][8] This guide synthesizes the data, protocols, and key findings from these seminal studies.

Mechanism of Action and Signaling Pathway

Afamelanotide mimics the action of α-MSH by binding to and activating the MC1R on melanocytes.[1][4] This binding initiates a G-protein-coupled receptor signaling cascade. The activation leads to an increase in intracellular cyclic adenosine monophosphate (cAMP), which in turn activates Protein Kinase A (PKA).[4] PKA then phosphorylates the cAMP Response Element-Binding protein (CREB), promoting the transcription of key genes involved in melanin synthesis, most notably the gene for tyrosinase, the rate-limiting enzyme in melanogenesis.[4] This process upregulates the production of photoprotective black-brown eumelanin.[5] Beyond melanogenesis, MC1R activation is also linked to antioxidant activities, enhanced DNA repair processes, and modulation of inflammation.[2][5]

Afamelanotide_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Afamelanotide Afamelanotide (α-MSH Analogue) MC1R MC1R (Melanocortin-1 Receptor) Afamelanotide->MC1R Binds & Activates cAMP ↑ cAMP MC1R->cAMP Stimulates PKA PKA (Protein Kinase A) cAMP->PKA Activates CREB CREB Activation (Phosphorylation) PKA->CREB Activates Tyrosinase Tyrosinase Gene Transcription CREB->Tyrosinase Promotes Melanogenesis ↑ Eumelanin Synthesis (Photoprotection) Tyrosinase->Melanogenesis Leads to

Caption: Afamelanotide's MC1R signaling cascade leading to eumelanin production.

Pharmacokinetics and Pharmacodynamics

Early studies established that subcutaneous administration of afamelanotide resulted in full bioavailability, whereas oral or transdermal applications did not yield measurable plasma concentrations or a pigmentation response.[2] The drug is administered as a bioresorbable subcutaneous implant designed for controlled release.[5][9]

ParameterValue / DescriptionSource
Administration Subcutaneous bioresorbable implant (16 mg afamelanotide)[10][11]
Drug Release Majority of the dose is released within the first 48 hours; >90% released by Day 5.[5]
Plasma Detection Plasma levels become undetectable in most subjects by Day 10.[3][5]
Half-life Approximately 30 minutes.[3]
Bioavailability Full bioavailability via subcutaneous injection.[2]
Pharmacodynamic Effect The therapeutic effect (skin pigmentation) is long-lasting despite the short half-life, due to the sustained increase in melanosome density.[2][5]

Early Clinical Development in Erythropoietic Protoporphyria (EPP)

EPP is a rare metabolic disorder characterized by an accumulation of protoporphyrin IX, leading to extreme photosensitivity and severe pain upon light exposure.[7] The therapeutic rationale for using afamelanotide in EPP is to increase skin melanin, thereby creating a natural filter to absorb light and prevent phototoxic reactions.

EPP_Therapeutic_Rationale EPP Erythropoietic Protoporphyria (EPP) Patho Protoporphyrin IX Accumulation → Severe Photosensitivity EPP->Patho Leads to Drug Afamelanotide (SCENESSE®) Patho->Drug Treated with MoA MC1R Agonism → Increased Eumelanin Drug->MoA Mechanism Outcome Clinical Outcome: • Photoprotection • Increased Pain-Free Sun Exposure • Improved Quality of Life MoA->Outcome Results in

Caption: Therapeutic rationale for afamelanotide in treating EPP.
Key Experimental Protocols

Early EPP trials followed rigorous designs to assess efficacy and safety. The pivotal US and EU Phase III trials (CUV039 and CUV029, respectively) provide a representative model of the methodology.[12][13]

Study Design:

  • Type: Multicenter, randomized, double-blind, placebo-controlled, parallel-group studies.[9][13]

  • Patient Population: Adults with a confirmed diagnosis of EPP.

  • Intervention: Subcutaneous implants of afamelanotide (16 mg) or a matching placebo administered every 60 days.[12] Patients in the EU study (CUV029) received five implants over 270 days, while patients in the US study (CUV039) received three implants over 180 days.[12][14]

Endpoints and Assessments:

  • Primary Endpoint (US CUV039): Total number of hours spent in direct sunlight between 10:00 and 18:00 over 180 days, on days with no pain. This was recorded in daily patient diaries.[13][14]

  • Primary Endpoint (EU CUV029): Total number of hours over 270 days spent outdoors between 10:00 and 15:00 on days with no pain.[14]

  • Secondary Endpoints: Number and severity of phototoxic reactions, quality of life (QoL) measured by the EPP-QoL questionnaire, and safety assessments.[6][9]

  • Photoprovocation Testing: A subset of patients underwent controlled light exposure to determine the minimal symptom dose (MSD), providing an objective measure of light tolerance.[9][15]

EPP_Trial_Workflow cluster_treatment Treatment Period (180-270 Days) Screening Screening (Confirm EPP Diagnosis, Inclusion/Exclusion Criteria) Randomization Randomization (1:1) Screening->Randomization GroupA Group A: Afamelanotide 16mg Implant (Days 0, 60, 120...) Randomization->GroupA GroupB Group B: Placebo Implant (Days 0, 60, 120...) Randomization->GroupB Assessments Ongoing Assessments: • Daily Diaries (Sun Exposure, Pain) • QoL Questionnaires (Baseline, Follow-up) • Adverse Event Monitoring • Photoprovocation (Subset) GroupA->Assessments GroupB->Assessments Endpoint Final Analysis: Compare Primary & Secondary Endpoints Between Groups Assessments->Endpoint

Caption: Generalized workflow for the pivotal Phase III EPP clinical trials.
Summary of Efficacy and Safety Data

The early clinical trials consistently demonstrated the efficacy of afamelanotide in improving outcomes for EPP patients.

Table 1: Key Efficacy Results from Pivotal EPP Clinical Trials

TrialNTreatment ArmPrimary Endpoint Resultp-valueSource
US Phase III (CUV039) 93AfamelanotideMedian 69.4 hours of pain-free sun exposure over 6 months.<0.05 (implied)[6][14]
PlaceboMedian 40.8 hours of pain-free sun exposure over 6 months.[6][14]
EU Phase III (CUV029) 74AfamelanotideMedian 6.0 hours of pain-free sun exposure over 9 months.<0.05 (implied)[6][14]
PlaceboMedian 0.8 hours of pain-free sun exposure over 9 months.[6][14]
US Phase II (CUV030) 77AfamelanotideIncreased time in direct sunlight (10 AM - 3 PM).p=0.036[15]
AfamelanotideImproved EPP-specific QoL score at Day 180.p<0.001[15]

Table 2: Common Treatment-Emergent Adverse Events (TEAEs)

Adverse EventFrequencyDescriptionSource
Headache CommonMild and transient, often occurring in the days following implant administration.[6][15]
Nausea CommonMild and self-limiting.[6][15]
Fatigue CommonMild and transient.[6]
Nasopharyngitis Common[6]
Implant Site Reactions CommonIncludes pain, bruising, or discoloration at the administration site.[11][15]

No drug-related serious adverse events were reported in these key early trials.[6][11] The safety profile was deemed favorable, with most adverse events being mild and transient.[2]

Exploratory Studies in Other Dermatological Conditions

The photoprotective and pigment-inducing properties of afamelanotide prompted its investigation in other skin disorders.

Solar Urticaria (SU)

SU is a photodermatosis where light exposure triggers a rapid urticarial (hive) response.[16] Early studies assessed whether afamelanotide-induced melanization could increase the threshold for this reaction.

  • Methodology: An open-label, Phase II study administered a single 16 mg afamelanotide implant to participants.[17] The primary efficacy measure was the minimal urticarial dose (MUD), defined as the lowest dose of artificial light required to provoke a visible wheal.[16][17]

  • Results: At 30 days, all participants showed an increased MUD.[17] A significant decrease in wheal area was observed at 60 days post-implant across a broad spectrum of wavelengths (300-600 nm), suggesting a photoprotective effect.[12][17]

Vitiligo

Vitiligo is an autoimmune disorder characterized by depigmented skin patches due to the loss of melanocytes.[8] Studies explored afamelanotide as an adjunct to narrowband UVB (NB-UVB) phototherapy to stimulate repigmentation.

  • Methodology: A Phase II study compared the efficacy of afamelanotide combined with NB-UVB phototherapy against NB-UVB phototherapy alone.[18] The study focused on patients with Fitzpatrick skin types IV-VI.[8][18]

  • Results: The combination therapy group showed a higher percentage of patients achieving significant repigmentation and at a faster rate compared to the monotherapy group.[18] Efficacy was more pronounced in patients with darker skin types (IV-VI).[18][19]

Conclusion

The early clinical studies of afamelanotide successfully established its foundational safety and efficacy profile. Through a series of methodologically robust trials, afamelanotide was proven to be a potent MC1R agonist that significantly increases pain-free sun exposure and quality of life for patients with EPP. The data demonstrated a favorable and manageable safety profile, with most adverse events being mild and transient. These foundational studies paved the way for its eventual regulatory approval for EPP and established a clear scientific rationale for its ongoing investigation in other pigmentary and photodermatologic disorders. The development of afamelanotide stands as a landmark achievement in providing a therapeutic option for a previously unmet medical need.

References

In Vitro Photoprotective Mechanisms of Melanotan I: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Melanotan I (MT-I), a synthetic analogue of the alpha-melanocyte-stimulating hormone (α-MSH), has demonstrated significant photoprotective properties in various studies. This technical guide provides an in-depth analysis of the in vitro effects of this compound, focusing on its mechanisms of action in protecting skin cells from ultraviolet (UV) radiation-induced damage. This document summarizes key quantitative data from published research, details relevant experimental protocols, and visualizes the critical signaling pathways and experimental workflows. The information presented is intended to serve as a comprehensive resource for researchers, scientists, and professionals involved in drug development in the field of dermatology and photoprotection.

Introduction

Ultraviolet (UV) radiation from sun exposure is a primary etiological factor in skin damage, premature aging, and the development of skin cancers. This compound, also known as afamelanotide, is a potent agonist of the melanocortin-1 receptor (MC1R).[1][2] Activation of MC1R by this compound initiates a cascade of cellular events that enhance the skin's natural defenses against UV radiation.[3] This guide delves into the in vitro evidence that elucidates the multifaceted photoprotective effects of this compound, which extend beyond simple pigmentation. These mechanisms include the enhancement of DNA repair processes, reduction of oxidative stress, and modulation of inflammatory and apoptotic pathways.

Mechanism of Action: The Melanocortin-1 Receptor (MC1R) Signaling Pathway

This compound exerts its photoprotective effects primarily through the activation of the MC1R, a G-protein coupled receptor predominantly expressed on melanocytes and to a lesser extent on other skin cells like keratinocytes.[3][4]

Upon binding of this compound to MC1R, the following signaling cascade is initiated:

  • Activation of Adenylyl Cyclase: The activated G-protein (Gs) stimulates adenylyl cyclase, an enzyme that converts adenosine triphosphate (ATP) to cyclic adenosine monophosphate (cAMP).[3][5]

  • Increase in Intracellular cAMP Levels: This leads to a significant elevation of intracellular cAMP, a crucial second messenger in this pathway.

  • Activation of Protein Kinase A (PKA): cAMP binds to and activates PKA.

  • Phosphorylation of CREB: PKA then phosphorylates the cAMP response element-binding protein (CREB).

  • Upregulation of MITF: Phosphorylated CREB acts as a transcription factor, upregulating the expression of the microphthalmia-associated transcription factor (MITF).

  • Induction of Melanogenesis and Other Photoprotective Genes: MITF is a master regulator of melanocyte function and survival. It promotes the transcription of key melanogenic enzymes such as tyrosinase, TYRP1, and TYRP2, leading to the synthesis of melanin.[3] Furthermore, this pathway is implicated in the upregulation of genes involved in DNA repair and antioxidant defense.[4]

Melanotan_I_Signaling_Pathway This compound This compound MC1R MC1R This compound->MC1R G_protein G-protein (Gs) MC1R->G_protein AC Adenylyl Cyclase cAMP cAMP AC->cAMP G_protein->AC ATP ATP ATP->AC PKA PKA cAMP->PKA CREB CREB PKA->CREB pCREB pCREB CREB->pCREB DNA DNA pCREB->DNA MITF MITF Melanogenesis Melanogenesis MITF->Melanogenesis DNA_Repair DNA Repair MITF->DNA_Repair Antioxidant_Defense Antioxidant Defense MITF->Antioxidant_Defense DNA->MITF

Caption: this compound Signaling Pathway.

Quantitative Data on Photoprotective Effects

The following tables summarize the key quantitative findings from in vitro and clinical studies on the photoprotective effects of this compound.

Table 1: Effects on DNA Damage and Repair
ParameterCell Type/ModelTreatmentUV RadiationResultSignificanceReference
Cyclobutane Pyrimidine Dimers (CPDs) Healthy Volunteers (Fair Skin)Afamelanotide (16mg)Controlled UVSignificant reduction in cells with CPDs at 15 min, 24h, and 48h post-UVp < 0.01[6]
γH2AX (DNA Damage Marker) Healthy VolunteersAfamelanotideControlled UVSignificantly reducedp < 0.01[7]
Differentially Expressed Genes (DEGs) Healthy Volunteers (Fair Skin)AfamelanotideControlled UV3.4-fold reduction in DEGs (from 625 to 183)p < 0.05[7]
Sunburn Cells Human VolunteersThis compound (0.08 mg/kg/day)3x MED of UV-B47% fewer sunburn cellsN/A[5][8]
Table 2: Effects on Melanogenesis and Pigmentation
ParameterCell Type/ModelTreatmentResultSignificanceReference
Melanin Density Healthy Volunteers (Fair Skin)Afamelanotide (16mg)Significant increasep < 0.05[1][6]
Minimal Erythemal Dose (MED) Healthy VolunteersAfamelanotideIncreased MEDp = 0.018 (for UV-erythema dose response)[1][9]

Detailed Experimental Protocols

This section outlines the methodologies for key in vitro experiments to assess the photoprotective effects of this compound.

Cell Culture
  • Cell Lines: Primary human epidermal melanocytes (HEMs) and keratinocytes (HEKs) are commonly used. Co-culture systems of melanocytes and keratinocytes can provide a more physiologically relevant model.[10]

  • Culture Medium: Specific media for each cell type should be used (e.g., Melanocyte Growth Medium for HEMs, Keratinocyte Growth Medium for HEKs).

  • Culture Conditions: Cells are typically maintained at 37°C in a humidified atmosphere with 5% CO2.

This compound Treatment and UV Irradiation
  • This compound Preparation: this compound is dissolved in a suitable solvent (e.g., sterile water or cell culture medium) to the desired stock concentration and then diluted to final working concentrations.

  • Treatment Protocol: Cells are pre-incubated with various concentrations of this compound for a specified period (e.g., 24-72 hours) before UV exposure.

  • UV Source: A solar simulator with filters to deliver specific wavelengths of UVA and UVB is used.

  • UV Dosage: The UV dose is measured using a radiometer and is typically expressed in J/cm² for UVA and mJ/cm² for UVB. Doses are chosen to induce a measurable level of DNA damage or apoptosis without causing excessive cell death.

Experimental_Workflow_UV_Protection cluster_setup Experimental Setup cluster_assays Photoprotection Assays cluster_analysis Data Analysis Cell_Culture Cell Culture (Melanocytes/Keratinocytes) MTI_Treatment This compound Treatment (Varying Concentrations) Cell_Culture->MTI_Treatment UV_Irradiation UV Irradiation (Controlled Dose) MTI_Treatment->UV_Irradiation Melanin_Assay Melanin Content Assay MTI_Treatment->Melanin_Assay DNA_Damage_Assay DNA Damage Assay (e.g., Comet Assay for CPDs) UV_Irradiation->DNA_Damage_Assay Apoptosis_Assay Apoptosis Assay (e.g., Caspase-3 Activity) UV_Irradiation->Apoptosis_Assay ROS_Assay ROS Production Assay (e.g., DCFDA Staining) UV_Irradiation->ROS_Assay Data_Quantification Data Quantification and Statistical Analysis DNA_Damage_Assay->Data_Quantification Apoptosis_Assay->Data_Quantification ROS_Assay->Data_Quantification Melanin_Assay->Data_Quantification

Caption: General Experimental Workflow.
DNA Damage Assessment (Comet Assay)

The Comet assay (single-cell gel electrophoresis) is a sensitive method for detecting DNA strand breaks.

  • Cell Preparation: After UV irradiation, cells are harvested and suspended in low-melting-point agarose.

  • Slide Preparation: The cell-agarose suspension is spread on a microscope slide pre-coated with normal melting point agarose.

  • Lysis: Slides are immersed in a lysis solution (containing high salt and detergents) to remove cell membranes and proteins, leaving behind the nucleoid.

  • Alkaline Unwinding and Electrophoresis: Slides are placed in an alkaline electrophoresis buffer to unwind the DNA and then subjected to electrophoresis. Damaged DNA with strand breaks will migrate out of the nucleoid, forming a "comet tail."

  • Staining and Visualization: The DNA is stained with a fluorescent dye (e.g., SYBR Green) and visualized using a fluorescence microscope.

  • Quantification: The extent of DNA damage is quantified by measuring the length and intensity of the comet tail using specialized software.

Apoptosis Assay (Caspase-3 Activity)

Caspase-3 is a key executioner caspase in the apoptotic pathway. Its activity can be measured to quantify apoptosis.

  • Cell Lysis: Following treatment and irradiation, cells are lysed to release intracellular proteins.

  • Substrate Incubation: The cell lysate is incubated with a specific caspase-3 substrate that is conjugated to a fluorophore or chromophore.

  • Signal Detection: Cleavage of the substrate by active caspase-3 releases the reporter molecule, which can be quantified using a fluorometer or spectrophotometer.

  • Data Normalization: Caspase-3 activity is typically normalized to the total protein concentration of the lysate.

Measurement of Reactive Oxygen Species (ROS)

Intracellular ROS levels can be measured using fluorescent probes like 2',7'-dichlorodihydrofluorescein diacetate (DCFDA).

  • Probe Loading: Cells are incubated with DCFDA, which is cell-permeable and non-fluorescent.

  • Oxidation to Fluorescent Form: Inside the cell, DCFDA is deacetylated and then oxidized by ROS to the highly fluorescent 2',7'-dichlorofluorescein (DCF).

  • Fluorescence Measurement: The fluorescence intensity, which is proportional to the amount of ROS, is measured using a fluorescence plate reader or flow cytometer.

Melanin Content Assay
  • Cell Lysis: Melanocytes are lysed in a sodium hydroxide solution.

  • Spectrophotometry: The absorbance of the lysate is measured at a specific wavelength (e.g., 475 nm) to quantify the melanin content.

  • Standard Curve: A standard curve using synthetic melanin is used to determine the concentration of melanin in the samples.

  • Normalization: Melanin content is typically normalized to the total protein content or cell number.

Antioxidant and Anti-inflammatory Effects

In addition to stimulating melanogenesis and enhancing DNA repair, this compound exhibits direct antioxidant and anti-inflammatory properties.

  • Antioxidant Effects: The MC1R signaling pathway can upregulate the expression of antioxidant enzymes.[11] Melanin itself is a potent antioxidant, capable of scavenging reactive oxygen species (ROS) generated by UV radiation.[3]

  • Anti-inflammatory Effects: Activation of MC1R has been shown to have immunomodulatory effects, potentially reducing the inflammatory response associated with sunburn.[4]

Antioxidant_Anti_inflammatory_Effects This compound This compound MC1R_Activation MC1R Activation This compound->MC1R_Activation Antioxidant_Enzymes Upregulation of Antioxidant Enzymes MC1R_Activation->Antioxidant_Enzymes ROS_Scavenging Melanin-mediated ROS Scavenging MC1R_Activation->ROS_Scavenging Immunomodulation Immunomodulation MC1R_Activation->Immunomodulation Reduced_Oxidative_Stress Reduced Oxidative Stress Antioxidant_Enzymes->Reduced_Oxidative_Stress ROS_Scavenging->Reduced_Oxidative_Stress Reduced_Inflammation Reduced Inflammation Immunomodulation->Reduced_Inflammation

Caption: Antioxidant and Anti-inflammatory Pathways.

Conclusion

The in vitro data strongly support the multifaceted photoprotective effects of this compound. Its ability to activate the MC1R signaling pathway leads to not only increased melanin production but also enhanced DNA repair, and reduced oxidative stress and inflammation. These findings provide a solid scientific rationale for the development of this compound as a therapeutic agent for the prevention of photodermatoses and potentially skin cancer. Further in vitro research, particularly utilizing advanced co-culture and 3D skin models, will continue to unravel the full spectrum of its protective mechanisms and aid in the optimization of its clinical application.

References

role of Melanotan I in melanogenesis pathway

Author: BenchChem Technical Support Team. Date: November 2025

An In-depth Technical Guide on the Core Role of Melanotan I in the Melanogenesis Pathway

Audience: Researchers, scientists, and drug development professionals.

Executive Summary

This compound, also known as afamelanotide, is a synthetic analogue of the endogenous alpha-melanocyte-stimulating hormone (α-MSH).[1] Engineered for greater stability and potency, it acts as a highly selective agonist for the melanocortin-1 receptor (MC1R).[2][3] Its primary mechanism of action involves the stimulation of the melanogenesis pathway, leading to the increased synthesis of photoprotective eumelanin. This technical guide elucidates the molecular signaling cascade initiated by this compound, presents quantitative data on its effects, details key experimental protocols for its study, and provides visual representations of the core pathways and workflows.

Introduction to Melanogenesis and this compound

Melanogenesis is the complex physiological process responsible for the production of melanin, the primary pigment determining skin, hair, and eye color.[4] This process occurs within specialized organelles called melanosomes, located in melanocytes. The synthesis of melanin is a critical defense mechanism against the damaging effects of ultraviolet radiation (UVR).

The key regulator of melanogenesis is the α-MSH peptide hormone, which is produced by keratinocytes in response to UVR-induced DNA damage.[5] α-MSH binds to and activates the MC1R, a G protein-coupled receptor (GPCR) on the surface of melanocytes, initiating a signaling cascade that upregulates melanin production.[2] However, the therapeutic utility of native α-MSH is limited by its short half-life. This compound (afamelanotide) was developed to overcome this limitation. It is a potent, synthetic peptide analogue of α-MSH with structural modifications that confer enhanced stability and a prolonged duration of action at the MC1R.[1]

Molecular Mechanism of Action

This compound mimics the action of α-MSH, binding with high affinity and selectivity to the MC1R to initiate a series of intracellular events that culminate in increased eumelanin synthesis.

The Canonical MC1R-cAMP Signaling Pathway

The primary signaling cascade activated by this compound is the canonical Gs/cAMP pathway.[5]

  • Receptor Binding and G Protein Activation: this compound binds to the MC1R, inducing a conformational change that activates the associated heterotrimeric Gs protein.[5]

  • Adenylyl Cyclase Activation: The activated Gαs subunit dissociates and stimulates adenylyl cyclase (AC), an enzyme that catalyzes the conversion of ATP to cyclic adenosine monophosphate (cAMP).[6]

  • Protein Kinase A (PKA) Activation: The elevation of intracellular cAMP levels leads to the activation of cAMP-dependent Protein Kinase A (PKA).[7]

  • CREB Phosphorylation: PKA phosphorylates the cAMP Response Element-Binding protein (CREB), a key transcription factor.[8]

  • MITF Gene Expression: Phosphorylated CREB translocates to the nucleus and binds to the promoter of the Microphthalmia-associated Transcription Factor (MITF), the master regulator of melanocyte survival and differentiation.[7] This binding drives the transcription of the MITF gene.

  • Upregulation of Melanogenic Enzymes: MITF, in turn, upregulates the expression of essential melanogenic enzymes, including Tyrosinase (TYR), Tyrosinase-related protein 1 (TRP1), and Tyrosinase-related protein 2 (TRP2/DCT).[6] Tyrosinase is the rate-limiting enzyme in the melanin synthesis pathway.[9]

  • Eumelanin Synthesis: The increased expression and activity of these enzymes drive the conversion of the amino acid L-tyrosine into the brown/black, photoprotective pigment eumelanin.

Melanotan_I_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Plasma Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus cluster_melanosome Melanosome MT1 This compound (Afamelanotide) MC1R MC1R MT1->MC1R Binds Gs Gs Protein MC1R->Gs Activates AC Adenylyl Cyclase cAMP cAMP AC->cAMP Converts Gs->AC Activates ATP ATP ATP->AC PKA PKA (inactive) cAMP->PKA Activates PKA_a PKA (active) CREB CREB PKA_a->CREB Phosphorylates pCREB p-CREB MITF_gene MITF Gene pCREB->MITF_gene Binds to Promoter MITF MITF (Transcription Factor) MITF_gene->MITF Transcription & Translation Mel_genes Melanogenic Genes (TYR, TRP1, TRP2) MITF->Mel_genes Activates Transcription Enzymes TYR, TRP1, TRP2 Mel_genes->Enzymes Translation Tyrosine L-Tyrosine Tyrosine->Enzymes Eumelanin Eumelanin Enzymes->Eumelanin Catalyzes Synthesis

Caption: this compound signaling pathway via MC1R activation.
Pleiotropic Effects

Beyond pigmentation, activation of the MC1R signaling cascade by agonists like this compound also induces other protective cellular processes. These include the enhancement of DNA repair mechanisms and an increase in antioxidant activities, providing a multifaceted defense against UV-induced damage that is independent of melanin itself.[1][3]

Quantitative Effects of this compound on Melanogenesis

The administration of α-MSH analogues leads to measurable, dose-dependent increases in key markers of melanogenesis. The following tables summarize representative quantitative data from in vitro studies on human melanocytes or melanoma cell lines.

Table 1: Effect of α-MSH Analogues on Intracellular cAMP Levels

Compound Cell Type Concentration Incubation Time Result (cAMP Level) Reference
α-MSH Analogue Human Melanocytes 1 pM - 10 nM 45 minutes Dose-dependent increase; MED at 1 pM [6]

| NDP-α-MSH | B16-F10 Cells | 0.1 nM | 1 hour | ~8-fold increase over baseline |[10] |

MED: Minimal Effective Dose; NDP-α-MSH is a potent synthetic analogue similar to this compound.

Table 2: Effect of α-MSH Analogues on Tyrosinase Activity and Melanin Content

Compound Cell Type Concentration Incubation Time Result Reference(s)
α-MSH Human Melanocytes 10 nM 6 days Maximal increase in tyrosinase activity [6]
α-MSH B16-F10 Cells 0.01 nM - 1 nM 72 hours Dose-dependent increase in extracellular melanin [4]
α-MSH B16-F10 Cells 10 nM 72 hours Significant increase in total melanin content [11]

| α-MSH | S-91 Melanoma Cells | 200 nM | Not Specified | Enhanced melanin content |[12] |

Key Experimental Protocols

The study of this compound's effects on melanogenesis relies on a set of core in vitro assays. The following are detailed methodologies for these key experiments.

Experimental_Workflow cluster_prep 1. Preparation cluster_treatment 2. Treatment cluster_harvest 3. Harvesting & Lysis cluster_assay 4. Assays cluster_analysis 5. Data Analysis A1 Seed Melanocytes in Culture Plates A2 Allow cells to adhere (e.g., 24 hours) A1->A2 B2 Treat cells with this compound (and controls) A2->B2 B1 Prepare this compound at desired concentrations B1->B2 B3 Incubate for defined period (e.g., 48-72 hours) B2->B3 C1 Wash cells with PBS B3->C1 C2 Harvest cells (Trypsinization) C1->C2 C3 Lyse cells using appropriate buffer C2->C3 D1 Melanin Content Assay C3->D1 Use lysate for assays D2 Tyrosinase Activity Assay C3->D2 Use lysate for assays D3 cAMP Level Assay C3->D3 Use lysate for assays D4 Western Blot (MITF, TYR) C3->D4 Use lysate for assays E1 Quantify Results (Spectrophotometry, etc.) D1->E1 D2->E1 D3->E1 D4->E1 E2 Normalize to Protein Content E1->E2 E3 Statistical Analysis E2->E3

Caption: General experimental workflow for in vitro analysis.
Melanin Content Assay

This protocol measures the total melanin content in cultured cells.[13][14][15]

  • Cell Harvesting: After treatment, wash cell monolayers with Phosphate-Buffered Saline (PBS), detach using trypsin-EDTA, and centrifuge to obtain cell pellets.

  • Pigment Solubilization: Resuspend the cell pellet in 200 µL of 1 N NaOH containing 10% DMSO.

  • Incubation: Incubate the suspension at 80°C for 1-2 hours to completely dissolve the melanin granules.

  • Quantification: Transfer 100-150 µL of the solubilized melanin solution to a 96-well plate. Measure the optical density (OD) at 405-490 nm using a microplate reader.[14][15]

  • Standard Curve: Generate a standard curve using synthetic melanin (0-200 µg/mL) dissolved in the same NaOH/DMSO solution.

  • Normalization: Determine the total protein content of a parallel cell lysate using a BCA or Bradford protein assay. Express the results as µg of melanin per mg of protein.

Cellular Tyrosinase Activity Assay

This assay measures the enzymatic activity of tyrosinase by monitoring the oxidation of its substrate, L-DOPA.[9][16]

  • Cell Lysis: Wash and harvest cells as described above. Lyse the cell pellet in 20 mM phosphate buffer (pH 6.8) containing 1% Triton X-100 and a protease inhibitor cocktail. Disrupt cells by freezing and thawing or sonication.

  • Lysate Preparation: Centrifuge the lysate at 15,000 x g for 15 minutes at 4°C to pellet cell debris. Collect the supernatant containing the cellular enzymes. Determine the protein concentration of the supernatant.

  • Reaction Mixture: In a 96-well plate, prepare a reaction mixture containing 50-100 µg of supernatant protein per well.

  • Initiate Reaction: Add L-DOPA solution to each well to a final concentration of 2.5 mM.

  • Kinetic Measurement: Immediately measure the absorbance at 475 nm every minute for at least 15-60 minutes at 37°C. The absorbance increase corresponds to the formation of dopachrome.[9]

  • Calculation: Calculate the rate of dopachrome formation (ΔOD/min) from the linear portion of the curve. Tyrosinase activity can be expressed as the rate of reaction normalized to the protein content.

Intracellular cAMP Quantification Assay

Commercial ELISA or AlphaScreen™ kits are commonly used for sensitive quantification of cAMP. The following is a generalized protocol based on a competitive immunoassay principle.[10]

  • Cell Culture and Stimulation: Seed cells in a multi-well plate. After adherence, replace the medium with a stimulation buffer (e.g., HBSS) and incubate. Treat cells with this compound or other compounds for the specified time (e.g., 30-45 minutes).

  • Cell Lysis: Lyse the cells using the lysis buffer provided in the kit, which typically contains a phosphodiesterase inhibitor to prevent cAMP degradation.

  • Assay Procedure (ELISA example):

    • Add cell lysates and cAMP standards to wells of a microplate pre-coated with a cAMP-specific antibody.

    • Add a fixed amount of biotinylated cAMP to each well. This will compete with the cAMP from the sample for binding to the antibody.

    • Incubate to allow binding to reach equilibrium.

    • Wash the plate to remove unbound reagents.

    • Add a streptavidin-enzyme conjugate (e.g., HRP) that binds to the captured biotinylated cAMP.

    • Add a chromogenic substrate and measure the absorbance. The signal intensity will be inversely proportional to the amount of cAMP in the original sample.

  • Quantification: Calculate the cAMP concentration in the samples by comparing their absorbance values to the standard curve.

Conclusion

This compound is a potent and selective MC1R agonist that effectively stimulates the canonical melanogenesis pathway. By activating the cAMP/PKA/CREB/MITF signaling axis, it upregulates the expression of key melanogenic enzymes, leading to a significant increase in the production of photoprotective eumelanin.[1][6] Its enhanced stability compared to native α-MSH makes it a valuable tool for both research and potential therapeutic applications in photosensitivity disorders. The experimental protocols detailed herein provide a robust framework for quantifying the cellular and molecular effects of this compound and other MC1R agonists, facilitating further investigation into their roles in skin biology and pathology.

References

Foundational Research on Melanotan I and its Role in DNA Repair: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Melanotan I, also known as afamelanotide, is a synthetic analogue of the naturally occurring alpha-melanocyte-stimulating hormone (α-MSH). Initially developed for its ability to induce skin pigmentation, foundational research has revealed its significant role in photoprotection and the enhancement of DNA repair mechanisms. This technical guide provides an in-depth overview of the core scientific principles underlying this compound's mechanism of action, with a specific focus on its interaction with DNA repair pathways. The information presented herein is intended for researchers, scientists, and drug development professionals engaged in the fields of dermatology, oncology, and genetic repair.

Mechanism of Action: The Melanocortin-1 Receptor (MC1R) Signaling Pathway

This compound exerts its effects primarily through the activation of the Melanocortin-1 Receptor (MC1R), a G-protein coupled receptor predominantly expressed on melanocytes.[1][2] Binding of this compound to MC1R initiates a signaling cascade that plays a crucial role in both melanogenesis and DNA repair.

The activation of MC1R by this compound leads to the stimulation of adenylyl cyclase, which in turn increases intracellular levels of cyclic adenosine monophosphate (cAMP).[3][4] This elevation in cAMP is a critical second messenger that triggers two significant downstream pathways:

  • Melanogenesis: cAMP activates Protein Kinase A (PKA), which phosphorylates the cAMP response element-binding protein (CREB). Activated CREB upregulates the expression of Microphthalmia-associated transcription factor (MITF), a key regulator of melanocyte survival and differentiation. MITF then promotes the transcription of enzymes essential for melanin synthesis, such as tyrosinase, leading to an increased production of eumelanin, the dark, photoprotective pigment.[1]

  • DNA Repair: The MC1R signaling pathway also enhances the capacity of cells to repair DNA damage, particularly that induced by ultraviolet (UV) radiation. This is achieved through mechanisms that are independent of pigmentation.[5][6] Activation of this pathway has been shown to upregulate key DNA repair processes, including Nucleotide Excision Repair (NER) and Base Excision Repair (BER).[5][7]

dot

Melanotan_I_Signaling_Pathway cluster_extracellular Extracellular Space cluster_cell_membrane Cell Membrane cluster_intracellular Intracellular Space cluster_g_protein cluster_pka_pathway cluster_melanogenesis Melanogenesis cluster_dna_repair DNA Repair Pathways This compound This compound MC1R MC1R This compound->MC1R AC Adenylyl Cyclase MC1R->AC cAMP cAMP AC->cAMP PKA PKA cAMP->PKA CREB CREB PKA->CREB DNA_Repair_Proteins Upregulation of DNA Repair Proteins (e.g., XPC, γH2AX) PKA->DNA_Repair_Proteins MITF MITF CREB->MITF Melanogenesis_Enzymes Melanogenic Enzymes MITF->Melanogenesis_Enzymes Eumelanin Eumelanin Production Melanogenesis_Enzymes->Eumelanin NER Nucleotide Excision Repair (NER) BER Base Excision Repair (BER) DNA_Repair_Proteins->NER DNA_Repair_Proteins->BER

Caption: this compound signaling cascade via MC1R.

Quantitative Data on DNA Repair Enhancement

Clinical studies, notably the CUV151 trial, have provided quantitative evidence of afamelanotide's effects on DNA repair and photoprotection.

Table 1: Reduction in UV-Induced Differentially Expressed Genes (DEGs)

The CUV151 study analyzed skin biopsies from healthy volunteers with fair skin types (Fitzpatrick I-III) before and after afamelanotide treatment and exposure to UV radiation. RNA sequencing revealed a significant reduction in the number of differentially expressed genes (DEGs) in afamelanotide-treated skin compared to untreated skin after UV irradiation.[8]

Treatment GroupUV-Irradiated vs. Non-Irradiated SkinReduction Factorp-value
Without Afamelanotide 625 DEGs-<0.05
With Afamelanotide 183 DEGs3.4<0.05
Table 2: Reduction in DNA Damage Markers

The same CUV151 study also demonstrated a significant reduction in key DNA damage markers, including cyclobutane pyrimidine dimers (CPDs) and γH2AX, a marker for DNA double-strand breaks.[8][9]

DNA Damage MarkerTime Point Post-UV IrradiationResultp-value
Cyclobutane Pyrimidine Dimers (CPDs) 15 minutesStatistically significant reduction in CPD-presenting cells<0.01
24 hoursStatistically significant reduction in CPD-presenting cells<0.01
48 hoursStatistically significant reduction in CPD-presenting cells<0.01
γH2AX Not specifiedStatistically significant reduction<0.01

A separate study in patients with xeroderma pigmentosum (XP), a genetic disorder characterized by defective DNA repair, also showed a reduction in CPDs following afamelanotide treatment.[10]

PatientChange in CPDs (Basal Layer)
Patient 1 -48.0%
Patient 2 -17.1%
Patient 3 -4.5%

Experimental Protocols

Detailed experimental protocols are crucial for the replication and validation of scientific findings. The following sections outline the methodologies for key experiments cited in the foundational research of this compound and DNA repair.

CUV151 Study: Experimental Workflow

The CUV151 study was designed to assess the impact of afamelanotide on UV-induced DNA damage and repair capacity in healthy volunteers.[11][12]

dot

CUV151_Workflow cluster_screening Screening & Baseline cluster_treatment Treatment Phase cluster_post_treatment Post-Treatment Assessment cluster_analysis Analysis A Recruitment of Healthy Volunteers (Fitzpatrick I-III) B Baseline Skin Biopsy (Non-irradiated) A->B C Baseline UV Irradiation (Controlled Dose) B->C D Post-UV Skin Biopsy (Baseline) C->D E Administration of Afamelanotide (16mg implant) D->E F Post-Treatment UV Irradiation (Controlled Dose) E->F G Post-UV Skin Biopsies (15min, 24h, 48h) F->G J Erythema Assessment (MED) F->J H RNA Sequencing (DEG Analysis) G->H I Immunohistochemistry (CPD & γH2AX Staining) G->I

Caption: Experimental workflow for the CUV151 study.

Immunohistochemistry for CPD and γH2AX in Skin Biopsies

Note: The following is a generalized protocol. Specific antibody concentrations, and incubation times for the CUV151 study are not publicly available and would require optimization.

  • Tissue Preparation:

    • Obtain skin punch biopsies (typically 3-4 mm).

    • Fix biopsies in 10% neutral buffered formalin for 24 hours.

    • Process and embed the tissue in paraffin.

    • Cut 4-5 µm sections and mount on positively charged slides.

  • Deparaffinization and Rehydration:

    • Incubate slides in xylene (2 x 5 minutes).

    • Rehydrate through a graded series of ethanol (100%, 95%, 70%, 50%; 2 minutes each).

    • Rinse with distilled water.

  • Antigen Retrieval:

    • For CPDs: Incubate slides in 1 M HCl for 30 minutes at 37°C.

    • For γH2AX: Use a citrate-based antigen retrieval solution (pH 6.0) and heat in a pressure cooker or water bath.

    • Allow slides to cool to room temperature.

    • Wash with phosphate-buffered saline (PBS).

  • Immunostaining:

    • Block endogenous peroxidase activity with 3% hydrogen peroxide for 10 minutes.

    • Rinse with PBS.

    • Block non-specific binding with a protein block solution (e.g., goat serum) for 30 minutes.

    • Incubate with primary antibodies overnight at 4°C:

      • Anti-CPD monoclonal antibody.

      • Anti-phospho-Histone H2A.X (Ser139) (γH2AX) monoclonal antibody.

    • Rinse with PBS.

    • Incubate with a biotinylated secondary antibody for 1 hour at room temperature.

    • Rinse with PBS.

    • Incubate with a streptavidin-horseradish peroxidase (HRP) conjugate for 30 minutes.

    • Rinse with PBS.

  • Detection and Counterstaining:

    • Develop the signal with a chromogen solution (e.g., DAB) until the desired stain intensity is reached.

    • Rinse with distilled water.

    • Counterstain with hematoxylin.

    • Dehydrate through a graded series of ethanol and clear in xylene.

    • Mount with a permanent mounting medium.

  • Quantification:

    • Capture digital images of the stained sections.

    • Quantify the percentage of positively stained nuclei or the intensity of staining using image analysis software.

RNA Sequencing of Skin Biopsies

Note: This is a generalized protocol. Specific library preparation kits and sequencing platforms used in the CUV151 study may vary.

  • Sample Collection and Storage:

    • Immediately place skin biopsies in a cryoprotectant solution (e.g., RNAlater) or flash-freeze in liquid nitrogen.

    • Store at -80°C until RNA extraction.

  • RNA Extraction:

    • Homogenize the tissue in a lysis buffer using a bead mill or rotor-stator homogenizer.

    • Extract total RNA using a column-based kit or a phenol-chloroform extraction method.

    • Treat with DNase I to remove any contaminating genomic DNA.

    • Assess RNA quality and quantity using a spectrophotometer (e.g., NanoDrop) and a bioanalyzer (e.g., Agilent Bioanalyzer) to determine the RNA Integrity Number (RIN).

  • Library Preparation:

    • Use a commercial library preparation kit (e.g., Illumina TruSeq Stranded mRNA) starting with high-quality total RNA (RIN > 7).

    • Isolate mRNA using oligo(dT) magnetic beads.

    • Fragment the mRNA and synthesize first-strand cDNA using reverse transcriptase and random primers.

    • Synthesize second-strand cDNA.

    • Perform end repair, A-tailing, and ligation of sequencing adapters.

    • Amplify the library using PCR.

    • Purify and quantify the final library.

  • Sequencing:

    • Sequence the prepared libraries on a high-throughput sequencing platform (e.g., Illumina NovaSeq).

  • Data Analysis:

    • Perform quality control of the raw sequencing reads.

    • Align the reads to a reference genome.

    • Quantify gene expression levels.

    • Perform differential gene expression analysis to identify statistically significant changes between experimental groups.

Conclusion

Foundational research on this compound has established its dual role in stimulating melanogenesis and enhancing DNA repair, positioning it as a molecule of significant interest for photoprotection and the prevention of skin cancer. The activation of the MC1R signaling pathway by this compound upregulates both pigment production and intrinsic cellular mechanisms for repairing UV-induced DNA damage. The quantitative data from clinical studies provide compelling evidence for its efficacy in reducing the molecular signatures of photodamage. The detailed experimental protocols outlined in this guide serve as a resource for researchers seeking to further investigate the therapeutic potential of this compound and other melanocortin analogues in the context of genomic stability and skin health. Continued research in this area is crucial for the development of novel strategies to mitigate the deleterious effects of UV radiation.

References

understanding Melanotan I receptor binding affinity

Author: BenchChem Technical Support Team. Date: November 2025

An In-depth Technical Guide to Melanotan I Receptor Binding Affinity

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

This compound, also known as Afamelanotide or [Nle4, D-Phe7]-α-MSH, is a synthetic analogue of the endogenous alpha-melanocyte-stimulating hormone (α-MSH).[1][2] Engineered for enhanced stability and a longer biological half-life compared to its natural counterpart, this compound serves as a potent research tool for investigating melanocortin system pathways.[1][3] It is a non-selective agonist of the melanocortin receptors (MCRs), though it demonstrates a pronounced selectivity for the melanocortin 1 receptor (MC1R).[3][4] This high affinity for MC1R makes it a primary subject of study in melanogenesis, photoprotection, and inflammatory responses.[5][6] This document provides a comprehensive overview of this compound's binding affinity to various melanocortin receptors, details the experimental protocols used for these determinations, and illustrates the core signaling pathways activated upon receptor binding.

This compound and the Melanocortin Receptor Family

The biological effects of this compound are mediated through its interaction with a family of five G protein-coupled receptors (GPCRs), designated MC1R through MC5R.[3] These receptors exhibit varied tissue expression and are involved in a wide range of physiological processes.[3][7] this compound binds to MC1R, MC3R, MC4R, and MC5R, with negligible affinity for MC2R.[8] Its primary and most well-documented effects are linked to the activation of MC1R on melanocytes, which initiates a signaling cascade leading to increased melanin production.[2][9][10]

Quantitative Binding Affinity and Functional Potency

The interaction of this compound with melanocortin receptors has been quantified through various in vitro assays. The data consistently highlights its high affinity and functional potency at the MC1R, with significantly lower affinity for other MCR subtypes. This selectivity is a key characteristic of its pharmacological profile.

Table 1: Competitive Binding Affinity (Ki) of an α-MSH Analogue for Human Melanocortin Receptors

Receptor Subtype Mean Ki (nmol/L) Standard Deviation
MC1R 0.159 ± 0.040
MC3R 35.430 ± 6.743
MC4R 19.293 ± 2.780
MC5R 2.230 ± 0.670

Data derived from a study on a novel α-MSH analogue with a structure and function analogous to this compound, obtained via competition binding assays with [125I]-NDP-MSH.[11]

Table 2: Functional Potency (EC50) of an α-MSH Analogue at Human Melanocortin Receptors

Receptor Subtype Mean EC50 (nmol/L) Standard Deviation
MC1R 0.45 ± 0.07
MC3R 7.80 ± 0.65
MC4R 2.55 ± 0.23
MC5R 0.33 ± 0.09

Data reflects the concentration required to elicit 50% of the maximal response in a cyclic AMP (cAMP) accumulation assay.[11]

Experimental Protocols

The determination of binding affinity and functional potency for ligands like this compound relies on standardized and reproducible experimental methodologies. The following sections detail the core protocols for competitive binding and functional assays.

Radioligand Competitive Binding Assay

This assay quantifies the affinity of a test ligand (this compound) for a specific receptor by measuring its ability to compete with a radiolabeled ligand of known high affinity.

Objective: To determine the inhibition constant (Ki) of this compound for a specific melanocortin receptor subtype.

Materials:

  • Cell Line: A stable cell line (e.g., HEK293) engineered to express a high density of the target human melanocortin receptor (e.g., hMC1R, hMC3R).[12]

  • Radioligand: A high-affinity MCR ligand labeled with a radioisotope, typically [¹²⁵I]-[Nle⁴,D-Phe⁷]-α-MSH ([¹²⁵I]-NDP-MSH).[11][12]

  • Test Ligand: this compound, prepared in a series of dilutions.

  • Assay Buffer: Binding buffer appropriate for maintaining cell and receptor integrity.

  • Instrumentation: Gamma counter for detecting radioactivity.

Methodology:

  • Cell Preparation: Culture the receptor-expressing cells and prepare cell membrane homogenates.

  • Assay Setup: In a multi-well plate, combine the cell membrane preparation, a fixed concentration of the radioligand ([¹²⁵I]-NDP-MSH), and varying concentrations of the unlabeled test ligand (this compound).

  • Incubation: Incubate the mixture to allow the binding reaction to reach equilibrium.

  • Separation: Separate the receptor-bound radioligand from the unbound radioligand, typically through rapid filtration over glass fiber filters.

  • Quantification: Measure the radioactivity retained on the filters using a gamma counter. This value represents the amount of bound radioligand.

  • Data Analysis: Plot the percentage of specific binding against the logarithm of the test ligand concentration. The IC50 value (the concentration of this compound that inhibits 50% of the specific binding of the radioligand) is determined from the resulting sigmoidal curve. The Ki value is then calculated from the IC50 using the Cheng-Prusoff equation.[12]

G cluster_prep Preparation cluster_assay Assay Execution cluster_analysis Data Analysis prep1 Culture Receptor-Expressing HEK293 Cells prep2 Prepare Cell Membrane Homogenates prep1->prep2 assay1 Combine Membranes, [125I]-NDP-MSH, and This compound in Wells prep2->assay1 prep3 Prepare Serial Dilutions of this compound prep3->assay1 assay2 Incubate to Reach Equilibrium assay1->assay2 assay3 Filter to Separate Bound vs. Unbound assay2->assay3 analysis1 Measure Radioactivity (Gamma Counter) assay3->analysis1 analysis2 Plot % Inhibition vs. [this compound] analysis1->analysis2 analysis3 Calculate IC50 and Ki analysis2->analysis3

Caption: Workflow for a Radioligand Competitive Binding Assay.
cAMP Accumulation Functional Assay

This functional assay measures the biological response following receptor activation. Since melanocortin receptors are coupled to the Gs protein, their activation leads to an increase in intracellular cyclic AMP (cAMP).[3][13]

Objective: To determine the EC50 value of this compound, representing its potency in activating a specific MCR subtype.

Materials:

  • Cell Line: Stable cell line expressing the target melanocortin receptor.

  • Test Ligand: this compound, prepared in a series of dilutions.

  • Stimulation Buffer: Buffer containing a phosphodiesterase inhibitor (e.g., IBMX) to prevent cAMP degradation.

  • cAMP Detection Kit: Commercially available kit for quantifying cAMP levels (e.g., based on HTRF, ELISA, or [³H]-adenine incorporation).[11]

  • Instrumentation: Plate reader appropriate for the chosen detection kit.

Methodology:

  • Cell Plating: Seed the receptor-expressing cells into a multi-well plate and allow them to adhere.

  • Pre-incubation: Wash the cells and pre-incubate them in stimulation buffer containing a phosphodiesterase inhibitor.

  • Stimulation: Add varying concentrations of this compound to the wells and incubate for a defined period to stimulate the receptor and allow for cAMP accumulation.

  • Cell Lysis: Lyse the cells to release the intracellular cAMP.

  • cAMP Quantification: Measure the cAMP concentration in the cell lysates using the chosen detection kit according to the manufacturer's instructions.

  • Data Analysis: Plot the measured cAMP levels against the logarithm of the this compound concentration. The EC50 value is determined by fitting the data to a sigmoidal dose-response curve.[11]

MC1R Signaling Pathway

The binding of this compound to its primary target, MC1R, initiates a well-characterized intracellular signaling cascade that culminates in the synthesis of melanin.[3][6]

  • Receptor Binding: this compound binds to the extracellular domain of the MC1R.[2]

  • G Protein Activation: This binding induces a conformational change in the receptor, leading to the activation of the associated heterotrimeric Gs protein. The Gαs subunit dissociates and exchanges GDP for GTP.[3]

  • Adenylyl Cyclase Activation: The activated Gαs subunit stimulates the enzyme adenylyl cyclase.[6]

  • cAMP Production: Adenylyl cyclase catalyzes the conversion of ATP into the second messenger cyclic AMP (cAMP).[3][9]

  • PKA Activation: Elevated intracellular cAMP levels lead to the activation of Protein Kinase A (PKA).[3]

  • CREB Phosphorylation: PKA phosphorylates the cAMP Response Element-Binding protein (CREB).[5]

  • Gene Transcription: Phosphorylated CREB translocates to the nucleus and binds to the promoter of the Microphthalmia-associated Transcription Factor (MITF), increasing its expression.[5][9]

  • Melanogenesis: MITF acts as a master regulator, upregulating the transcription of key melanogenic enzymes such as tyrosinase, TRP-1, and TRP-2, which drive the synthesis of eumelanin.[3][5]

G cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus MT1 This compound MC1R MC1R MT1->MC1R Binds Gs Gs Protein MC1R->Gs Activates AC Adenylyl Cyclase Gs->AC Activates ATP ATP cAMP cAMP ATP->cAMP Converts AC PKA PKA cAMP->PKA Activates CREB CREB PKA->CREB Phosphorylates pCREB pCREB CREB->pCREB MITF MITF Gene Expression pCREB->MITF Promotes Enzymes Melanogenic Enzyme Synthesis MITF->Enzymes Upregulates

Caption: this compound-induced MC1R signaling cascade.

References

Preliminary Investigations into the Stability of Melanotan I: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Melanotan I, a synthetic analogue of the naturally occurring α-melanocyte-stimulating hormone (α-MSH), has garnered significant interest for its therapeutic potential, primarily in dermatological applications. As with any peptide-based therapeutic, a thorough understanding of its stability profile is paramount for formulation development, defining storage conditions, and ensuring clinical efficacy and safety. This technical guide provides a comprehensive overview of preliminary investigations into the stability of this compound, summarizing key quantitative data, detailing experimental methodologies, and visualizing critical pathways to support further research and development in this area.

Introduction

This compound, also known as afamelanotide, is a linear peptide comprised of 13 amino acids.[1] Its primary mechanism of action involves agonizing the melanocortin-1 receptor (MC1R), which stimulates the production of eumelanin, the dark pigment in the skin, independent of UV exposure.[2] This has led to its investigation and approval for the treatment of erythropoietic protoporphyria (EPP), a rare genetic disorder characterized by severe photosensitivity. Understanding the intrinsic stability of this compound and its degradation pathways is crucial for ensuring the quality, potency, and safety of pharmaceutical formulations.

Physicochemical Properties and Stability Profile

This compound is typically supplied as a lyophilized (freeze-dried) powder to ensure maximum stability. In this solid state, it is relatively stable, but its stability becomes a critical consideration upon reconstitution into an aqueous solution for administration.

Factors Affecting Stability

Several factors can influence the stability of this compound in its lyophilized and reconstituted forms:

  • Temperature: Elevated temperatures are a primary driver of degradation for most peptides, including this compound. Proper storage at recommended temperatures is essential to maintain its integrity.

  • pH: The pH of the aqueous solution plays a significant role in the stability of reconstituted this compound. Studies have shown that this compound is more stable in acidic conditions compared to basic conditions.

  • Light: Exposure to light, particularly UV light, can potentially lead to the degradation of peptides. Therefore, protection from light is a standard precaution.

  • Oxidation: Peptides can be susceptible to oxidation, which can alter their structure and function. The presence of oxidizing agents should be minimized in formulations.

Quantitative Stability Data

A key study by Surendran et al. investigated the degradation kinetics of this compound in an aqueous solution. The findings from this and other relevant studies are summarized below.

Table 1: Stability of Lyophilized this compound

Storage ConditionDurationPotency Loss
Room TemperatureUp to 3 weeksNot specified, but generally considered stable for short periods
Refrigerated (2-8°C)Long-termMinimal
Frozen (-20°C or below)Long-termOptimal for long-term storage

Table 2: Stability of Reconstituted this compound in Aqueous Solution

ParameterConditionObservation
Temperature Accelerated studies at 70°C, 80°C, and 87°CDegradation follows first-order kinetics.
Calculated Shelf-life at Room TemperatureApproximately 40 days.[3]
pH Acidic pHRelatively stable.[3]
Basic pHGreater degradation observed.[3]
Ionic Strength μ = 0.15 to 1.5 (at 0.05 M buffer concentration)No significant effect on degradation kinetics.[3]
Buffer Concentration 0.1–0.5 M phosphate buffer (μ = 1.5)No significant effect on degradation kinetics.[3]

Note: The data in Table 2 is derived from accelerated stability studies and provides an estimation of stability under various conditions. Real-time stability studies under proposed storage conditions are necessary for definitive shelf-life determination.

Experimental Protocols

The following sections detail the methodologies for key experiments related to the stability assessment of this compound.

Stability-Indicating High-Performance Liquid Chromatography (HPLC) Method

A stability-indicating HPLC method is crucial for separating the intact this compound from its degradation products, allowing for accurate quantification of its purity and degradation over time.

Objective: To develop and validate a sensitive, specific, and stability-indicating HPLC assay for the determination of this compound.

Instrumentation and Columns:

  • High-Performance Liquid Chromatography (HPLC) system with a UV detector.

  • Reversed-phase C8 or C18 column (e.g., 250 mm x 4.6 mm, 5 µm particle size).

Chromatographic Conditions:

  • Mobile Phase: A common mobile phase consists of a mixture of an aqueous buffer and an organic solvent. For example, 0.1 M phosphate buffer and acetonitrile in an 80:20 (v/v) ratio.

  • pH: The pH of the mobile phase is critical for resolution and is often acidic, for instance, pH 2.5.

  • Flow Rate: A typical flow rate is 1 mL/min.

  • Detection Wavelength: UV detection is commonly performed at 214 nm or 280 nm.

  • Temperature: The column is typically maintained at a constant temperature, for example, 30°C.

  • Injection Volume: A standard injection volume is 20 µL.

Sample Preparation:

  • Lyophilized Powder: Accurately weigh and dissolve the this compound lyophilized powder in a suitable solvent (e.g., sterile water for injection or a specific buffer) to a known concentration.

  • Reconstituted Solution: Dilute the reconstituted this compound solution with the mobile phase to a concentration within the linear range of the assay.

Forced Degradation Studies: To demonstrate the stability-indicating nature of the method, forced degradation studies are performed. This involves subjecting this compound solutions to various stress conditions:

  • Acid Hydrolysis: Treat with an acid (e.g., 0.1 N HCl) at an elevated temperature.

  • Base Hydrolysis: Treat with a base (e.g., 0.1 N NaOH) at an elevated temperature.

  • Oxidation: Treat with an oxidizing agent (e.g., 3% H₂O₂) at room temperature.

  • Thermal Degradation: Expose the solution to dry heat.

  • Photodegradation: Expose the solution to UV and visible light.

The stressed samples are then analyzed by the HPLC method to ensure that the degradation products are well-resolved from the parent this compound peak.

Mass Spectrometry for Degradation Product Identification

Mass spectrometry (MS) is a powerful tool for identifying and characterizing the degradation products of this compound.

Objective: To elucidate the structures of the degradation products formed under various stress conditions.

Methodology:

  • Sample Preparation: Prepare samples of this compound that have been subjected to forced degradation as described in the HPLC protocol.

  • LC-MS Analysis: Couple the HPLC system to a mass spectrometer (e.g., a time-of-flight or quadrupole instrument). The separation of the degradation products is achieved using the same or a similar HPLC method as described above.

  • Mass Spectral Analysis: As the separated components elute from the HPLC column, they are introduced into the mass spectrometer. The mass-to-charge ratio (m/z) of the parent ion and its fragment ions are determined.

  • Structural Elucidation: By analyzing the mass spectra of the degradation products and comparing them to the mass spectrum of the intact this compound, the chemical modifications (e.g., hydrolysis, oxidation, deamidation) can be identified, and the structures of the degradation products can be proposed.

Signaling and Degradation Pathways

This compound Signaling Pathway

This compound exerts its biological effects by activating the MC1R, a G-protein coupled receptor. The signaling cascade initiated by this activation is crucial for its therapeutic efficacy.

Melanotan_I_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space Melanotan_I This compound MC1R MC1R Melanotan_I->MC1R Binds to G_Protein G Protein (Gs) MC1R->G_Protein Activates AC Adenylyl Cyclase G_Protein->AC Activates cAMP cAMP AC->cAMP Converts ATP to PKA Protein Kinase A (PKA) cAMP->PKA Activates CREB CREB PKA->CREB Phosphorylates MITF MITF CREB->MITF Increases Transcription of Tyrosinase Tyrosinase & Other Melanogenic Enzymes MITF->Tyrosinase Upregulates Eumelanin Eumelanin Production Tyrosinase->Eumelanin

Caption: this compound signaling pathway via the MC1R.

Potential Degradation Pathways

Based on the known instability of peptides in aqueous solutions, several degradation pathways for this compound can be hypothesized. Further research is needed to definitively identify and characterize all degradation products.

Melanotan_I_Degradation_Pathway cluster_degradation Degradation Pathways cluster_stressors Stress Conditions Melanotan_I This compound (Intact Peptide) Hydrolysis Hydrolysis (e.g., at peptide bonds) Melanotan_I->Hydrolysis Susceptible to Oxidation Oxidation (e.g., of Trp, His residues) Melanotan_I->Oxidation Susceptible to Deamidation Deamidation (e.g., of Gln, Asn if present) Melanotan_I->Deamidation Potentially susceptible to Fragmentation Peptide Fragmentation Hydrolysis->Fragmentation Oxidation->Fragmentation Deamidation->Fragmentation High_Temp High Temperature High_Temp->Hydrolysis Extreme_pH Extreme pH Extreme_pH->Hydrolysis Light Light Exposure Light->Oxidation Oxidizing_Agents Oxidizing Agents Oxidizing_Agents->Oxidation

Caption: Potential degradation pathways of this compound.

Conclusion

The stability of this compound is a critical attribute that influences its therapeutic application. This technical guide has summarized the available preliminary data on its stability in both lyophilized and reconstituted forms, highlighting the significant impact of temperature and pH on its degradation. The provided experimental protocols for HPLC and mass spectrometry offer a foundation for researchers to conduct further stability-indicating studies and to identify and characterize degradation products. The visualization of the signaling and potential degradation pathways provides a conceptual framework for understanding the biological activity and chemical liabilities of this compound. Further in-depth studies are warranted to fully elucidate the degradation profile and to develop robust formulations that ensure the long-term stability and efficacy of this promising therapeutic peptide.

References

Methodological & Application

Application Notes and Protocols: Synthesis and Purification of Melanotan I

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Melanotan I, also known as afamelanotide, is a synthetic analogue of the endogenous α-melanocyte-stimulating hormone (α-MSH).[1][2][3] It is a linear tridecapeptide with the sequence Ac-Ser-Tyr-Ser-Nle-Glu-His-D-Phe-Arg-Trp-Gly-Lys-Pro-Val-NH₂.[1][4][5] This document provides a detailed protocol for the chemical synthesis of this compound via Fmoc-based solid-phase peptide synthesis (SPPS) and its subsequent purification using reversed-phase high-performance liquid chromatography (RP-HPLC). These methods are standard for producing high-purity peptides for research and pharmaceutical applications.[6][7]

Introduction

This compound is a potent agonist of the melanocortin 1 receptor (MC1R), which plays a crucial role in melanogenesis, the process of melanin production.[8][9] Its enhanced stability and potency compared to the native α-MSH are attributed to key structural modifications, namely the substitution of norleucine for methionine at position 4 and D-phenylalanine for L-phenylalanine at position 7.[2][5] These alterations protect the peptide from enzymatic degradation.[5] Clinically, afamelanotide is approved for the treatment of erythropoietic protoporphyria to prevent phototoxicity.[1][2][8]

The synthesis of peptides like this compound is most commonly achieved through solid-phase peptide synthesis (SPPS), a technique that involves the stepwise addition of amino acids to a growing peptide chain anchored to a solid resin support.[7][10][11] Following synthesis, the crude peptide is cleaved from the resin and purified to a high degree, typically using RP-HPLC, which separates the target peptide from impurities based on hydrophobicity.[6][12][13]

Synthesis of this compound via Fmoc Solid-Phase Peptide Synthesis (SPPS)

The following protocol outlines the manual synthesis of this compound on a Rink Amide resin, yielding a C-terminally amidated peptide. The synthesis proceeds from the C-terminus (Valine) to the N-terminus (Serine).

Materials and Reagents
  • Rink Amide MBHA resin

  • Fmoc-protected amino acids: Fmoc-Val-OH, Fmoc-Pro-OH, Fmoc-Lys(Boc)-OH, Fmoc-Gly-OH, Fmoc-Trp(Boc)-OH, Fmoc-Arg(Pbf)-OH, Fmoc-D-Phe-OH, Fmoc-His(Trt)-OH, Fmoc-Glu(OtBu)-OH, Fmoc-Nle-OH, Fmoc-Ser(tBu)-OH, Fmoc-Tyr(tBu)-OH

  • Coupling agents: HBTU (2-(1H-benzotriazol-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphate), HOBt (Hydroxybenzotriazole)

  • Activation base: DIPEA (N,N-Diisopropylethylamine)

  • Fmoc deprotection solution: 20% piperidine in DMF (N,N-Dimethylformamide)

  • Solvents: DMF, DCM (Dichloromethane)

  • N-terminal acetylation solution: Acetic anhydride/DIPEA/DMF

  • Cleavage cocktail: 95% TFA (Trifluoroacetic acid), 2.5% TIS (Triisopropylsilane), 2.5% Water

  • Precipitation solvent: Cold diethyl ether

Experimental Protocol: SPPS Cycle

The synthesis involves a repetitive cycle of deprotection and coupling for each amino acid.

  • Resin Swelling: Swell the Rink Amide resin in DMF for 30-60 minutes.

  • Fmoc Deprotection:

    • Drain the DMF.

    • Add the 20% piperidine in DMF solution to the resin.

    • Agitate for 10 minutes and drain.

    • Repeat the piperidine treatment for another 10 minutes.

    • Wash the resin thoroughly with DMF (5-7 times) to remove piperidine.

  • Amino Acid Coupling:

    • In a separate vessel, pre-activate the Fmoc-amino acid by dissolving it with HBTU, HOBt, and DIPEA in DMF.

    • Add the activated amino acid solution to the deprotected resin.

    • Agitate for 1-2 hours to ensure complete coupling.

    • Wash the resin with DMF (3-5 times).

  • Repeat Cycle: Repeat steps 2 and 3 for each amino acid in the this compound sequence.

  • N-terminal Acetylation: After the final amino acid (Fmoc-Ser(tBu)-OH) has been coupled and deprotected, acetylate the N-terminus by treating the resin with the acetylation solution for 30 minutes.

  • Final Washing and Drying: Wash the peptide-resin extensively with DMF, followed by DCM, and dry the resin under vacuum.

A potential strategy to mitigate racemization, particularly at the His-D-Phe junction, involves the synthesis of a dipeptide or tripeptide fragment using liquid-phase methods, which is then coupled to the resin-bound peptide chain.[14]

Data Presentation: Reagent Quantities for SPPS
ReagentMolar Excess (relative to resin substitution)
Fmoc-Amino Acids3 - 5 equivalents
HBTU2.9 - 4.9 equivalents
HOBt3 - 5 equivalents
DIPEA6 - 10 equivalents
Acetic Anhydride (for acetylation)10 - 20 equivalents
DIPEA (for acetylation)10 - 20 equivalents

Note: The exact equivalents may need to be optimized based on the scale of the synthesis and the specific coupling efficiency of each amino acid.

Cleavage and Purification of this compound

Experimental Protocol: Cleavage from Resin
  • Cleavage: Treat the dried peptide-resin with the cleavage cocktail for 2-3 hours at room temperature. This step removes the side-chain protecting groups and cleaves the peptide from the resin support.[15]

  • Resin Filtration: Filter the resin and wash it with a small amount of fresh TFA.

  • Precipitation: Combine the filtrates and add the solution to a 10-fold excess of cold diethyl ether to precipitate the crude peptide.

  • Pelleting and Washing: Centrifuge the mixture to pellet the crude peptide. Wash the pellet with cold diethyl ether 2-3 times to remove scavengers and soluble byproducts.

  • Drying: Dry the crude peptide pellet under vacuum.

Experimental Protocol: Purification by RP-HPLC

The standard method for purifying this compound is RP-HPLC.[6]

  • Sample Preparation: Dissolve the crude peptide in a minimal amount of Buffer A (see table below).

  • Chromatography:

    • Equilibrate the C18 column with Buffer A.

    • Load the dissolved crude peptide onto the column.

    • Elute the peptide using a linear gradient of Buffer B. The target peptide will elute as the concentration of the organic solvent (acetonitrile) increases.

    • Monitor the elution profile at 214-220 nm.[6][16]

  • Fraction Collection: Collect fractions corresponding to the main peptide peak.

  • Purity Analysis: Analyze the purity of the collected fractions using analytical RP-HPLC.

  • Lyophilization: Pool the fractions with the desired purity (>98%) and lyophilize to obtain the final purified this compound as a white, fluffy powder. The presence of TFA as a counterion from the purification process is common.[4]

Data Presentation: HPLC Parameters
ParameterSpecification
Column Preparative C18 silica column
Mobile Phase A 0.1% TFA in Water
Mobile Phase B 0.1% TFA in Acetonitrile
Gradient 5-50% Buffer B over 45 minutes (example)
Flow Rate Dependent on column dimensions (e.g., 20 mL/min for a 2.12 cm ID column)
Detection UV at 214 nm or 220 nm
Column Temperature 40-50°C

Visualizations

Signaling Pathway of this compound

melanotan_i_signaling melanotan_i This compound (Afamelanotide) mc1r MC1 Receptor (on Melanocyte) melanotan_i->mc1r Binds to ac Adenylate Cyclase mc1r->ac Activates camp cAMP ac->camp Increases pka Protein Kinase A camp->pka Activates creb CREB pka->creb Phosphorylates mitf MITF (Transcription Factor) creb->mitf Upregulates Transcription melanogenesis_enzymes Tyrosinase, TRP-1, TRP-2 mitf->melanogenesis_enzymes Activates Expression of melanin Eumelanin Synthesis melanogenesis_enzymes->melanin sp_workflow cluster_synthesis Solid-Phase Peptide Synthesis (SPPS) cluster_purification Purification start Rink Amide Resin deprotection Fmoc Deprotection (20% Piperidine/DMF) start->deprotection coupling Amino Acid Coupling (HBTU/HOBt/DIPEA) deprotection->coupling Cycle x12 coupling->deprotection acetylation N-terminal Acetylation coupling->acetylation After last AA peptide_resin Protected Peptide-Resin acetylation->peptide_resin cleavage Cleavage from Resin (95% TFA Cocktail) peptide_resin->cleavage precipitation Ether Precipitation cleavage->precipitation crude_peptide Crude this compound precipitation->crude_peptide hplc Preparative RP-HPLC crude_peptide->hplc lyophilization Lyophilization hplc->lyophilization Pool pure fractions final_product Purified this compound (>98% Purity) lyophilization->final_product

References

Application Notes: Reconstitution of Lyophilized Melanotan I for Research

Author: BenchChem Technical Support Team. Date: November 2025

Introduction

Melanotan I (MT-I), also known as Afamelanotide, is a synthetic peptide analog of the endogenous alpha-melanocyte-stimulating hormone (α-MSH).[1][2] It is a potent, non-selective agonist of the melanocortin receptors (MCRs), with high selectivity for the melanocortin 1 receptor (MC1R).[3][4] In research settings, this compound is a valuable tool for investigating the MC1R signaling pathway, which is a key regulator of melanin synthesis and skin pigmentation.[4][5][6] Proper reconstitution of lyophilized this compound is a critical first step to ensure its stability, potency, and the reproducibility of experimental results. These application notes provide detailed protocols and data for the reconstitution and storage of this compound for laboratory research.

Data Presentation: Storage and Stability

Lyophilized this compound is stable for extended periods when stored correctly. Once reconstituted, the peptide's stability is dependent on the storage conditions and the diluent used.

Table 1: Storage Conditions and Stability of this compound

FormStorage TemperatureDuration of StabilityNotes
Lyophilized Powder Room TemperatureUp to 3 weeks[7][8]Shipped as a lyophilized powder, no refrigeration is required during transit.[9][10]
Refrigerator (2-8°C)Up to 2 years[9]Protect from light.[9]
Freezer (≤ -18°C)Up to 3 years[7][8][9]Recommended for long-term storage.[7][8]
Reconstituted Solution Refrigerator (2-8°C)2-7 days[7][8], up to 8 weeks[10]Must be refrigerated after reconstitution.[9][10][11] Avoid placing in refrigerator doors to prevent temperature fluctuations.[9]
Freezer (≤ -18°C)For future/long-term use[7][8]Some protocols advise against freezing reconstituted peptides.[10][11] If freezing, it is recommended to add a carrier protein (e.g., 0.1% HSA or BSA) and avoid repeated freeze-thaw cycles.[7][8]

Table 2: Common Reconstitution Diluents

DiluentKey CharacteristicsRecommended Use
Bacteriostatic Water (BAC) Contains 0.9% benzyl alcohol as a preservative.[12][13]Ideal for multi-use vials, as the preservative inhibits bacterial growth for up to 28 days.[12][13][14]
Sterile Water for Injection Purified, sterile water with no preservatives.[12]Strictly for single-use vials. Once opened, any unused portion should be discarded to prevent contamination.[10][12][15]
1% Acetic Acid (Sterile) Can improve solubility for certain peptides.Recommended by some suppliers to achieve an initial concentration of at least 100 µg/ml before further dilution.[7]

Experimental Protocols

Protocol 1: Reconstitution of this compound using Bacteriostatic Water

This protocol details the standard procedure for reconstituting a 10 mg vial of lyophilized this compound to a final concentration of 5 mg/mL.

Materials:

  • Vial of lyophilized this compound (10 mg)

  • Vial of Bacteriostatic Water (BAC)

  • Sterile 1 mL or 3 mL syringe with a needle (29-30 gauge recommended)

  • Alcohol preparation pads

  • Personal Protective Equipment (PPE): lab coat, gloves, safety glasses

Methodology:

  • Preparation: Before beginning, allow the vial of lyophilized this compound and the bacteriostatic water to equilibrate to room temperature.[16] Clean the work surface and disinfect the rubber stoppers on both vials with an alcohol pad.[17]

  • Solvent Withdrawal: Using a sterile syringe, draw 2 mL of bacteriostatic water.[9]

  • Injection of Solvent: Slowly inject the 2 mL of bacteriostatic water into the vial of lyophilized this compound.[9] Crucially, angle the needle so the water runs down the inside wall of the vial, avoiding direct injection onto the lyophilized powder. This minimizes foaming and potential degradation of the peptide.[11][17][18]

  • Dissolution: Gently swirl the vial in a circular motion or roll it between your hands until the powder is completely dissolved.[10][11][17][18] Do not shake or vortex the vial , as this can damage the peptide structure.[10] The final solution should be clear and free of any particulate matter.[11][17]

  • Storage: Once reconstituted, the solution must be stored in a refrigerator at 2°C to 8°C and protected from light.[9][10][11] The reconstituted peptide is stable for up to 6-8 weeks under these conditions.[9][10] Label the vial with the concentration (5 mg/mL) and the date of reconstitution.

Table 3: Example Dosing Calculation (Reconstituted at 5 mg/mL)

Desired DoseCalculation (Volume = Dose/Concentration)Volume to Draw (mL)Units on a U-100 Insulin Syringe
0.25 mg0.25 mg / 5 mg/mL0.05 mL5 units
0.5 mg0.5 mg / 5 mg/mL0.1 mL10 units
1.0 mg1.0 mg / 5 mg/mL0.2 mL20 units

Visualizations

This compound Reconstitution Workflow

The following diagram illustrates the standard workflow for the sterile reconstitution of lyophilized this compound.

G cluster_prep Preparation cluster_recon Reconstitution cluster_storage Storage & Use p1 Equilibrate Vial and Diluent to RT p2 Sanitize Work Area and Vial Stoppers p1->p2 15-30 min r1 Withdraw Diluent (e.g., 2mL BAC Water) p2->r1 Start Process r2 Slowly Inject Diluent Down Side of Vial r1->r2 r3 Gently Swirl Vial (Do Not Shake) r2->r3 r4 Ensure Complete Dissolution (Clear Solution) r3->r4 s1 Store Reconstituted Peptide at 2-8°C r4->s1 Reconstitution Complete s2 Protect from Light s1->s2 s3 Aliquot for Experimental Use s1->s3

Caption: Workflow for reconstituting lyophilized this compound.

This compound Signaling Pathway

This compound functions by activating the MC1R, which initiates a downstream signaling cascade leading to melanogenesis.

G MT1 This compound (α-MSH Analog) MC1R MC1R (G-protein coupled receptor) MT1->MC1R Binds & Activates AC Adenylate Cyclase MC1R->AC Stimulates MC1R->AC cAMP ↑ cAMP AC->cAMP Converts ATP to cAMP PKA Protein Kinase A (PKA) cAMP->PKA Activates MITF MITF (Transcription Factor) PKA->MITF Phosphorylates & Activates TYR Tyrosinase & Other Melanin Enzymes MITF->TYR Upregulates Gene Expression Melanin Eumelanin Synthesis (Pigmentation) TYR->Melanin Catalyzes

References

Application Notes and Protocols: In Vitro Analysis of Melanotan I in Cell Culture

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Melanotan I (MT-I), also known as Afamelanotide, is a synthetic analogue of the endogenous alpha-melanocyte-stimulating hormone (α-MSH).[1][2][3][4] It functions as a potent agonist of the melanocortin 1 receptor (MC1R), a key regulator of melanogenesis in melanocytes.[5][6][7] Activation of MC1R by this compound initiates a signaling cascade that leads to the synthesis of melanin, the pigment responsible for skin, hair, and eye color.[2][7] This document provides detailed protocols for the in vitro experimental setup to study the effects of this compound in cell culture, focusing on its mechanism of action and biological outcomes.

Mechanism of Action: The Melanocortin 1 Receptor (MC1R) Signaling Pathway

This compound mimics the action of α-MSH by binding to and activating the MC1R, which is predominantly expressed on the surface of melanocytes.[2][3][6] This interaction triggers a Gs protein-coupled signaling cascade, leading to the activation of adenylyl cyclase. This enzyme then catalyzes the conversion of ATP to cyclic AMP (cAMP), a crucial second messenger.[2][7] Elevated intracellular cAMP levels activate Protein Kinase A (PKA), which in turn phosphorylates the cAMP response element-binding protein (CREB). Phosphorylated CREB translocates to the nucleus and upregulates the expression of the Microphthalmia-associated Transcription Factor (MITF).[7][8] MITF is a master regulator of melanocyte survival and differentiation, and it promotes the transcription of key melanogenic enzymes, including tyrosinase (TYR), tyrosinase-related protein 1 (TRP1), and dopachrome tautomerase (DCT).[7][8] This enzymatic cascade is responsible for the synthesis of eumelanin, the brown-to-black pigment that provides photoprotection against UV radiation.[2][8]

Melanotan_I_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus cluster_melanosome Melanosome This compound This compound MC1R MC1R This compound->MC1R Binds to Gs Gs Protein MC1R->Gs Activates AC Adenylyl Cyclase cAMP cAMP AC->cAMP Converts ATP to Gs->AC Activates ATP ATP ATP->AC PKA PKA cAMP->PKA Activates CREB CREB PKA->CREB Phosphorylates pCREB pCREB CREB->pCREB MITF_Gene MITF Gene pCREB->MITF_Gene Upregulates Transcription MITF MITF MITF_Gene->MITF Expresses Melanogenic_Genes Melanogenic Enzyme Genes (TYR, TRP1, DCT) MITF->Melanogenic_Genes Upregulates Transcription Melanogenesis Melanogenesis Melanogenic_Genes->Melanogenesis Drives Melanin Melanin Melanogenesis->Melanin

Figure 1: this compound signaling pathway in melanocytes.

Experimental Protocols

The following protocols are designed for the in vitro evaluation of this compound using appropriate cell lines, such as B16-F10 murine melanoma cells or primary human epidermal melanocytes.

Cell Culture and Treatment

A typical workflow for preparing cells for subsequent assays is outlined below.

Cell_Culture_Workflow Start Start with cryopreserved melanocyte cell line Thaw Thaw cells rapidly Start->Thaw Culture Culture in appropriate medium (e.g., DMEM with 10% FBS and antibiotics) Thaw->Culture Incubate Incubate at 37°C, 5% CO2 Culture->Incubate Passage Passage cells upon reaching 80-90% confluency Incubate->Passage Seed Seed cells into multi-well plates Passage->Seed Treat Treat with varying concentrations of this compound Seed->Treat Assay Proceed to specific assays Treat->Assay

Figure 2: General workflow for cell culture and treatment.

Cell Viability Assay (MTT Assay)

This assay determines the effect of this compound on cell viability and proliferation. The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay that measures the reduction of MTT by mitochondrial succinate dehydrogenase.[9][10]

Protocol:

  • Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and allow them to adhere overnight.

  • Replace the medium with fresh medium containing various concentrations of this compound (e.g., 0.1 nM to 10 µM) and a vehicle control.

  • Incubate for the desired time period (e.g., 24, 48, 72 hours).

  • Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.[10]

  • Remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.

  • Measure the absorbance at 570 nm using a microplate reader.[10]

ParameterValue
Cell Line B16-F10 or Primary Human Melanocytes
Seeding Density 5,000 - 10,000 cells/well
Plate Format 96-well
This compound Conc. 0.1 nM - 10 µM
Incubation Time 24, 48, 72 hours
MTT Concentration 0.5 mg/mL
Absorbance Wavelength 570 nm
Melanin Content Assay

This assay quantifies the amount of melanin produced by cells following treatment with this compound.

Protocol:

  • Culture cells in a 6-well plate and treat with this compound as described above.

  • After treatment, wash the cells with PBS and harvest them.

  • Lyse the cell pellets in 1N NaOH / 10% DMSO for 2 hours at 80°C.[11]

  • Centrifuge the lysate at 12,000 x g for 10 minutes.[11]

  • Measure the absorbance of the supernatant at 470 nm.[11]

  • Create a standard curve using synthetic melanin to determine the melanin concentration in the samples.[11]

  • Normalize the melanin content to the total protein concentration of the cell lysate, determined by a BCA or Bradford protein assay.

ParameterValue
Cell Line B16-F10 or Primary Human Melanocytes
Plate Format 6-well
Lysis Buffer 1N NaOH / 10% DMSO
Incubation 2 hours at 80°C
Centrifugation 12,000 x g for 10 min
Absorbance Wavelength 470 nm
Standard Synthetic Melanin
Tyrosinase Activity Assay

This assay measures the activity of tyrosinase, the rate-limiting enzyme in melanin synthesis. The assay is based on the oxidation of L-DOPA to dopachrome, which can be measured spectrophotometrically.[12][13]

Protocol:

  • Prepare cell lysates from this compound-treated and control cells by homogenizing them in an appropriate buffer (e.g., phosphate buffer pH 6.9 with 1% Triton X-100).[13]

  • Clarify the lysates by centrifugation at 12,000 x g for 15 minutes at 4°C.[13]

  • In a 96-well plate, add 90 µL of the cell lysate supernatant.

  • Initiate the reaction by adding 10 µL of freshly prepared 15 mM L-DOPA solution.[13]

  • Incubate at 37°C for 1 hour.[13]

  • Measure the absorbance at 475 nm.[13]

  • Tyrosinase activity can be calculated and normalized to the total protein concentration.

ParameterValue
Cell Line B16-F10 or Primary Human Melanocytes
Lysis Buffer Phosphate buffer (pH 6.9) + 1% Triton X-100
Substrate 15 mM L-DOPA
Incubation 37°C for 1 hour
Absorbance Wavelength 475 nm
Cyclic AMP (cAMP) Signaling Assay

This assay quantifies the intracellular levels of cAMP, a key second messenger in the this compound signaling pathway. Various commercial ELISA or FRET-based kits are available for this purpose.

Protocol (Example using an ELISA-based kit):

  • Seed cells in a 96-well plate and culture overnight.

  • Pre-treat cells with a phosphodiesterase inhibitor such as IBMX (500 µM) for 10-15 minutes to prevent cAMP degradation.[14]

  • Stimulate the cells with different concentrations of this compound for a short period (e.g., 15 minutes).

  • Lyse the cells according to the kit manufacturer's instructions.

  • Perform the cAMP ELISA as per the manufacturer's protocol.

  • Measure the signal (e.g., absorbance or fluorescence) using a plate reader.

  • Calculate the cAMP concentration based on a standard curve.

ParameterValue
Cell Line B16-F10 or other MC1R-expressing cells
Plate Format 96-well
Pre-treatment Phosphodiesterase Inhibitor (e.g., IBMX)
Stimulation Time 15 minutes
Detection Method ELISA, FRET, or other immunoassay
Standard cAMP standard provided in the kit

Data Interpretation and Expected Outcomes

  • Cell Viability: this compound is generally not expected to be cytotoxic to melanocytes at concentrations that stimulate melanogenesis.[1] The MTT assay should confirm that the observed effects on pigmentation are not due to changes in cell viability.

  • Melanin Content and Tyrosinase Activity: A dose-dependent increase in both melanin content and tyrosinase activity is expected with this compound treatment, demonstrating its efficacy in stimulating melanogenesis.

  • cAMP Signaling: A rapid and transient increase in intracellular cAMP levels should be observed upon stimulation with this compound, confirming the activation of the MC1R signaling pathway.

By following these protocols, researchers can effectively characterize the in vitro pharmacological effects of this compound and similar melanocortin receptor agonists.

References

Application Notes and Protocols for Administering Melanotan I in Murine Research Models

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide to the administration of Melanotan I (MT-I), a synthetic analog of α-melanocyte-stimulating hormone (α-MSH), in murine research models. MT-I is a potent agonist of the melanocortin 1 receptor (MC1R) and is utilized in studies investigating skin pigmentation, inflammation, and neuroprotection.

Data Presentation

The following tables summarize quantitative data for the administration of this compound in various murine research applications.

Table 1: Dosage and Administration of this compound in Murine Models

Research ApplicationMouse StrainDosageAdministration RouteDosing FrequencyKey Findings
Skin Pigmentation C57BL/60.16 mg/kgSubcutaneous (SC)Daily for 10 daysSignificant increase in skin darkening.[1][2]
Anti-Inflammation C57BL/60.3 mg/kgIntraperitoneal (IP)Daily for 4 weeksReduced atherosclerotic plaque inflammation.
Neuroprotection C57BL/6Not specified for MT-I, but related NDP-MSH usedIntraperitoneal (IP)Not specifiedAmelioration of experimental autoimmune encephalomyelitis (EAE) progression.
Cognitive Improvement (Alzheimer's Model) Transgenic AD modelNanomolar dosesNot specifiedDaily for 50 daysReduction of AD-related biomarkers and cognitive recovery.

Table 2: Pharmacokinetic Parameters of a Selective MC1R Agonist (PL8177) in Mice

CompoundDose (mg/kg)Administration RouteTmax (h)Cmax (ng/mL)t½ (h)AUC∞ (ng·h/mL)
PL81773.0Subcutaneous (SC)0.2524400.51727

Experimental Protocols

Protocol 1: Induction and Quantification of Skin Pigmentation

This protocol describes the induction of skin pigmentation in C57BL/6 mice using this compound and its quantification.

Materials:

  • This compound peptide

  • Sterile saline for injection

  • Dimethyl sulfoxide (DMSO)

  • Polyethylene glycol 300 (PEG300)

  • Tween-80

  • C57BL/6 mice (8-10 weeks old)

  • Insulin syringes (28-31 gauge)

  • Skin reflectance colorimeter

Procedure:

  • Preparation of this compound Solution:

    • Prepare a vehicle solution of 10% DMSO, 40% PEG300, 5% Tween-80, and 45% sterile saline.

    • Dissolve this compound in the vehicle solution to a final concentration of 1.6 mg/mL. Ensure complete dissolution.

  • Animal Handling and Acclimation:

    • House mice in a controlled environment with a 12-hour light/dark cycle and ad libitum access to food and water.

    • Allow mice to acclimate for at least one week before the start of the experiment.

  • Administration of this compound:

    • Administer a daily subcutaneous (SC) injection of this compound at a dosage of 0.16 mg/kg.

    • The injection volume should be calculated based on the individual mouse's body weight.

    • Administer injections for a period of 10 consecutive days.

  • Quantification of Skin Pigmentation:

    • Measure skin pigmentation at baseline (Day 0) and at specified time points throughout the study (e.g., daily or every other day) and after the final dose.

    • Use a skin reflectance colorimeter to obtain quantitative measurements of skin color. The Lab* color space is commonly used, where L* represents lightness. A decrease in L* value indicates skin darkening.

    • Take measurements from a consistent, shaved area on the dorsal side of the mouse.

Protocol 2: Assessment of Anti-Inflammatory Effects in an LPS-Induced Inflammation Model

This protocol outlines a method to evaluate the anti-inflammatory properties of this compound in a lipopolysaccharide (LPS)-induced systemic inflammation model in mice.

Materials:

  • This compound peptide

  • Sterile saline for injection

  • Lipopolysaccharide (LPS) from E. coli

  • C57BL/6 mice (8-10 weeks old)

  • Syringes and needles for IP injections

  • ELISA kits for pro-inflammatory cytokines (e.g., TNF-α, IL-6, IL-1β)

  • Blood collection tubes (e.g., heparinized or EDTA-coated)

Procedure:

  • Preparation of Solutions:

    • Dissolve this compound in sterile saline to the desired concentration for a 0.3 mg/kg dose.

    • Dissolve LPS in sterile saline to a concentration that will induce a measurable inflammatory response (e.g., 1 mg/kg).

  • Animal Groups:

    • Divide mice into at least four groups:

      • Vehicle control (saline)

      • This compound only

      • LPS only

      • This compound + LPS

  • Treatment Administration:

    • Administer this compound (0.3 mg/kg) or vehicle via intraperitoneal (IP) injection.

    • After a specified pretreatment time (e.g., 30-60 minutes), administer LPS (1 mg/kg) or vehicle via IP injection.

  • Sample Collection:

    • At a predetermined time point after LPS injection (e.g., 2, 6, or 24 hours), collect blood samples via cardiac puncture or retro-orbital bleeding.

    • Centrifuge the blood to separate plasma or serum and store at -80°C until analysis.

  • Cytokine Analysis:

    • Measure the levels of pro-inflammatory cytokines (TNF-α, IL-6, IL-1β) in the plasma or serum samples using commercially available ELISA kits, following the manufacturer's instructions.[3][4][5][6][7]

    • Compare the cytokine levels between the different treatment groups to assess the anti-inflammatory effect of this compound.

Visualizations

Signaling Pathway of this compound

Melanotan_I_Signaling_Pathway MT1 This compound MC1R MC1R MT1->MC1R Gs Gαs MC1R->Gs activates AC Adenylyl Cyclase Gs->AC activates cAMP cAMP AC->cAMP produces PKA PKA cAMP->PKA activates CREB CREB PKA->CREB phosphorylates MITF MITF CREB->MITF upregulates transcription Enzymes Tyrosinase, TRP-1, TRP-2 MITF->Enzymes activates expression Melanin Eumelanin Synthesis Enzymes->Melanin

Caption: MC1R signaling cascade initiated by this compound.

Experimental Workflow for this compound Administration

Experimental_Workflow start Start prep Prepare this compound Solution and Vehicle start->prep acclimate Animal Acclimation (≥ 1 week) prep->acclimate randomize Randomize Mice into Treatment Groups acclimate->randomize administer Administer this compound or Vehicle (e.g., SC, IP) randomize->administer observe Observation Period and Endpoint Measurement administer->observe collect Sample Collection (e.g., skin, blood) observe->collect analyze Data Analysis (e.g., Colorimetry, ELISA) collect->analyze end End analyze->end

Caption: General workflow for in vivo murine studies with this compound.

References

Application Note: A Validated HPLC-MS/MS Method for the Quantification of Melanotan I in Human Plasma

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Abstract: This application note details a robust and sensitive method for the quantification of Melanotan I (also known as afamelanotide) in human plasma. The protocol employs a straightforward protein precipitation technique for sample preparation, followed by analysis using High-Performance Liquid Chromatography coupled with tandem Mass Spectrometry (HPLC-MS/MS). This method is suitable for pharmacokinetic studies, therapeutic drug monitoring, and other research applications requiring precise measurement of this compound concentrations in a biological matrix. The validation parameters demonstrate high accuracy, precision, and a low limit of quantification, ensuring reliable results.

Introduction

This compound is a synthetic peptide analogue of the endogenous alpha-melanocyte-stimulating hormone (α-MSH).[1][2] It acts as a potent agonist for the melanocortin 1 receptor (MC1R), stimulating melanogenesis, the process of melanin production in the skin.[3][4] This mechanism has led to its investigation for photoprotective applications in conditions like erythropoietic protoporphyria (EPP).[1] To support preclinical and clinical development, a reliable bioanalytical method for the quantification of this compound in plasma is essential. This document provides a detailed protocol for a validated HPLC-MS/MS method designed for this purpose.

Signaling Pathway of this compound

This compound mimics the action of α-MSH by binding to MC1R on melanocytes.[1][5] This binding activates a G-protein, which in turn stimulates adenylyl cyclase to convert ATP into cyclic AMP (cAMP).[3] The increase in intracellular cAMP activates Protein Kinase A (PKA), leading to the upregulation of Microphthalmia-associated Transcription Factor (MITF).[3] MITF is a key regulator that increases the expression of melanogenic enzymes, such as tyrosinase, resulting in enhanced melanin synthesis.[1][3]

G cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus / Melanogenesis MC1R MC1R G_Protein G-Protein MC1R->G_Protein Activates AC Adenylyl Cyclase G_Protein->AC Activates ATP ATP cAMP cAMP ATP->cAMP Converts AC PKA PKA cAMP->PKA Activates MITF MITF PKA->MITF Upregulates Tyrosinase Tyrosinase MITF->Tyrosinase Increases Expression Melanin Melanin Synthesis Tyrosinase->Melanin Catalyzes Melanotan_I This compound Melanotan_I->MC1R Binds

Caption: this compound signaling pathway in melanocytes.

Experimental Protocols

Materials and Reagents
  • This compound reference standard

  • This compound stable isotope-labeled internal standard (IS)

  • Acetonitrile (HPLC grade)

  • Formic acid (LC-MS grade)

  • Ultrapure water

  • Human plasma (K2-EDTA)

  • Microcentrifuge tubes

  • Calibrated pipettes

  • Vortex mixer

  • Centrifuge

Instrumentation
  • HPLC System: Agilent 1200 series or equivalent

  • Mass Spectrometer: Sciex API 4000 or equivalent triple quadrupole mass spectrometer

  • Analytical Column: Zorbax 300SB-C8, 2.1 x 100 mm, 3.5 µm particle size, or equivalent[6]

Standard and Sample Preparation Workflow

The overall workflow involves protein precipitation from the plasma sample, followed by separation and detection using an HPLC-MS/MS system.

G start Start: Plasma Sample (50 µL) add_is Add Internal Standard start->add_is add_acn Add Acetonitrile (Protein Precipitation) add_is->add_acn vortex Vortex Mix add_acn->vortex centrifuge Centrifuge vortex->centrifuge supernatant Transfer Supernatant centrifuge->supernatant inject Inject into HPLC-MS/MS supernatant->inject end Data Acquisition & Quantification inject->end

References

Application Notes and Protocols for the Mass Spectrometric Characterization of Melanotan I

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Melanotan I, also known as Afamelanotide, is a synthetic peptide analogue of the endogenous alpha-melanocyte-stimulating hormone (α-MSH). Its primary function is to stimulate melanogenesis, the process of melanin production in the skin, through its agonist activity at the melanocortin-1 receptor (MC1R). This activity has led to its investigation and use in photoprotective therapies. Accurate and robust analytical methods are crucial for the characterization, quality control, and pharmacokinetic studies of this compound. Mass spectrometry (MS) has proven to be an indispensable tool for confirming the identity, purity, and structure of this synthetic peptide.

These application notes provide an overview and detailed protocols for the characterization of this compound using common mass spectrometry techniques, including Matrix-Assisted Laser Desorption/Ionization Time-of-Flight (MALDI-TOF) and Electrospray Ionization Tandem Mass Spectrometry (ESI-MS/MS).

Molecular Characteristics of this compound

A comprehensive understanding of the molecular properties of this compound is fundamental for its mass spectrometric analysis.

PropertyValueReference
Amino Acid Sequence Ac-Ser-Tyr-Ser-Nle-Glu-His-D-Phe-Arg-Trp-Gly-Lys-Pro-Val-NH₂
Molecular Formula C₇₈H₁₁₁N₂₁O₁₉
Average Molecular Weight 1646.84 Da
Monoisotopic Molecular Weight 1645.8365 Da
CAS Number 75921-69-6

Signaling Pathway of this compound

This compound exerts its biological effects by binding to and activating the MC1R, a G-protein coupled receptor. This initiates a downstream signaling cascade that ultimately leads to the synthesis of melanin.

Melanotan_I_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space This compound This compound MC1R MC1R This compound->MC1R Binds to AC Adenylate Cyclase MC1R->AC Activates cAMP cAMP AC->cAMP Converts ATP to PKA Protein Kinase A (PKA) cAMP->PKA Activates CREB CREB PKA->CREB Phosphorylates MITF MITF CREB->MITF Upregulates Melanogenesis Melanogenesis (Melanin Synthesis) MITF->Melanogenesis Promotes

This compound Signaling Pathway

Experimental Workflow for Mass Spectrometric Analysis

A typical workflow for the analysis of this compound involves sample preparation, mass spectrometric analysis, and data processing.

MS_Workflow cluster_prep Sample Preparation cluster_analysis Mass Spectrometry Analysis cluster_data Data Analysis Reconstitution Reconstitute Lyophilized This compound Dilution Dilute to Working Concentration Reconstitution->Dilution Matrix_Mix Mix with Matrix (for MALDI-TOF) Dilution->Matrix_Mix ESI LC-ESI-MS/MS Dilution->ESI MALDI MALDI-TOF MS Matrix_Mix->MALDI Mass_Confirmation Confirm Molecular Weight MALDI->Mass_Confirmation ESI->Mass_Confirmation Fragmentation_Analysis Analyze Fragmentation Pattern (b and y ions) ESI->Fragmentation_Analysis Purity_Assessment Assess Purity and Identify Impurities Fragmentation_Analysis->Purity_Assessment

Mass Spectrometry Workflow for this compound

Application Note 1: Identity Confirmation by MALDI-TOF Mass Spectrometry

Objective: To confirm the molecular weight of this compound using MALDI-TOF MS.

Principle: MALDI-TOF is a soft ionization technique that is well-suited for the analysis of intact peptides. The sample is co-crystallized with a matrix and irradiated with a laser, causing desorption and ionization. The time it takes for the ions to travel through a flight tube to the detector is proportional to their mass-to-charge ratio (m/z), allowing for accurate mass determination.

Protocol: MALDI-TOF MS Analysis of this compound

  • Sample Preparation:

    • Reconstitute lyophilized this compound in a suitable solvent (e.g., 50% acetonitrile/water with 0.1% trifluoroacetic acid (TFA)) to a stock concentration of 1 mg/mL.

    • Prepare a saturated solution of a suitable matrix, such as α-cyano-4-hydroxycinnamic acid (CHCA), in 50% acetonitrile/water with 0.1% TFA.

    • Mix the this compound solution with the matrix solution in a 1:1 (v/v) ratio.

  • Spotting:

    • Spot 1 µL of the sample/matrix mixture onto a MALDI target plate.

    • Allow the spot to air dry completely at room temperature, allowing for co-crystallization of the sample and matrix.

  • Mass Spectrometry Analysis:

    • Insert the target plate into the MALDI-TOF mass spectrometer.

    • Acquire mass spectra in positive ion reflectron mode over a mass range that includes the expected molecular weight of this compound (e.g., m/z 1000-2000).

    • Calibrate the instrument using a standard peptide mixture with known molecular weights.

  • Data Analysis:

    • Process the acquired spectrum to identify the peak corresponding to the singly protonated molecular ion of this compound ([M+H]⁺).

    • The expected m/z for [M+H]⁺ is approximately 1647.84 Da.

Expected Results: A prominent peak at m/z ~1647.8 should be observed, confirming the molecular weight of this compound.

Application Note 2: Structural Characterization and Purity Analysis by LC-ESI-MS/MS

Objective: To confirm the amino acid sequence and assess the purity of a this compound sample using Liquid Chromatography-Electrospray Ionization-Tandem Mass Spectrometry (LC-ESI-MS/MS).

Principle: LC-ESI-MS/MS combines the separation power of liquid chromatography with the high mass accuracy and fragmentation capabilities of tandem mass spectrometry. Peptides are separated by reverse-phase chromatography and then ionized by electrospray. In the mass spectrometer, the precursor ion (the protonated molecular ion of this compound) is selected and fragmented by collision-induced dissociation (CID). The resulting fragment ions (b and y ions) are characteristic of the peptide's amino acid sequence.

Protocol: LC-ESI-MS/MS Analysis of this compound

  • Sample Preparation:

    • Reconstitute lyophilized this compound in an appropriate solvent (e.g., water with 0.1% formic acid) to a concentration of 1 mg/mL.

    • Dilute the sample to a final concentration of 10 µg/mL in the mobile phase A.

  • Liquid Chromatography:

    • Column: C18 reverse-phase column (e.g., 2.1 x 100 mm, 1.8 µm particle size).

    • Mobile Phase A: 0.1% formic acid in water.

    • Mobile Phase B: 0.1% formic acid in acetonitrile.

    • Gradient: A linear gradient from 5% to 50% B over 20 minutes.

    • Flow Rate: 0.3 mL/min.

    • Injection Volume: 5 µL.

  • Mass Spectrometry:

    • Ionization Mode: Positive Electrospray Ionization (ESI+).

    • MS1 Scan Range: m/z 300-1800.

    • MS/MS: Select the doubly charged precursor ion of this compound ([M+2H]²⁺) at m/z ~824.4 for fragmentation.

    • Collision Energy: Optimize to achieve a good distribution of b and y fragment ions.

  • Data Analysis:

    • Identify the peak corresponding to this compound in the total ion chromatogram.

    • Analyze the MS/MS spectrum and compare the observed fragment ions with the theoretical fragmentation pattern of this compound.

    • Assess the purity of the sample by integrating the peak area of this compound and any impurity peaks in the chromatogram.

Quantitative Data: Theoretical Fragmentation of this compound

The following table presents the theoretical m/z values for the singly charged b and y ions of this compound. This data is essential for confirming the peptide's sequence from the MS/MS spectrum.

Cleavage Siteb-ion (m/z)y-ion (m/z)
Ac-S130.051646.84
S-Y293.111517.79
Y-S380.141354.73
S-Nle493.231267.70
Nle-E622.271154.61
E-H759.331025.57
H-D-Phe906.40888.51
D-Phe-R1062.50741.44
R-W1248.58585.34
W-G1305.60399.26
G-K1433.70342.24
K-P1530.75214.14
P-V-NH₂1629.82117.09

Conclusion

Mass spectrometry is a powerful and versatile technique for the comprehensive characterization of this compound. MALDI-TOF MS provides a rapid and accurate method for confirming the molecular weight, while LC-ESI-MS/MS offers in-depth structural information through fragmentation analysis and allows for the assessment of purity. The protocols and data presented in these application notes serve as a guide for researchers, scientists, and drug development professionals in establishing robust analytical methods for this compound.

Application Notes and Protocols: Melanotan I in UV-Induced Skin Damage Models

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Melanotan I, also known as afamelanotide, is a synthetic analog of the endogenous alpha-melanocyte-stimulating hormone (α-MSH).[1][2] It functions as a potent agonist of the melanocortin-1 receptor (MC1R), which is the primary regulator of skin pigmentation.[3][4] By stimulating the production of eumelanin, the dark, photoprotective form of melanin, this compound offers a valuable tool for investigating the mechanisms of UV-induced skin damage and the efficacy of photoprotective strategies.[5][6] Unlike traditional sunscreens that provide a topical barrier, this compound enhances the skin's intrinsic defense mechanisms against ultraviolet radiation (UVR).[5] This document provides detailed application notes and experimental protocols for utilizing this compound in research models of UV-induced skin damage, intended for researchers, scientists, and professionals in drug development.

Mechanism of Action: Eumelanin Upregulation

Exposure to ultraviolet radiation (UVR) naturally triggers a signaling cascade in the skin to defend against DNA damage. This process begins with the p53 protein, which, in response to DNA damage, increases the synthesis of α-MSH by keratinocytes.[1] This naturally produced α-MSH then binds to MC1R on melanocytes.[1]

This compound mimics this natural process but with greater potency and stability.[1][7] As an α-MSH analog, it directly binds to and activates MC1R, initiating a downstream signaling pathway that increases intracellular cyclic adenosine monophosphate (cAMP).[1] This leads to the activation of protein kinase A (PKA) and enhances the activity of key melanogenic enzymes like tyrosinase, ultimately shifting melanin production towards the synthesis of photoprotective eumelanin.[1][8] This brown-black pigment acts as a natural filter, absorbing and scattering UV and visible light, and scavenging reactive oxygen species, thereby reducing UV penetration and subsequent cellular damage.[1][9][10]

Melanotan_I_Signaling_Pathway cluster_UV_Stimulus UV Radiation Stimulus cluster_Melanotan_Action This compound Intervention cluster_Melanocyte Melanocyte UVR UV Radiation p53 p53 Activation in Keratinocytes UVR->p53 aMSH α-MSH Synthesis p53->aMSH MC1R MC1R Activation aMSH->MC1R Natural Pathway MT1 This compound (Afamelanotide) MT1->MC1R Mimics α-MSH cAMP ↑ cAMP MC1R->cAMP PKA ↑ PKA cAMP->PKA Tyrosinase ↑ Tyrosinase Activity PKA->Tyrosinase Melanogenesis Eumelanin Production Tyrosinase->Melanogenesis Photoprotection Photoprotection (UV Absorption, ROS Scavenging, DNA Damage Reduction) Melanogenesis->Photoprotection

Caption: this compound Signaling Pathway for Photoprotection.

Quantitative Data from Human Studies

Clinical studies involving human volunteers have provided quantitative evidence of this compound's efficacy in reducing UV-induced skin damage. These studies typically involve administering this compound followed by controlled exposure to a UV source and subsequent analysis of skin responses.

Study ParameterStudy 1 (Dorr et al., 2004)[11][12][13]Study 2 (Dorr et al., 2004)[11][12][13]Study 3 (CUV151)[14][15]
Subject Population Healthy VolunteersHealthy VolunteersHealthy Volunteers (Fair Skin, Fitzpatrick I-III)
This compound Dosage 0.08 mg/kg per day0.16 mg/kg per day16 mg subcutaneous implant
Treatment Duration 10 days10 daysSingle administration
UV Exposure 3x Minimal Erythema Dose (MED) of UV-B0.25-0.75 MED of UV-BControlled doses from a solar simulator
Key Quantitative Findings 47% reduction in sunburn cells at the irradiated site.[12][13]Significant enhancement of tanning compared to UV alone.[11][12][13]3.4-fold reduction in differentially expressed genes (DEGs) related to inflammation and DNA repair.[14] Significant reduction in UV-erythema dose-response (p=0.018) and DNA damage markers (γH2AX, CPDs) (p<0.01).[14]

Experimental Protocols

The following protocols provide a framework for studying the effects of this compound in both human and animal models of UV-induced skin damage.

Protocol 1: Human Volunteer Study for Photoprotective Efficacy

This protocol is based on methodologies used in clinical trials to assess the reduction of UV-induced erythema and DNA damage.

1. Subject Recruitment:

  • Recruit healthy adult volunteers, typically with fair skin types (Fitzpatrick I-III), who are more susceptible to UV damage.[15]

  • Obtain informed consent and perform a full dermatological examination. Exclude individuals with a history of skin cancer or photosensitivity disorders not under investigation.

2. Baseline Measurements:

  • Determine the Minimal Erythema Dose (MED) for each participant. The MED is the smallest dose of UVR that produces a perceptible reddening of the skin 24 hours after exposure.

  • Take baseline skin biopsies from unexposed areas (e.g., buttock) for histological and genetic analysis.

  • Measure baseline skin pigmentation using a spectrophotometer or colorimeter.

3. This compound Administration:

  • Administer this compound via subcutaneous injection. A common dosing regimen is 0.16 mg/kg daily for a period of 10-20 days.[11][13] Alternatively, a 16 mg subcutaneous implant can be used for sustained release.[16]

4. UV Radiation Challenge:

  • Five to seven days after the start of treatment, expose a small, defined area of the skin to a controlled dose of UVR from a solar simulator. Doses can be multiples of the predetermined MED (e.g., 1.5x, 2x MED).[12]

5. Post-Irradiation Assessment:

  • Erythema Assessment: Measure skin redness (erythema) at the irradiated site 24 hours post-exposure using a dermaspectrophotometer or by visual scoring (CIE a* value).[16]

  • Biopsy and Analysis: Collect skin biopsies from the irradiated sites 24 hours post-exposure.

  • Histology: Analyze tissue for the presence of "sunburn cells" (apoptotic keratinocytes).[12]

  • DNA Damage Analysis: Quantify DNA photoproducts such as cyclobutane pyrimidine dimers (CPDs) and markers of DNA damage response like γH2AX using immunohistochemistry.[14]

  • Gene Expression Analysis: Perform RNA sequencing to evaluate changes in the expression of genes involved in inflammation and DNA repair pathways.[14]

6. Data Analysis:

  • Compare post-treatment MEDs, erythema scores, sunburn cell counts, and DNA damage markers to baseline values and/or a placebo-treated control group.

Protocol 2: Murine Model for UV-Induced Damage and Carcinogenesis

This protocol outlines the use of a mouse model to study long-term effects, such as photoaging and carcinogenesis.

1. Animal Model Selection:

  • Use mouse strains relevant to the research question. C57BL/6J mice are suitable for studies on skin pigmentation due to their ability to produce eumelanin.[17] Other strains like KM mice can be used for chronic photoaging studies.[17]

2. Acclimatization and Grouping:

  • Acclimatize mice for at least one week. Divide animals into control (vehicle), this compound only, UV only, and this compound + UV groups.

3. This compound Administration:

  • Administer this compound via daily subcutaneous injections. Dosing must be determined through dose-response studies, but a starting point can be extrapolated from human studies on a mg/kg basis.

4. Chronic UV Irradiation:

  • The dorsal skin of the mice should be shaved 24 hours before the first UV exposure.

  • Expose the shaved dorsal skin to a source of UV-B radiation (e.g., 280-320 nm) three to five times per week for a period of several weeks or months, depending on the study endpoint (e.g., photoaging, tumor development).

  • The UV dose should be gradually increased as the skin develops tolerance.

5. Endpoint Assessment:

  • Skin Pigmentation: Visually score or use colorimetry to measure changes in skin color throughout the study.

  • Skin Histology: At the end of the study, euthanize the animals and collect dorsal skin. Analyze H&E stained sections for epidermal thickness, solar elastosis, and inflammatory infiltrates.

  • Tumorigenesis: Monitor animals for the development of skin tumors. Record the incidence, multiplicity, and size of any lesions.

  • Biochemical Assays: Homogenize skin samples to measure markers of oxidative stress (e.g., malondialdehyde) or antioxidant enzyme activity (e.g., superoxide dismutase).[17]

Experimental_Workflow cluster_Setup Phase 1: Study Setup cluster_Intervention Phase 2: Intervention cluster_Assessment Phase 3: Assessment A1 Subject / Animal Selection & Grouping A2 Baseline Measurements (MED, Biopsy, Pigmentation) A1->A2 B1 This compound or Placebo Administration A2->B1 B2 Controlled UV Irradiation (Acute or Chronic) B1->B2 C1 Post-Irradiation Assessments (Erythema, Pigmentation) B2->C1 C2 Skin Biopsy Collection C1->C2 C3 Endpoint Analysis (Histology, DNA Damage, Gene Expression) C2->C3 D1 Data Analysis & Comparison C3->D1

Caption: General Experimental Workflow for UV Damage Models.

Conclusion

This compound is a powerful research tool for elucidating the endogenous mechanisms of photoprotection. By upregulating eumelanin synthesis, it allows for the study of the skin's natural defenses against UVR-induced damage in a controlled and accelerated manner. The protocols and data presented here offer a foundation for researchers to design robust experiments aimed at understanding photodamage, evaluating preventative therapies, and developing novel strategies for skin cancer prevention.[7]

References

Application of Melanotan I in Neurobiology Research: Detailed Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Melanotan I, also known as Afamelanotide or by its chemical name [Nle4, D-Phe7]-α-MSH, is a synthetic analogue of the endogenous alpha-melanocyte-stimulating hormone (α-MSH).[1] While initially developed for its effects on skin pigmentation, a growing body of research has highlighted its significant potential in the field of neurobiology.[2] this compound and other melanocortin receptor agonists have demonstrated promising neuroprotective, anti-inflammatory, and neuroregenerative properties in a variety of preclinical models of neurological disorders. This document provides detailed application notes and experimental protocols for the use of this compound in neurobiology research, aimed at guiding researchers in exploring its therapeutic potential.

This compound exerts its effects by acting as an agonist at melanocortin receptors (MCRs), particularly MC1R, MC3R, MC4R, and MC5R, which are expressed throughout the central nervous system (CNS).[3] Activation of these receptors triggers downstream signaling cascades that can modulate inflammation, reduce neuronal damage, and promote recovery from injury.

Application Notes

This compound has shown potential in several key areas of neurobiology research:

  • Neuroprotection: this compound has been investigated for its ability to protect neurons from various insults, including ischemia, excitotoxicity, and oxidative stress. Studies in animal models of stroke and neurodegenerative diseases have shown that treatment with this compound can reduce infarct volume, decrease neuronal loss, and improve functional outcomes.[4][5]

  • Neuroinflammation: A key mechanism underlying the neuroprotective effects of this compound is its potent anti-inflammatory activity. It can modulate the activation of microglia, the resident immune cells of the CNS, shifting them from a pro-inflammatory to an anti-inflammatory phenotype.[6][7] This is associated with a reduction in the production of pro-inflammatory cytokines such as TNF-α and IL-6, and an increase in anti-inflammatory cytokines like IL-10.[8]

  • Nerve Regeneration: Emerging evidence suggests that this compound may also promote the regeneration of damaged nerves. Studies have shown that it can enhance the recovery of sensory function after peripheral nerve injury and stimulate neurite outgrowth in the spinal cord.[4]

  • Neurodegenerative Diseases: The neuroprotective and anti-inflammatory properties of this compound make it a compelling candidate for investigation in neurodegenerative disorders such as Alzheimer's and Parkinson's disease. Preclinical studies have shown that it can improve cognitive function and motor deficits in animal models of these conditions.[2][9]

Quantitative Data Summary

The following tables summarize quantitative data from key preclinical and clinical studies investigating the effects of this compound (Afamelanotide/[Nle4, D-Phe7]-α-MSH) in various neurobiological contexts.

Table 1: Preclinical Studies of this compound in Parkinson's Disease Models

Animal ModelTreatment ProtocolOutcome MeasuresResults
Rat (Nigro-striatal hemitransection)Intracerebroventricular infusion of [Nle4, D-Phe7]alpha-MSH (15 or 30 ng/h) for 14 daysSensorimotor deficit scoring, apomorphine-induced turning behavior, spontaneous motility, striatal DA receptor bindingDose-dependent improvement in sensorimotor deficits, reduced turning behavior, and increased motility. Down-regulation of striatal DA receptors in the lesioned side, suggesting functional recovery.[2]

Table 2: Preclinical Studies of this compound in Alzheimer's Disease Models

Animal ModelTreatment ProtocolOutcome MeasuresResults
APPSwe transgenic mice (Tg2576)Daily administration of nanomolar doses of [Nle(4),D-Phe(7)]α-melanocyte-stimulating hormone (NDP-α-MSH) for 50 daysCognitive function (learning and memory), brain histology (BrdU/NeuN/Zif268 immunohistochemistry)Improved cognitive functions. Increased number of newly generated, mature, and functionally integrated neurons in the dentate gyrus.[9]

Table 3: Clinical and Preclinical Studies of this compound (Afamelanotide) in Stroke

Study TypeModel/PopulationTreatment ProtocolOutcome MeasuresResults
Clinical Trial (Phase IIa)Acute ischemic stroke patientsSubcutaneous administration of Afamelanotide 16 mg implants on Day 0, 1, and repeated on Day 7 and 8 if neededSafety (adverse events), National Institutes of Health Stroke Scale (NIHSS), infarct volume (MRI)Well-tolerated and safe. Median NIHSS improved from 6 to 2 on Day 7. Reduction in infarct volume.[3]
PreclinicalAnimal models of acute ischemic strokeNot specified in detail in the reviewInfarct volume, functional recoveryExogenous α-MSH analogues provide long-lasting protection, decrease infarct volume, and improve stroke outcomes. Effects are dose-dependent.[5]

Experimental Protocols

In Vivo Model of Parkinson's Disease: Unilateral Nigrostriatal Lesion in Rats

This protocol describes the creation of a unilateral 6-hydroxydopamine (6-OHDA) lesion in the rat brain to model Parkinson's disease, followed by intracerebroventricular (ICV) infusion of this compound.

Materials:

  • Adult male Sprague-Dawley or Wistar rats (250-300g)

  • 6-hydroxydopamine (6-OHDA) hydrochloride

  • Ascorbic acid solution (0.02% in sterile saline)

  • Anesthetic (e.g., isoflurane, ketamine/xylazine cocktail)

  • Stereotaxic apparatus

  • Hamilton syringe (10 µL)

  • Osmotic minipump and brain infusion cannula

  • This compound ([Nle4, D-Phe7]-α-MSH)

  • Artificial cerebrospinal fluid (aCSF)

Procedure:

  • Preparation of 6-OHDA Solution: Dissolve 6-OHDA in cold 0.02% ascorbic acid-saline solution to a final concentration of 4 µg/µL. Prepare fresh and protect from light.

  • Anesthesia and Stereotaxic Surgery: Anesthetize the rat and place it in the stereotaxic frame. Make a midline incision on the scalp to expose the skull.

  • 6-OHDA Injection: Drill a small burr hole over the target coordinates for the medial forebrain bundle (MFB) or substantia nigra pars compacta (SNc). Slowly infuse 2-4 µL of the 6-OHDA solution into the target site.

  • ICV Cannula Implantation: In the same surgical session or a subsequent one, implant a guide cannula into the lateral ventricle of the contralateral hemisphere.

  • This compound Infusion: Two days post-lesion, connect the implanted cannula to an osmotic minipump filled with this compound dissolved in aCSF at the desired concentration (e.g., to deliver 15-30 ng/hour). Implant the minipump subcutaneously on the back of the rat.

  • Behavioral Testing: Assess motor function using tests such as the apomorphine-induced rotation test, cylinder test for forelimb asymmetry, and sensorimotor scoring at baseline and various time points post-treatment.

  • Histological Analysis: At the end of the study, perfuse the animals and process the brains for tyrosine hydroxylase (TH) immunohistochemistry to quantify the extent of the dopaminergic lesion.

In Vivo Model of Stroke: Middle Cerebral Artery Occlusion (MCAO) in Rats

This protocol describes the induction of focal cerebral ischemia in rats by occluding the middle cerebral artery, a common model for stroke research.

Materials:

  • Adult male Wistar or Sprague-Dawley rats (270-320 g)

  • Anesthetic (e.g., isoflurane)

  • Nylon monofilament suture (4-0) with a silicone-coated tip

  • Surgical microscope or loupes

  • Microvascular clips

  • Laser Doppler flowmeter (optional, for monitoring cerebral blood flow)

  • This compound (Afamelanotide) for subcutaneous or intravenous administration

Procedure:

  • Anesthesia and Surgical Preparation: Anesthetize the rat and secure it in a supine position. Make a midline cervical incision to expose the common carotid artery (CCA), external carotid artery (ECA), and internal carotid artery (ICA).[2][10]

  • Vessel Isolation and Ligation: Carefully separate the arteries. Ligate the distal ECA and the CCA proximally. Place a temporary ligature around the ICA.[10]

  • Suture Insertion: Make a small incision in the ECA stump. Insert the silicone-coated nylon suture through the ECA into the ICA until it occludes the origin of the MCA (approximately 17-20 mm from the carotid bifurcation).[2]

  • Occlusion and Reperfusion: For transient MCAO, leave the suture in place for a defined period (e.g., 60-120 minutes) and then withdraw it to allow reperfusion. For permanent MCAO, leave the suture in place.

  • This compound Administration: Administer this compound at the desired dose and route (e.g., subcutaneous implant, intravenous injection) at a specific time point relative to the MCAO procedure (e.g., at the time of reperfusion).

  • Neurological Assessment: Evaluate neurological deficits at various time points using a standardized scoring system (e.g., Bederson score).

  • Infarct Volume Measurement: 24-48 hours post-MCAO, euthanize the animal, remove the brain, and slice it into coronal sections. Stain the sections with 2,3,5-triphenyltetrazolium chloride (TTC) to visualize the infarct area, which appears white, while viable tissue stains red.[2]

In Vitro Microglia Activation Assay

This protocol outlines a method to assess the effect of this compound on microglia activation in primary cell culture.

Materials:

  • Primary microglia cultures from neonatal rat or mouse pups

  • This compound ([Nle4, D-Phe7]-α-MSH)

  • Lipopolysaccharide (LPS) or other pro-inflammatory stimuli

  • Cell culture medium and supplements

  • ELISA kits for TNF-α, IL-6, and IL-10

  • Antibodies for immunocytochemistry (e.g., Iba1 for microglia, CD68 for activated microglia)

  • Fluorescence microscope

Procedure:

  • Microglia Isolation and Culture: Isolate microglia from the cortices of neonatal rodents and culture them in appropriate medium.

  • Treatment: Pre-treat the microglia with various concentrations of this compound for a specified duration (e.g., 1-2 hours).

  • Stimulation: Add a pro-inflammatory stimulus such as LPS (e.g., 100 ng/mL) to the cultures and incubate for a further period (e.g., 24 hours).

  • Cytokine Analysis: Collect the cell culture supernatants and measure the concentrations of TNF-α, IL-6, and IL-10 using ELISA kits according to the manufacturer's instructions.

  • Immunocytochemistry: Fix the cells and perform immunocytochemistry for Iba1 and CD68 to visualize microglia morphology and activation state. Activated microglia typically exhibit an amoeboid shape and increased CD68 expression.

  • Data Analysis: Quantify the cytokine concentrations and the percentage of activated microglia in each treatment group.

Visualizations

Melanotan_I_Signaling_Pathway Melanotan_I This compound MCR Melanocortin Receptor (MC1R, MC4R) Melanotan_I->MCR Agonist Binding AC Adenylate Cyclase MCR->AC Activation NFkB_Pathway NF-κB Pathway MCR->NFkB_Pathway Inhibition cAMP cAMP AC->cAMP Production PKA Protein Kinase A cAMP->PKA CREB CREB PKA->CREB Phosphorylation Anti_inflammatory_Genes Anti-inflammatory Gene Expression (e.g., IL-10) CREB->Anti_inflammatory_Genes Reduced_Neuroinflammation Reduced Neuroinflammation Anti_inflammatory_Genes->Reduced_Neuroinflammation Pro_inflammatory_Genes Pro-inflammatory Gene Expression (e.g., TNF-α, IL-6) NFkB_Pathway->Pro_inflammatory_Genes Pro_inflammatory_Genes->Reduced_Neuroinflammation Inhibition Neuroprotection Neuroprotection Reduced_Neuroinflammation->Neuroprotection

Caption: Signaling pathway of this compound in neuroinflammation.

MCAO_Workflow Start Start Anesthesia Anesthetize Rat Start->Anesthesia Surgery Expose Carotid Arteries Anesthesia->Surgery Occlusion Insert Suture to Occlude MCA Surgery->Occlusion Treatment Administer this compound Occlusion->Treatment Reperfusion Withdraw Suture (Transient MCAO) Treatment->Reperfusion Assessment Neurological Assessment Reperfusion->Assessment Analysis Measure Infarct Volume (TTC Staining) Assessment->Analysis End End Analysis->End

Caption: Experimental workflow for the MCAO stroke model.

Microglia_Activation_Assay_Workflow Start Start Isolate_Culture Isolate and Culture Primary Microglia Start->Isolate_Culture Pre_treatment Pre-treat with This compound Isolate_Culture->Pre_treatment Stimulation Stimulate with LPS Pre_treatment->Stimulation Collect_Supernatant Collect Supernatant Stimulation->Collect_Supernatant Fix_Cells Fix Cells Stimulation->Fix_Cells ELISA ELISA for Cytokines (TNF-α, IL-6, IL-10) Collect_Supernatant->ELISA ICC Immunocytochemistry (Iba1, CD68) Fix_Cells->ICC Data_Analysis Data Analysis ELISA->Data_Analysis ICC->Data_Analysis End End Data_Analysis->End

Caption: Workflow for in vitro microglia activation assay.

References

Troubleshooting & Optimization

Technical Support Center: Melanotan I Stability

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on preventing the degradation of Melanotan I in solution. Below, you will find troubleshooting guides, frequently asked questions (FAQs), and detailed experimental protocols to ensure the stability and efficacy of your this compound solutions.

Troubleshooting Guide: Common Issues in this compound Handling

This guide addresses specific issues that may arise during the preparation, storage, and use of this compound solutions.

Issue 1: Rapid Loss of Peptide Activity or Concentration

Possible Cause: Degradation due to improper storage temperature.

Solution:

  • Verify Storage Conditions: Immediately confirm that your this compound solutions, both stock and working solutions, are stored at the correct temperatures. Lyophilized powder should be stored at -20°C. Reconstituted solutions should be stored at 4°C for short-term use (up to 2 weeks) or at -20°C for long-term storage.

  • Aliquot Solutions: To avoid repeated freeze-thaw cycles, which can lead to peptide degradation, it is highly recommended to aliquot the reconstituted solution into single-use volumes before freezing.

  • Conduct a Stability Test: If you suspect degradation, you can perform a simple stability test by comparing the performance of your current solution to a freshly prepared one.

Experimental Workflow: Troubleshooting Degradation

G cluster_0 Troubleshooting Workflow start Suspected Degradation: Loss of Activity check_storage Verify Storage Conditions (Temp, Light, pH) start->check_storage improper_storage Improper Storage Identified check_storage->improper_storage prepare_new Prepare Fresh Solution Using Correct Protocol improper_storage->prepare_new Yes compare_activity Compare Activity: Old vs. New Solution improper_storage->compare_activity No prepare_new->compare_activity activity_restored Activity Restored? compare_activity->activity_restored discard_old Discard Old Solution. Implement Correct Storage. activity_restored->discard_old Yes further_investigation Further Investigation Needed: Consider Other Factors activity_restored->further_investigation No G cluster_1 This compound Reconstitution Protocol start Start: Lyophilized Peptide equilibrate Equilibrate Vial to Room Temperature start->equilibrate add_buffer Slowly Add Cold, Sterile Buffer equilibrate->add_buffer dissolve Gently Swirl/Roll to Dissolve add_buffer->dissolve filter Optional: Sterile Filter (0.22 µm) dissolve->filter store Aliquot and Store: -20°C (long-term) 4°C (short-term) filter->store end End: Ready-to-use Solution store->end G cluster_2 This compound Signaling Pathway melanotan This compound (α-MSH Analog) mc1r MC1R (Melanocortin 1 Receptor) melanotan->mc1r Binds to g_protein G Protein Activation mc1r->g_protein adenylyl_cyclase Adenylyl Cyclase Activation g_protein->adenylyl_cyclase camp ↑ cAMP adenylyl_cyclase->camp pka PKA Activation camp->pka creb CREB Phosphorylation pka->creb mitf ↑ MITF Expression creb->mitf melanogenesis Melanogenesis mitf->melanogenesis

Technical Support Center: Optimizing Melanotan I Dosage for Animal Studies

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for Melanotan I (MT-I) research. This resource is designed to provide researchers, scientists, and drug development professionals with comprehensive guidance on optimizing MT-I dosage for animal studies. Here you will find troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and data summaries to facilitate your research.

Frequently Asked Questions (FAQs)

Q1: What is this compound and how does it work?

A1: this compound, also known as afamelanotide, is a synthetic analog of the naturally occurring alpha-melanocyte-stimulating hormone (α-MSH).[1][2][3] It functions as a potent agonist for the melanocortin-1 receptor (MC1R), which is primarily expressed on melanocytes.[4][5][6] Activation of MC1R initiates a signaling cascade that leads to the production of melanin, the pigment responsible for skin coloration.[1][7] This mechanism of action allows for the study of melanogenesis and photoprotection in a controlled research setting.[4]

Q2: What is the recommended solvent for reconstituting lyophilized this compound?

A2: It is recommended to reconstitute lyophilized this compound in sterile 1% acetic acid to a concentration not less than 100 µg/ml.[8][9] This stock solution can then be further diluted with other aqueous solutions as required for your experiment.[8][9] For many in-vivo studies, bacteriostatic water is also used for reconstitution.[10][11]

Q3: How should I store this compound before and after reconstitution?

A3: Lyophilized (unreconstituted) this compound is stable at room temperature for up to three weeks but should be stored desiccated below -18°C for long-term stability.[8][9][12] Once reconstituted, the solution should be stored at 4°C and used within 2-7 days.[8][9] For longer-term storage of the reconstituted peptide, it is recommended to store it below -18°C and consider adding a carrier protein (e.g., 0.1% HSA or BSA) to prevent degradation.[8][9][12] It is important to avoid repeated freeze-thaw cycles.[4][8][9][12]

Q4: What are the common routes of administration for this compound in animal studies?

A4: The most common and effective route of administration for this compound in animal studies is subcutaneous (SC) injection.[13] This route has been shown to be completely bioavailable compared to intravenous (IV) administration.[13] Other potential routes include intravenous (IV) and intraperitoneal (IP) injections, depending on the experimental design. Oral administration is not effective as no detectable drug levels are observed.[13]

Q5: What are the potential side effects of this compound in animal studies?

A5: In animal studies, reported side effects are minimal. In human clinical trials, side effects have been reported to include nausea, stomach cramps, decreased appetite, flushing, tiredness, and yawning.[14][15][16] Darkening of the skin is an expected outcome of MT-I administration.[14] Researchers should carefully monitor animals for any signs of distress or adverse reactions.

Troubleshooting Guides

Issue Possible Cause(s) Recommended Solution(s)
Poor solubility of this compound - Incorrect solvent used for reconstitution.- Reconstitution at a very high concentration.- Ensure reconstitution in sterile 1% acetic acid or another appropriate solvent as per the manufacturer's instructions.[8][9]- Reconstitute to a concentration of not less than 100 µg/ml initially, then dilute further if necessary.[8][9]
Lack of expected pigmentation response - Inadequate dosage.- Degradation of the peptide.- Incorrect route of administration.- Consult dose-response studies and consider a dose escalation study to determine the optimal dose for your animal model. Published research suggests effective doses ranging from 0.01 to 0.25 mg/kg.[4]- Verify proper storage of both lyophilized and reconstituted this compound to prevent degradation.[8][9][12]- Confirm the use of a bioavailable administration route, such as subcutaneous injection.[13]
Inconsistent results between animals - Variability in animal strain, age, or sex.- Inconsistent administration technique.- Standardize the animal model used in the study.- Ensure all personnel are properly trained and consistent in their injection techniques.
Observation of adverse effects - Dosage is too high.- Contaminated product.- Reduce the dosage and carefully monitor for a dose-dependent reduction in side effects.- Ensure the this compound used is of high purity (e.g., >98.0% as determined by RP-HPLC).[8][9][12]

Quantitative Data Summary

Table 1: Recommended Dosage and Storage for this compound

Parameter Recommendation Reference(s)
Effective Dose Range (Animal Models) 0.01 - 0.25 mg/kg[4]
Reconstitution Solvent Sterile 1% Acetic Acid[8][9]
Reconstitution Concentration ≥ 100 µg/ml[8][9]
Storage (Lyophilized) Below -18°C (long-term)[8][9][12]
Storage (Reconstituted) 4°C for 2-7 days; Below -18°C for longer-term[8][9][12]

Experimental Protocols

Protocol 1: Reconstitution of Lyophilized this compound

Materials:

  • Vial of lyophilized this compound

  • Sterile 1% acetic acid or bacteriostatic water

  • Sterile syringe and needles

  • Alcohol swabs

Procedure:

  • Allow the lyophilized this compound vial and the reconstitution solvent to reach room temperature.[11]

  • Clean the rubber stoppers of both vials with an alcohol swab.[11]

  • Using a sterile syringe, draw up the calculated volume of the reconstitution solvent.

  • Slowly inject the solvent into the this compound vial, aiming the stream against the side of the vial to minimize foaming.

  • Gently swirl the vial until the powder is completely dissolved. Do not shake vigorously.

  • The reconstituted solution is now ready for further dilution or direct administration.

Protocol 2: Subcutaneous Administration of this compound in Mice

Materials:

  • Reconstituted this compound solution

  • Sterile insulin syringes (or similar) with an appropriate gauge needle

  • Animal restraint device (if necessary)

  • 70% ethanol

Procedure:

  • Calculate the correct volume of the this compound solution to be injected based on the animal's body weight and the desired dosage.

  • Gently restrain the mouse. The loose skin over the back of the neck and between the shoulders is a common site for subcutaneous injection.

  • Wipe the injection site with 70% ethanol.

  • Pinch the skin to form a "tent."

  • Insert the needle at the base of the tented skin, parallel to the body.

  • Aspirate slightly to ensure the needle is not in a blood vessel.

  • Slowly inject the solution.

  • Withdraw the needle and gently apply pressure to the injection site if needed.

  • Monitor the animal for any adverse reactions post-injection.

Visualizations

Melanotan_I_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space This compound This compound MC1R MC1R This compound->MC1R AC Adenylyl Cyclase MC1R->AC Activates cAMP cAMP AC->cAMP Converts ATP to PKA Protein Kinase A cAMP->PKA Activates CREB CREB PKA->CREB Phosphorylates MITF Microphthalmia- associated Transcription Factor CREB->MITF Increases Transcription Melanogenesis Increased Melanin Production MITF->Melanogenesis Promotes Experimental_Workflow start Start reconstitute Reconstitute This compound start->reconstitute dose_calculation Calculate Dosage (mg/kg) reconstitute->dose_calculation prepare_animals Prepare and Acclimatize Animals prepare_animals->dose_calculation administration Administer this compound (e.g., Subcutaneous Injection) dose_calculation->administration monitoring Monitor Animals for Clinical Signs and Side Effects administration->monitoring data_collection Data Collection (e.g., Skin Pigmentation Measurement) monitoring->data_collection analysis Data Analysis data_collection->analysis end End analysis->end

References

troubleshooting inconsistent results in Melanotan I experiments

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Melanotan I.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its primary mechanism of action?

This compound, also known as Afamelanotide, is a synthetic peptide analog of the endogenous alpha-melanocyte-stimulating hormone (α-MSH).[1][2][3] Its primary mechanism of action is the selective agonism of the melanocortin 1 receptor (MC1R), which is predominantly expressed on melanocytes.[1][4][5][6] Activation of MC1R initiates a signaling cascade that leads to the synthesis and release of melanin, the pigment responsible for skin coloration.[2][5] this compound is noted for its higher selectivity for MC1R compared to other melanocortin receptors, which minimizes other systemic effects.[4]

Q2: What are the key differences between this compound and Melanotan II?

This compound and Melanotan II are both analogs of α-MSH but have distinct structural and functional properties. This compound is a linear peptide, whereas Melanotan II is a cyclic peptide.[7] This structural difference affects their receptor binding affinities. This compound is a selective agonist for MC1R, primarily stimulating melanogenesis.[4][6] In contrast, Melanotan II is a non-selective agonist that binds to multiple melanocortin receptors, including MC1R, MC3R, and MC4R.[1][8] This broader receptor activity means Melanotan II can influence not only skin pigmentation but also sexual arousal and appetite.[9][10]

Q3: How should this compound be properly stored and reconstituted for experimental use?

Proper storage and handling are critical to maintain the stability and efficacy of this compound.

  • Storage of Lyophilized Powder: Unreconstituted, lyophilized this compound should be stored in a freezer at -20°C or desiccated below -18°C for long-term stability.[3][11][12] It can be stable for up to three weeks at room temperature.[11][12] Vials should be protected from light.[4][13]

  • Reconstitution: Reconstitute the lyophilized powder with sterile, bacteriostatic water or 1% acetic acid.[6][9][12][14] Gently swirl the vial to dissolve the peptide; do not shake vigorously, as this can cause aggregation and denaturation.[6]

  • Storage of Reconstituted Solution: Once reconstituted, the solution should be stored in a refrigerator at 2-8°C and is typically stable for up to 14 days, though some sources suggest it can be stable for up to 6 weeks.[6][13] To avoid repeated freeze-thaw cycles, which can degrade the peptide, it is advisable to aliquot the solution if it will not be used within a short period.[11][12][15]

Troubleshooting Inconsistent Experimental Results

Problem 1: No or Low Melanogenic Response in Cell Culture

Possible Causes:

  • Incorrect Cell Line: Ensure you are using a cell line that expresses functional MC1R, such as primary human melanocytes or melanoma cell lines known to be MC1R-positive.

  • Low Peptide Purity or Degradation: The purity of the this compound used is crucial. Impurities from synthesis or degradation due to improper storage can significantly reduce its biological activity.[16]

  • Suboptimal Peptide Concentration: The effective concentration of this compound can vary between cell lines. A dose-response experiment is recommended to determine the optimal concentration. Typical research concentrations can range from 1nM to 10µM.[4]

  • Incorrect Incubation Time: The process of melanogenesis takes time. Ensure that the incubation period is sufficient for melanin production to be detectable, which can range from hours to days.[4]

  • Cell Culture Conditions: Factors such as media composition, serum concentration, and passage number can influence melanocyte function and their response to stimuli.

Solutions:

  • Verify MC1R Expression: Confirm MC1R expression in your cell line using techniques like RT-PCR or Western blotting.

  • Assess Peptide Quality: Use a fresh, high-purity batch of this compound. Verify the peptide's integrity and concentration using methods like HPLC and mass spectrometry.

  • Optimize Experimental Parameters:

    • Perform a dose-response curve to identify the optimal concentration.

    • Conduct a time-course experiment to determine the ideal incubation period.

    • Standardize cell culture conditions and use low-passage cells.

Problem 2: High Variability in Animal Model Pigmentation Studies

Possible Causes:

  • Genetic Background of Animals: The genetic background, particularly variations in the MC1R gene, can significantly impact the response to this compound.[4]

  • Inconsistent Dosing and Administration: Inaccurate dosage calculations or inconsistent subcutaneous injection techniques can lead to variable absorption and bioavailability.[17]

  • Peptide Stability Issues: Improper storage or handling of the reconstituted peptide can lead to degradation and reduced potency.

  • Environmental Factors: Exposure to UV light can synergistically enhance the effects of this compound, and inconsistent light exposure can lead to variability.[18]

Solutions:

  • Standardize Animal Models: Use a genetically homogenous strain of animals to minimize variability.

  • Ensure Dosing Accuracy: Carefully calculate doses based on body weight. Standardize the injection volume and subcutaneous injection site.

  • Maintain Peptide Integrity: Follow strict storage and handling protocols for the this compound solution.

  • Control Environmental Conditions: House animals under controlled lighting conditions and, if part of the experimental design, standardize UV exposure.

Quantitative Data Summary

ParameterValueSource
Molecular Weight ~1646.84 Da[4][11]
Amino Acid Sequence Ser-Tyr-Ser-Nle-Glu-His-D-Phe-Arg-Trp-Gly-Lys-Pro-Val[11][12]
Purity (Typical) ≥98% (as determined by HPLC)[4][11]
MC1R Binding Affinity Nanomolar (nM) range[4]
Plasma Half-life (Rodent Models) Approximately 30-45 minutes[4]
Biological Activity Duration 12-72 hours[4]
Recommended Research Concentrations 1nM to 10µM (in vitro)[4]

Experimental Protocols

Protocol 1: In Vitro Melanogenesis Assay
  • Cell Culture: Plate human primary melanocytes or a suitable melanoma cell line in appropriate culture medium and incubate until they reach 70-80% confluency.

  • Peptide Preparation: Reconstitute lyophilized this compound in sterile water or a suitable buffer to create a stock solution. Further dilute the stock solution in culture medium to achieve the desired final concentrations.

  • Treatment: Remove the existing medium from the cells and replace it with the medium containing different concentrations of this compound. Include a vehicle control (medium without the peptide).

  • Incubation: Incubate the cells for a predetermined period (e.g., 24, 48, or 72 hours) under standard cell culture conditions (37°C, 5% CO2).

  • Melanin Content Measurement:

    • Wash the cells with phosphate-buffered saline (PBS).

    • Lyse the cells (e.g., with NaOH).

    • Measure the absorbance of the lysate at a wavelength of 405-475 nm using a spectrophotometer.

    • Normalize the melanin content to the total protein content of each sample, determined by a standard protein assay (e.g., BCA assay).

  • Data Analysis: Plot the normalized melanin content against the concentration of this compound to generate a dose-response curve.

Protocol 2: In Vivo Pigmentation Study in Mice
  • Animal Model: Use a suitable mouse model (e.g., C57BL/6 mice with black fur). Acclimatize the animals to the housing conditions for at least one week before the experiment.

  • Peptide Preparation: Reconstitute and dilute this compound in sterile saline to the desired concentration for injection.

  • Dosing and Administration: Administer this compound via subcutaneous injection at a specific dose (e.g., 0.16 mg/kg) daily for a defined period (e.g., 10 days).[17] A control group should receive vehicle (saline) injections.

  • Pigmentation Assessment:

    • Visually score the change in skin and/or fur color at regular intervals.

    • Use a reflectometer to quantitatively measure changes in skin reflectance.

    • At the end of the study, skin biopsies can be taken for histological analysis (e.g., Fontana-Masson staining for melanin).

  • Data Analysis: Compare the changes in pigmentation between the this compound-treated group and the control group using appropriate statistical methods.

Visualizations

Melanotan_I_Signaling_Pathway Melanotan_I This compound MC1R MC1R (Melanocortin 1 Receptor) Melanotan_I->MC1R Binds to G_Protein Gs Protein MC1R->G_Protein Activates AC Adenylyl Cyclase G_Protein->AC Activates cAMP cAMP AC->cAMP Converts ATP to PKA Protein Kinase A (PKA) cAMP->PKA Activates CREB CREB PKA->CREB Phosphorylates MITF MITF (Microphthalmia-associated Transcription Factor) CREB->MITF Increases Expression Melanogenic_Enzymes Tyrosinase, TRP-1, TRP-2 MITF->Melanogenic_Enzymes Upregulates Melanin_Synthesis Melanin Synthesis Melanogenic_Enzymes->Melanin_Synthesis Catalyzes

Caption: this compound signaling pathway in melanocytes.

Experimental_Workflow_In_Vitro Start Start: Cell Seeding Peptide_Prep Prepare this compound Working Solutions Start->Peptide_Prep Treatment Treat Cells with This compound Start->Treatment Peptide_Prep->Treatment Incubation Incubate for 24-72 hours Treatment->Incubation Lysis Cell Lysis Incubation->Lysis Melanin_Assay Measure Melanin (Absorbance) Lysis->Melanin_Assay Protein_Assay Measure Total Protein Lysis->Protein_Assay Normalization Normalize Melanin to Protein Content Melanin_Assay->Normalization Protein_Assay->Normalization Analysis Data Analysis Normalization->Analysis

Caption: In vitro melanogenesis experiment workflow.

References

Technical Support Center: Melanotan I Peptide Handling

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in the proper handling and use of Melanotan I (MT-I) peptide in experimental settings.

Frequently Asked Questions (FAQs)

1. What is this compound and what is its primary mechanism of action in a research context?

This compound is a synthetic peptide analogue of the endogenous alpha-melanocyte-stimulating hormone (α-MSH).[1] Its primary mechanism of action involves binding to and activating the melanocortin 1 receptor (MC1R) on melanocytes.[2][3] This activation stimulates a signaling cascade that leads to the synthesis of melanin, the primary pigment responsible for skin coloration.[3][4] In research, it is a valuable tool for investigating the pathways of melanogenesis and photoprotection.[4]

2. What are the critical storage conditions for this compound in its lyophilized and reconstituted forms?

Proper storage is crucial to maintain the stability and biological activity of this compound. Lyophilized MT-I, while stable at room temperature for up to three weeks, should be stored desiccated below -18°C for long-term stability.[5][6] Once reconstituted, the solution should be stored at 4°C (refrigerated) and is stable for a period of 2 to 7 days, with some sources suggesting stability for up to six weeks.[5][7] It is critical to prevent freeze-thaw cycles of the reconstituted peptide solution.[5][6] For extended long-term storage of the reconstituted peptide, the addition of a carrier protein (e.g., 0.1% HSA or BSA) is recommended.[5][8]

3. What is the recommended procedure for reconstituting lyophilized this compound?

Reconstitution should be performed under sterile conditions. The recommended solvent is typically bacteriostatic water.[9] Some protocols may suggest sterile 1% acetic acid.[6][8] The solvent should be allowed to come to room temperature before use.[10] To reconstitute, slowly inject the desired volume of solvent into the vial, aiming the stream against the side of the vial to avoid foaming.[10][11] Gently swirl the vial until the lyophilized powder is completely dissolved; do not shake vigorously.[11]

4. How can the purity and integrity of a this compound sample be assessed?

The purity of this compound is typically determined by Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC), with a purity of greater than 98.0% being standard for research-grade peptides.[4][5] The structural integrity and molecular weight can be confirmed using Mass Spectrometry (MS).[12] It is important to be aware of potential impurities in unregulated products, which can range from 4.1% to 5.9%.[13]

5. What are the common reported side effects of this compound in research settings?

In both clinical and research settings, commonly reported side effects include nausea, facial flushing, decreased appetite, and headaches.[9][14] Darkening of pre-existing moles has also been noted.[9] It is important to distinguish this compound from Melanotan II, as the latter is associated with a broader range of side effects, including spontaneous erections.[15][16]

Troubleshooting Guides

Issue 1: Suboptimal or No Biological Response (e.g., lack of pigmentation in cell culture or animal models)
Potential Cause Troubleshooting Steps
Improper Storage Verify that the lyophilized peptide was stored at or below -18°C and that the reconstituted solution was refrigerated and used within the recommended timeframe. Avoid solutions that have undergone freeze-thaw cycles.[5][6]
Incorrect Reconstitution Ensure the correct sterile solvent was used and that the peptide was gently dissolved without vigorous shaking.[10][11] Confirm the final concentration is appropriate for the experimental model.
Peptide Degradation If the solution appears cloudy or has changed color, it may indicate degradation and should be discarded.[9] Consider obtaining a new batch of peptide and performing a quality control check via HPLC if possible.
Experimental Conditions Some studies suggest that UV exposure may be necessary to observe the full tanning effect of this compound.[17] Review your experimental protocol to ensure all necessary conditions are met.
Incorrect Dosage Review the literature for appropriate dosage ranges for your specific model. It may be necessary to perform a dose-response study to determine the optimal concentration.
Issue 2: Unexpected Side Effects or Toxicity in Animal Models
Potential Cause Troubleshooting Steps
High Dosage High doses can increase the incidence and severity of side effects such as nausea and flushing.[9] Consider reducing the dosage or administering it in divided doses. Starting with a lower dose and gradually increasing it can help the animal acclimatize.[15]
Peptide Impurities Unregulated or low-purity this compound may contain contaminants that cause adverse reactions.[13] Whenever possible, use a high-purity, research-grade peptide from a reputable supplier. A Certificate of Analysis (CoA) should be reviewed.
Route of Administration Ensure the administration route (e.g., subcutaneous injection) is appropriate for the experimental design and is being performed correctly to avoid localized reactions or incorrect dosing.

Quantitative Data Summary

Parameter Value Reference
Molecular Weight ~1647.4 Dalton[5][6]
Purity (Research Grade) >98.0% (as determined by RP-HPLC)[4][5]
Storage (Lyophilized) Below -18°C (long-term); stable at room temperature for up to 3 weeks[5][6]
Storage (Reconstituted) 4°C for 2-7 days (some sources suggest up to 6 weeks)[5][7]

Experimental Protocols

Protocol 1: Reconstitution of this compound
  • Preparation: Work in a sterile environment (e.g., a laminar flow hood). Allow the lyophilized this compound vial and the sterile solvent (e.g., bacteriostatic water) to come to room temperature.[10]

  • Sterilization: Clean the rubber stoppers of both vials with 70% ethanol or an appropriate disinfectant.[10]

  • Solvent Aspiration: Using a sterile syringe, draw up the desired volume of bacteriostatic water. For a 10mg vial, 2ml of solvent is a common volume.[7]

  • Injection: Slowly inject the bacteriostatic water into the this compound vial, directing the stream against the inner wall of the vial to minimize foaming.[10][11]

  • Dissolution: Gently swirl the vial in a circular motion until the lyophilized powder is completely dissolved. Do not shake vigorously. [11]

  • Storage: Store the reconstituted peptide solution at 4°C and protect it from light.[7]

Protocol 2: Quality Assessment by RP-HPLC
  • Objective: To determine the purity of the this compound sample.

  • Method: Reversed-phase High-Performance Liquid Chromatography (RP-HPLC).

  • Mobile Phase: A gradient of acetonitrile and water, both containing trifluoroacetic acid (TFA).

  • Column: C18 column.

  • Detection: UV detection at 280 nm.[4][12]

  • Procedure:

    • Prepare a standard solution of this compound of known concentration.

    • Inject the standard and the sample solution into the HPLC system.

    • Analyze the resulting chromatograms. Purity is calculated by integrating the area of the main peptide peak relative to the total area of all peaks.

  • Expected Result: A single major peak corresponding to this compound, with a purity of >98%.[5]

Visualizations

Melanotan_I_Signaling_Pathway cluster_extracellular Extracellular Space cluster_cell_membrane Cell Membrane cluster_intracellular Intracellular Space MT-I This compound (α-MSH Analogue) MC1R Melanocortin 1 Receptor (MC1R) MT-I->MC1R Binds to AC Adenylyl Cyclase MC1R->AC Activates cAMP cAMP AC->cAMP Converts ATP to PKA Protein Kinase A (PKA) cAMP->PKA Activates CREB CREB PKA->CREB Phosphorylates MITF MITF CREB->MITF Increases Expression Enzymes Melanogenic Enzymes (Tyrosinase, TRP-1, TRP-2) MITF->Enzymes Upregulates Melanin Eumelanin Synthesis Enzymes->Melanin Catalyzes

Caption: this compound signaling pathway in melanocytes.

Peptide_Reconstitution_Workflow start Start: Gather Materials (Lyophilized MT-I, Solvent, Syringe) temp_equilibration Allow Peptide and Solvent to Reach Room Temperature start->temp_equilibration sterilize Sterilize Vial Stoppers with Alcohol Swab temp_equilibration->sterilize draw_solvent Draw Sterile Solvent into Syringe sterilize->draw_solvent inject_solvent Slowly Inject Solvent Against Vial Wall draw_solvent->inject_solvent dissolve Gently Swirl to Dissolve (Do Not Shake) inject_solvent->dissolve storage Store Reconstituted Peptide at 4°C, Protected from Light dissolve->storage end End: Peptide Ready for Use storage->end

Caption: Workflow for the reconstitution of this compound peptide.

Troubleshooting_Logic start Issue: No Biological Response check_storage Were Storage Conditions Met? (Lyophilized: <= -18°C, Reconstituted: 4°C) start->check_storage yes1 Yes check_storage->yes1 Yes no1 No check_storage->no1 No check_reconstitution Was Reconstitution Protocol Followed Correctly? yes2 Yes check_reconstitution->yes2 Yes no2 No check_reconstitution->no2 No check_dosage Is the Dosage Appropriate for the Model? yes3 Yes check_dosage->yes3 Yes no3 No check_dosage->no3 No yes1->check_reconstitution solution_storage Solution: Discard and Use a Properly Stored Aliquot no1->solution_storage yes2->check_dosage solution_reconstitution Solution: Re-reconstitute a New Vial Following Protocol no2->solution_reconstitution solution_purity Consider Peptide Purity as the Issue. Verify with a New Batch or QC. yes3->solution_purity solution_dosage Solution: Perform a Dose-Response Experiment no3->solution_dosage

Caption: Troubleshooting logic for lack of biological response.

References

Technical Support Center: Addressing Melanotan I Peptide Aggregation Issues

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Melanotan I (Afamelanotide). The information is presented in a question-and-answer format to directly address common challenges encountered during experimentation, with a focus on preventing and characterizing peptide aggregation.

Frequently Asked Questions (FAQs)

1. What is this compound and what is its primary mechanism of action?

This compound, also known as afamelanotide, is a synthetic analog of the endogenous alpha-melanocyte-stimulating hormone (α-MSH).[1][2] Its primary mechanism of action is to bind to the melanocortin-1 receptor (MC1R) on melanocytes, stimulating the production of eumelanin, a dark pigment that provides photoprotection.[3][4] This action is independent of UV exposure.[3]

2. What are the common causes of this compound peptide aggregation?

Peptide aggregation is a common issue that can be influenced by several factors:

  • pH: The pH of the solution can significantly impact the charge state of the peptide, affecting its solubility and propensity to aggregate.

  • Temperature: Elevated temperatures can increase the rate of chemical degradation and promote aggregation.

  • Concentration: Higher peptide concentrations can increase the likelihood of intermolecular interactions leading to aggregation.

  • Mechanical Stress: Vigorous shaking or stirring can introduce shear stress, which may induce aggregation.[2]

  • Solvent: The choice of solvent for reconstitution and dilution is critical for maintaining peptide stability.

  • Freeze-Thaw Cycles: Repeated freezing and thawing of a reconstituted peptide solution can lead to aggregation.[5]

3. How can I visually identify potential this compound aggregation?

Visual inspection of your this compound solution is the first step in identifying potential aggregation. A properly solubilized this compound solution should be clear and free of visible particles. The presence of cloudiness, turbidity, or visible precipitates is a strong indicator of aggregation or poor solubility.

4. What are the recommended procedures for reconstituting and storing this compound to minimize aggregation?

Proper handling and storage are crucial for preventing aggregation and maintaining the biological activity of this compound.

  • Reconstitution:

    • It is recommended to reconstitute lyophilized this compound in sterile 1% acetic acid to a concentration of not less than 100 µg/ml.[5] This acidic environment can help to improve solubility.

    • Gently swirl or roll the vial to dissolve the peptide. Avoid vigorous shaking, as this can induce aggregation.[2]

  • Storage:

    • Lyophilized Powder: Store desiccated below -18°C. It may be stable at room temperature for up to 3 weeks.[5]

    • Reconstituted Solution: Store at 4°C for short-term use (2-7 days). For longer-term storage, it should be kept below -18°C.[5] To prevent degradation from repeated freeze-thaw cycles, it is advisable to aliquot the reconstituted solution into single-use vials before freezing.[6] For long-term storage, the addition of a carrier protein like 0.1% HSA or BSA is recommended.[5]

Troubleshooting Guide

This section provides a structured approach to troubleshooting common issues related to this compound aggregation.

Observed Issue Potential Cause Recommended Action
Cloudy or turbid solution upon reconstitution - Incorrect solvent used.- Peptide concentration is too high.- Incomplete dissolution.- Ensure reconstitution in sterile 1% acetic acid.[5]- Try reconstituting to a lower concentration.- Gently warm the solution to 37°C for a short period to aid dissolution.
Precipitate forms after storage - Peptide aggregation over time.- pH shift in the solution.- Exceeded solubility limit at storage temperature.- Centrifuge the vial to pellet the precipitate and use the supernatant (note that the effective concentration will be lower).- Filter the solution through a 0.22 µm filter.- Re-evaluate storage conditions (pH, temperature, concentration).
Loss of biological activity in experiments - Peptide aggregation leading to non-functional forms.- Chemical degradation of the peptide.- Characterize the extent of aggregation using the experimental protocols below.- Prepare fresh solutions of this compound for each experiment.- Ensure proper storage of stock solutions.
Inconsistent experimental results - Variable levels of aggregation between different batches or preparations.- Implement standardized protocols for reconstitution and handling.- Routinely check for aggregation before use.- Consider purifying the peptide solution using size-exclusion chromatography (SEC) to remove aggregates.

Experimental Protocols for Aggregation Analysis

To quantitatively assess this compound aggregation, the following biophysical techniques are recommended.

Dynamic Light Scattering (DLS)

DLS is a non-invasive technique used to measure the size distribution of particles in a solution. It is highly sensitive for detecting the presence of large aggregates.

Methodology:

  • Sample Preparation: Prepare this compound solutions at the desired concentration in the appropriate buffer. The buffer should be filtered through a 0.22 µm filter to remove any dust or particulate matter.

  • Instrumentation: Use a DLS instrument to measure the hydrodynamic radius (Rh) of the particles in the solution.

  • Data Acquisition: Acquire data at a controlled temperature (e.g., 25°C).

  • Data Analysis: Analyze the correlation function to obtain the size distribution profile. The presence of particles with a significantly larger hydrodynamic radius than the monomeric peptide indicates aggregation.

Size-Exclusion Chromatography (SEC)

SEC separates molecules based on their size. It can be used to quantify the amount of monomer, oligomers, and larger aggregates in a this compound sample.

Methodology:

  • Column Selection: Choose a size-exclusion column with a fractionation range appropriate for separating this compound monomers from potential aggregates.

  • Mobile Phase: Use a mobile phase that is compatible with the peptide and will not induce further aggregation. A common mobile phase is phosphate-buffered saline (PBS) at a neutral pH.

  • Sample Injection: Inject a known concentration of the this compound solution onto the column.

  • Detection: Monitor the elution profile using a UV detector at a wavelength of 214 nm or 280 nm.

  • Data Analysis: Integrate the peak areas corresponding to the monomer and aggregates to determine the percentage of aggregation in the sample.

Thioflavin T (ThT) Assay

The ThT assay is a fluorescence-based method used to detect the presence of amyloid-like fibrillar aggregates. ThT dye exhibits enhanced fluorescence upon binding to the beta-sheet structures characteristic of these fibrils.

Methodology:

  • Reagent Preparation:

    • ThT Stock Solution: Prepare a stock solution of ThT in a suitable buffer (e.g., phosphate buffer, pH 7.0).

    • This compound Samples: Prepare this compound solutions under conditions that you want to test for fibril formation (e.g., different pH, temperature, or with agitation).

  • Assay Procedure:

    • Add a small aliquot of the ThT stock solution to your this compound sample in a microplate well.

    • Incubate the plate, and measure the fluorescence intensity at an excitation wavelength of ~440 nm and an emission wavelength of ~480 nm.

    • An increase in fluorescence intensity over time compared to a control sample (buffer with ThT) indicates the formation of fibrillar aggregates.

Visualizations

This compound Signaling Pathway

Melanotan_I_Signaling_Pathway Melanotan_I This compound MC1R Melanocortin-1 Receptor (MC1R) Melanotan_I->MC1R Binds to G_Protein G-Protein MC1R->G_Protein Activates Adenylate_Cyclase Adenylate Cyclase G_Protein->Adenylate_Cyclase Activates cAMP cAMP Adenylate_Cyclase->cAMP Converts ATP to ATP ATP ATP->Adenylate_Cyclase PKA Protein Kinase A (PKA) cAMP->PKA Activates CREB CREB PKA->CREB Phosphorylates MITF MITF CREB->MITF Increases transcription of Tyrosinase Tyrosinase & other melanogenic enzymes MITF->Tyrosinase Increases expression of Melanin Eumelanin Synthesis Tyrosinase->Melanin

Caption: Signaling pathway of this compound.

Experimental Workflow for Aggregation Analysis

Aggregation_Analysis_Workflow cluster_prep Sample Preparation cluster_analysis Aggregation Analysis cluster_results Data Interpretation Reconstitution Reconstitute Lyophilized this compound Stress_Conditions Incubate under Test Conditions (pH, Temp, Concentration) Reconstitution->Stress_Conditions DLS Dynamic Light Scattering (DLS) (Size Distribution) Stress_Conditions->DLS SEC Size-Exclusion Chromatography (SEC) (Quantify Monomer vs. Aggregates) Stress_Conditions->SEC ThT Thioflavin T (ThT) Assay (Detect Fibrillar Aggregates) Stress_Conditions->ThT Interpretation Correlate biophysical data to understand aggregation propensity DLS->Interpretation SEC->Interpretation ThT->Interpretation

Caption: Experimental workflow for analyzing this compound aggregation.

Troubleshooting Logic for Aggregation Issues

Troubleshooting_Logic Start Aggregation Suspected Visual_Inspection Visual Inspection: Is the solution cloudy or have precipitates? Start->Visual_Inspection Check_Protocol Review Reconstitution Protocol: - Correct solvent (1% Acetic Acid)? - Gentle mixing? Visual_Inspection->Check_Protocol Yes No_Aggregation Solution is Clear: Proceed with caution, sub-visible aggregates may still be present Visual_Inspection->No_Aggregation No Optimize_Conditions Optimize Conditions: - Lower concentration - Adjust pH - Filter solution Check_Protocol->Optimize_Conditions No (Protocol Error) Biophysical_Analysis Perform Biophysical Analysis: - DLS for size distribution - SEC for quantification Check_Protocol->Biophysical_Analysis Yes (Protocol Correct) Proceed Proceed with Experiment Optimize_Conditions->Proceed Biophysical_Analysis->Proceed No_Aggregation->Proceed

Caption: Troubleshooting decision tree for this compound aggregation.

References

Technical Support Center: Enhancing the Stability of Reconstituted Melanotan I

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during the handling and storage of reconstituted Melanotan I (Afamelanotide). The following information is intended to support researchers in maintaining the stability and integrity of their experimental solutions.

I. Troubleshooting Guides

This section addresses specific issues that may arise during the preparation and storage of reconstituted this compound solutions.

Issue 1: Rapid Degradation of Reconstituted this compound

Question: My reconstituted this compound solution appears to be losing potency rapidly, even when stored in the refrigerator. What are the potential causes and solutions?

Answer:

Rapid degradation of reconstituted this compound can be attributed to several factors, including improper storage temperature, pH of the reconstitution solvent, exposure to light and oxygen, and microbial contamination.

Potential Causes & Troubleshooting Steps:

  • Temperature Fluctuations: Ensure the solution is consistently stored at the recommended temperature of 2-8°C. Avoid repeated warming and cooling of the stock solution.

  • Improper pH: The stability of peptides is highly pH-dependent. While bacteriostatic water is a common reconstitution solvent, for enhanced stability, consider using a slightly acidic buffer.

  • Oxidation: Peptides are susceptible to oxidation. Minimize headspace in the vial and avoid vigorous shaking or vortexing, which can introduce oxygen. Gentle swirling is recommended for dissolution.

  • Photodegradation: this compound is light-sensitive. Always store reconstituted solutions in amber vials or protect them from light by wrapping the vial in aluminum foil.

  • Microbial Contamination: Use sterile techniques during reconstitution. The use of bacteriostatic water, which contains a small amount of benzyl alcohol, can help inhibit microbial growth.

Issue 2: Precipitation or Cloudiness in the Reconstituted Solution

Question: After reconstituting my this compound, the solution appears cloudy or has formed a precipitate. What could be the cause, and how can I resolve this?

Answer:

Precipitation or cloudiness in a reconstituted peptide solution can indicate poor solubility, aggregation, or the use of an inappropriate solvent.

Potential Causes & Troubleshooting Steps:

  • Solubility Issues: Ensure you are using a sufficient volume of solvent for the amount of lyophilized peptide. If solubility remains an issue in sterile water, reconstitution in a dilute acidic solution, such as 0.1% acetic acid, may improve solubility.

  • Peptide Aggregation: Aggregation can be triggered by factors such as vigorous shaking, inappropriate pH, or high concentrations. To minimize aggregation, dissolve the peptide by gentle swirling. If aggregation is suspected, the solution may not be suitable for use as the biological activity could be compromised.

  • Buffer Incompatibility: If using a buffer for reconstitution, ensure it is compatible with this compound. Phosphate buffers can sometimes cause precipitation with certain peptides.

II. Frequently Asked Questions (FAQs)

This section provides answers to common questions regarding the stability of reconstituted this compound.

Storage and Handling

  • Q1: What is the recommended storage temperature for lyophilized and reconstituted this compound?

    • A1: Lyophilized this compound powder should be stored at -20°C for long-term stability. Once reconstituted, the solution should be stored at 2-8°C and is generally stable for a short period, typically ranging from a few days to two weeks, depending on the reconstitution solvent and handling. For longer-term storage of the reconstituted peptide, it is recommended to aliquot the solution into single-use volumes and store at -20°C to avoid repeated freeze-thaw cycles.

  • Q2: How long is reconstituted this compound stable at room temperature?

    • A2: Reconstituted this compound is not stable for extended periods at room temperature. Degradation can occur within hours. It is strongly advised to store the reconstituted solution at 2-8°C immediately after preparation and only allow it to come to room temperature briefly before use.

  • Q3: What is the best solvent for reconstituting this compound for optimal stability?

    • A3: While sterile water or bacteriostatic water are commonly used, for enhanced stability, reconstitution in a slightly acidic solution, such as sterile 1% acetic acid, is recommended. This can help to maintain a pH environment that is more favorable for the peptide's stability.

Factors Affecting Stability

  • Q4: How does pH affect the stability of reconstituted this compound?

  • Q5: Can I use a phosphate buffer to reconstitute this compound?

    • A5: While phosphate buffers are common in biological research, their compatibility with every peptide should be verified. In some cases, phosphate ions can interact with peptides and affect their stability or solubility. If you observe any precipitation or instability, consider using an alternative buffer system.

  • Q6: Are there any excipients that can enhance the stability of reconstituted this compound?

    • A6: Yes, certain excipients can improve peptide stability. For long-term storage of reconstituted solutions, the addition of a carrier protein like 0.1% Human Serum Albumin (HSA) or Bovine Serum Albumin (BSA) can help prevent adsorption to the vial surface and reduce degradation.[1] Sugars like mannitol can also act as cryoprotectants and stabilizers.

Degradation and Analysis

  • Q7: What are the common degradation pathways for this compound in solution?

    • A7: Peptides in aqueous solutions can degrade through several pathways, including:

      • Hydrolysis: Cleavage of the peptide backbone.

      • Deamidation: Loss of an amide group, particularly from asparagine and glutamine residues.

      • Oxidation: Modification of amino acid side chains, especially methionine and tryptophan.

      • Aggregation: Formation of non-covalent or covalent peptide multimers.

  • Q8: How can I assess the stability of my reconstituted this compound solution?

    • A8: The most reliable method for assessing the stability of a peptide solution is by using a stability-indicating analytical technique such as High-Performance Liquid Chromatography (HPLC). An HPLC method can separate the intact peptide from its degradation products, allowing for the quantification of the remaining active peptide over time.

III. Data Presentation

Table 1: General Stability Guidelines for Reconstituted this compound

Storage ConditionReconstitution SolventRecommended DurationNotes
2-8°C (Short-term)Bacteriostatic WaterUp to 14 daysProtect from light. Avoid temperature fluctuations.
2-8°C (Short-term)0.1% Acetic AcidPotentially > 14 daysSlightly acidic pH may improve stability. Protect from light.
-20°C (Long-term)Bacteriostatic Water or 0.1% Acetic AcidSeveral weeks to monthsAliquot into single-use vials to avoid freeze-thaw cycles.

Note: The stability durations are estimates based on general peptide handling guidelines and available data. It is highly recommended to perform in-house stability studies for critical applications.

IV. Experimental Protocols

Protocol 1: Reconstitution of Lyophilized this compound for Enhanced Stability

Objective: To provide a standardized procedure for reconstituting lyophilized this compound to maximize its stability in solution.

Materials:

  • Vial of lyophilized this compound

  • Sterile, pyrogen-free 0.1% acetic acid solution

  • Sterile syringes and needles

  • Alcohol swabs

  • Sterile, amber glass vials (optional, for aliquoting)

Procedure:

  • Allow the vial of lyophilized this compound to equilibrate to room temperature before opening to prevent condensation.

  • Disinfect the rubber stoppers of the this compound vial and the acetic acid vial with an alcohol swab.

  • Using a sterile syringe, draw up the desired volume of 0.1% acetic acid. The volume will depend on the desired final concentration of the this compound solution.

  • Slowly inject the acetic acid into the vial of lyophilized this compound, directing the stream against the side of the vial to avoid frothing.

  • Gently swirl the vial to dissolve the peptide completely. Do not shake or vortex , as this can cause aggregation and degradation.

  • Once fully dissolved, the solution is ready for use or for aliquoting into smaller volumes for long-term storage.

  • If storing, transfer the desired aliquot volumes into sterile amber vials, cap securely, and store at the appropriate temperature (2-8°C for short-term or -20°C for long-term).

Protocol 2: Stability-Indicating HPLC Method for this compound

Objective: To provide a general framework for a Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) method to assess the purity and stability of this compound solutions.

Instrumentation:

  • HPLC system with a UV detector

  • C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm particle size)

Reagents:

  • HPLC-grade acetonitrile (ACN)

  • HPLC-grade water

  • Trifluoroacetic acid (TFA)

Chromatographic Conditions (Example):

  • Mobile Phase A: 0.1% TFA in water

  • Mobile Phase B: 0.1% TFA in acetonitrile

  • Gradient: A linear gradient from 20% to 50% Mobile Phase B over 20 minutes is a reasonable starting point for optimization.

  • Flow Rate: 1.0 mL/min

  • Column Temperature: 30°C

  • Detection Wavelength: 220 nm or 280 nm

  • Injection Volume: 20 µL

Procedure:

  • Sample Preparation: Dilute the reconstituted this compound solution to a suitable concentration (e.g., 0.1 mg/mL) with Mobile Phase A.

  • Standard Preparation: Prepare a standard solution of this compound of known concentration in Mobile Phase A.

  • Analysis: Inject the standard and sample solutions onto the HPLC system.

  • Data Analysis:

    • Identify the peak corresponding to intact this compound based on the retention time of the standard.

    • Integrate the peak areas of the intact this compound and any degradation product peaks.

    • Calculate the percentage of remaining intact this compound in the sample over time to determine its stability. The percentage purity can be calculated as: (Area of this compound peak / Total area of all peaks) x 100%

Note: This is a general method and may require optimization for specific HPLC systems and columns.

V. Mandatory Visualizations

This compound Signaling Pathway

The primary mechanism of action for this compound is through its agonistic activity on the Melanocortin 1 Receptor (MC1R), which is predominantly expressed on melanocytes.[2] This interaction initiates a signaling cascade that leads to the production of eumelanin, the dark pigment responsible for skin tanning.

Melanotan_I_Signaling_Pathway Melanotan_I This compound MC1R MC1R Melanotan_I->MC1R Binds to G_Protein Gαs Protein MC1R->G_Protein Activates AC Adenylyl Cyclase G_Protein->AC Activates cAMP cAMP AC->cAMP Catalyzes ATP to PKA Protein Kinase A (PKA) cAMP->PKA Activates CREB CREB PKA->CREB Phosphorylates & Activates MITF MITF CREB->MITF Increases Transcription Tyrosinase Tyrosinase & Other Melanogenic Enzymes MITF->Tyrosinase Upregulates Melanin Eumelanin Production Tyrosinase->Melanin

Caption: this compound signaling cascade via the MC1R.

Experimental Workflow for Stability Testing

The following diagram outlines a typical workflow for conducting a stability study of reconstituted this compound.

Stability_Testing_Workflow start Start reconstitute Reconstitute Lyophilized This compound start->reconstitute aliquot Aliquot into Vials for Different Conditions (pH, Temp, Light) reconstitute->aliquot storage Store Samples under Defined Conditions aliquot->storage sampling Withdraw Samples at Specific Time Points (t=0, 1, 3, 7, 14 days, etc.) storage->sampling hplc Analyze Samples by Stability-Indicating HPLC Method sampling->hplc data_analysis Calculate % Remaining Intact Peptide and Identify Degradants hplc->data_analysis end End data_analysis->end

Caption: Workflow for this compound stability testing.

Logical Relationship of Factors Affecting Stability

This diagram illustrates the key factors that can influence the degradation of reconstituted this compound.

Stability_Factors Degradation This compound Degradation Temperature Temperature Temperature->Degradation pH pH pH->Degradation Light Light Exposure Light->Degradation Oxygen Oxygen Oxygen->Degradation Microbes Microbial Contamination Microbes->Degradation Agitation Mechanical Stress (Shaking) Agitation->Degradation

Caption: Factors influencing this compound degradation.

References

Technical Support Center: Melanotan I In Vivo Experiments

Author: BenchChem Technical Support Team. Date: November 2025

This guide provides troubleshooting advice and frequently asked questions for researchers using Melanotan I (also known as afamelanotide) in in vivo experiments. The focus is on minimizing off-target effects to ensure data integrity and animal welfare.

Frequently Asked Questions (FAQs)

Q1: What is the primary mechanism of action for this compound and what are its known off-target binding sites?

A1: this compound is a synthetic analog of the endogenous peptide α-melanocyte-stimulating hormone (α-MSH). Its primary, high-affinity target is the melanocortin 1 receptor (MC1R), which is predominantly expressed on melanocytes.[1][2][3] Activation of MC1R initiates a signaling cascade that leads to the synthesis of melanin (melanogenesis), resulting in increased skin pigmentation.[1][3]

However, this compound is not perfectly selective and can act as an agonist at other melanocortin receptors (MCRs), leading to off-target effects.[4][5] These include:

  • MC3R and MC4R: Found in the central nervous system (CNS), these receptors are involved in regulating energy homeostasis, appetite, and sexual function.[4][6]

  • MC5R: Located in various peripheral tissues, including exocrine glands.[6]

Binding to these other receptors is considered the primary source of systemic off-target effects.[4]

Q2: What are the most common off-target effects observed in vivo, and how can they be monitored?

A2: The most frequently reported off-target effects are generally mild and transient. They stem from the activation of non-MC1R melanocortin receptors. Key effects to monitor include changes in feeding behavior, cardiovascular function, and general activity levels.

Off-Target Effect Associated Receptor Monitoring Protocol Notes
Nausea / Reduced Appetite MC4RMonitor daily food intake and body weight. Observe for signs of malaise.This effect is often transient and may decrease with acclimatization to the peptide.[7]
Flushing / Changes in Blood Pressure MC4RUse tail-cuff plethysmography or telemetry implants for regular blood pressure and heart rate monitoring.Cardiovascular effects are a known concern with MC4R agonists, though this compound has a lower affinity for MC4R than other analogs like Melanotan II.[7]
Fatigue / Drowsiness Central MCRs (MC3R, MC4R)Employ open-field tests to quantify locomotor activity and exploratory behavior.Compare activity levels against a vehicle-treated control group at multiple time points post-administration.
Injection Site Reactions Local Immune ResponseVisually inspect the injection site for redness, swelling, or bruising.[8]These are common with subcutaneous administration of peptides and are not typically systemic off-target effects.[8]
Spontaneous Erections MC4RDocument occurrences during routine animal observation.This is more commonly associated with Melanotan II but can occur.[6][9]

Q3: How can I adjust my experimental protocol to minimize these off-target effects?

A3: Minimizing off-target effects primarily involves optimizing the dose, administration route, and experimental timeline.

  • Dose Titration: Start with the lowest effective dose and titrate upwards. A common starting dose in rodent models is in the range of 0.16 mg/kg/day, administered subcutaneously.[10] Higher doses do not always correlate with a proportional increase in the desired effect (pigmentation) but can significantly increase off-target effects.

  • Administration Route: Subcutaneous (SC) administration is the most common and effective route, providing complete bioavailability.[11] Using controlled-release formulations, such as subcutaneous implants or poloxamer 407-based gels, can maintain steady plasma concentrations and avoid the peaks associated with bolus injections, potentially reducing acute side effects.[5]

  • Acclimatization Period: For studies involving behavioral assessments, allow for an acclimatization period of several days after the first administration. This allows the animal to adapt to acute, transient effects like nausea, which could otherwise confound behavioral data.[7]

  • Use of Selective Antagonists: In mechanistic studies, co-administration of a selective MC4R antagonist, such as SHU9119, can help isolate the effects of MC1R activation from those mediated by MC4R. This is a complex experimental design and requires careful validation.

Troubleshooting Guides

Problem 1: Significant weight loss or reduced food intake in the treatment group.

  • Potential Cause: Activation of the MC4R in the hypothalamus, which is a key regulator of appetite.[4] This is a known off-target effect.

  • Troubleshooting Steps:

    • Verify Dose: Double-check your calculations and the concentration of your stock solution. Ensure you are not administering an erroneously high dose.

    • Reduce Dose: Lower the administered dose by 25-50% and monitor if the anorectic effect diminishes while the desired on-target effect (e.g., pigmentation) is maintained.

    • Change Administration Schedule: Switch from a daily bolus injection to a continuous infusion model (e.g., osmotic mini-pump) to maintain lower, more stable plasma levels of the peptide. This can mitigate the acute activation of MC4R that leads to appetite suppression.[7]

    • Analyze Timing: The effect on food intake is often most pronounced in the first few days of treatment.[7] If your endpoint is not related to metabolism, consider this an acute effect and focus on data collected after the animal has potentially acclimatized.

Problem 2: Inconsistent or highly variable pigmentation response across animals.

  • Potential Cause: Issues with peptide stability, administration technique, or genetic variability in the animal model.

  • Troubleshooting Steps:

    • Check Peptide Integrity: this compound is a peptide and can degrade if not stored or handled properly. Reconstituted solutions should be stored at 2-8°C and protected from light.[12] Consider running a quality control check (e.g., HPLC) on your peptide stock.

    • Standardize Administration: Ensure the subcutaneous injection technique is consistent. Variations in injection depth can affect absorption rates. Use a consistent site for all injections.

    • Consider the Animal Model: The MC1R gene is highly polymorphic in many species, including mice. This can lead to significant differences in the melanogenic response to agonists. Ensure you are using a genetically homogenous strain. For example, C57BL/6 mice are known to have a functional MC1R and are responsive, whereas other strains may not be.

Problem 3: Unexpected cardiovascular changes (altered blood pressure or heart rate).

  • Potential Cause: Off-target activation of MC4R, which has a role in regulating sympathetic nervous system outflow.[7]

  • Troubleshooting Steps:

    • Initiate Cardiovascular Monitoring: If not already part of your protocol, implement regular blood pressure and heart rate measurements.

    • Dose-Response Analysis: Perform a dose-response study to find the therapeutic window where pigmentation is induced without significant cardiovascular side effects. A lower dose of this compound (e.g., 0.17 mg/kg/day in rhesus macaques) has been shown to improve insulin sensitivity without affecting blood pressure.[7]

    • Evaluate Analogs: If cardiovascular effects are a persistent issue, consider using or developing more selective MC1R agonists. While this compound is more selective than Melanotan II, novel small molecule agonists with higher selectivity for MC1R have been developed and could be considered.[13]

Visualized Protocols and Pathways

This compound Signaling Pathway

The diagram below illustrates the primary (on-target) and major off-target signaling pathways of this compound.

Melanotan_I_Signaling This compound Signaling Pathways cluster_ligand cluster_receptors Melanocortin Receptors cluster_effects Physiological Effects MT1 This compound (α-MSH Analog) MC1R MC1R MT1->MC1R High Affinity (On-Target) MC4R MC4R MT1->MC4R Lower Affinity (Off-Target) MC3R MC3R MT1->MC3R Lower Affinity (Off-Target) Pigmentation Increased Melanin (Pigmentation) MC1R->Pigmentation Activates Melanogenesis Appetite Decreased Appetite MC4R->Appetite Activates Hypothalamic Pathway Cardio Cardiovascular Effects MC4R->Cardio MC3R->Appetite

Caption: On-target vs. off-target signaling of this compound.

Experimental Workflow for Assessing Off-Target Effects

This workflow provides a structured approach to an in vivo study designed to characterize both the desired effects and potential off-target effects of this compound.

Experimental_Workflow Workflow for In Vivo Assessment of this compound start Start: Acclimatize Animals baseline 1. Baseline Measurements - Body Weight - Food Intake - Blood Pressure - Skin Reflectance start->baseline groups 2. Group Assignment (Vehicle vs. MT-I Dose Groups) baseline->groups treatment 3. Administer Treatment (e.g., Daily SC Injections) groups->treatment monitoring 4. Daily Monitoring - Food Intake - General Health - Injection Site Check treatment->monitoring Daily Loop weekly 5. Weekly Assessments - Body Weight - Skin Reflectance - Blood Pressure treatment->weekly monitoring->weekly behavior 6. Behavioral Testing (e.g., Open Field Test) (Optional, post-acclimatization) monitoring->behavior weekly->treatment Repeat for X weeks endpoint 7. Endpoint Analysis - Tissue Collection - Histology - Data Analysis weekly->endpoint behavior->endpoint

References

Technical Support Center: Melanotan I HPLC Analysis

Author: BenchChem Technical Support Team. Date: November 2025

This guide provides researchers, scientists, and drug development professionals with detailed protocols, troubleshooting advice, and frequently asked questions for the analysis of Melanotan I using High-Performance Liquid Chromatography (HPLC).

Frequently Asked Questions (FAQs)

Q1: What are the recommended starting HPLC conditions for this compound analysis?

A1: A reversed-phase HPLC (RP-HPLC) method is typically employed. Common starting points involve a C8 or C18 column with a mobile phase consisting of an aqueous buffer (like phosphate buffer or water with an ion-pairing agent like trifluoroacetic acid - TFA) and an organic modifier, most commonly acetonitrile.[1][2] Detection is usually performed using a UV detector at a wavelength between 214 nm and 220 nm.[1][2][3]

Q2: What is the expected purity for research-grade this compound?

A2: Research-grade this compound should have a purity level exceeding 98%, which is typically verified by HPLC analysis.[4] Mass spectrometry should also be used to confirm the correct molecular weight of 1646.8 Da.[4]

Q3: How should this compound samples be prepared and stored for analysis?

A3: Lyophilized this compound should be stored at -20°C or lower in a dark, desiccated environment.[4] Before analysis, allow the peptide to warm to room temperature before reconstituting with a suitable solvent, such as sterile water or the initial mobile phase, to a known concentration. Once reconstituted, solutions should be stored at 2-8°C and used within a short period to prevent degradation.[4]

Q4: What is a suitable detection wavelength for this compound?

A4: The peptide backbone absorbs UV light at low wavelengths. A detection wavelength of 214 nm or 218 nm is commonly used for the analysis of this compound.[1][2]

Experimental Protocols: HPLC Analysis of this compound

Below are two common methodologies for this compound analysis: an isocratic method for rapid analysis and a gradient method for higher resolution and stability-indicating assays.

Method 1: Isocratic RP-HPLC Protocol

This method is suitable for rapid purity assessment and quantification where all components are well-resolved in a short time.[1]

ParameterSpecification
Column C8 Reversed-Phase, 5 µm
Mobile Phase 0.1 M Phosphate Buffer : Acetonitrile (80:20, v/v) with 18 µL/L Triethylamine, pH 2.5
Flow Rate 1.0 mL/min
Detection UV at 214 nm
Column Temp. Ambient or controlled at 25°C
Injection Vol. 10 - 20 µL
Run Time ~8 minutes
Method 2: Gradient RP-HPLC Protocol

This method is ideal for separating this compound from potential impurities and degradation products, making it suitable for stability-indicating studies.[2]

ParameterSpecification
Column C8 or C18 Reversed-Phase, 3.5-5 µm, wide pore (e.g., 300Å)
Mobile Phase A 0.1% Trifluoroacetic Acid (TFA) in Water
Mobile Phase B 0.1% Trifluoroacetic Acid (TFA) in Acetonitrile
Gradient Start at 5% B, ramp to 95% B over 7-10 minutes, hold, then re-equilibrate
Flow Rate 0.4 - 1.0 mL/min
Detection UV at 218 nm
Column Temp. 50°C (or as optimized)
Injection Vol. 1 - 10 µL
Run Time ~15 minutes (including re-equilibration)

Visual Workflow for this compound HPLC Analysis

The following diagram outlines the general workflow for analyzing a this compound sample.

G cluster_prep 1. Preparation cluster_setup 2. HPLC System Setup cluster_acq 3. Data Acquisition cluster_analysis 4. Data Analysis p1 Reconstitute Lyophilized This compound Sample p2 Prepare Mobile Phases (A and B) p3 Filter and Degas Mobile Phases s1 Install Column p3->s1 s2 Prime Pump and Purge System s1->s2 s3 Equilibrate Column with Initial Conditions s2->s3 a1 Load Sample into Autosampler s3->a1 a2 Inject Sample and Start Run a1->a2 a3 Acquire Chromatographic Data a2->a3 d1 Integrate Peak(s) a3->d1 d2 Calculate Purity / Concentration d1->d2 d3 Generate Report d2->d3 G start Peak Tailing Observed q1 Is sample concentration high? start->q1 a1 Dilute sample and reinject. q1->a1 Yes q2 Is mobile phase pH optimal (e.g., pH 2-3 with 0.1% TFA)? q1->q2 No end_node Problem Resolved a1->end_node a2 Adjust mobile phase pH. Prepare fresh mobile phase. q2->a2 No q3 Is the column old or known to be problematic? q2->q3 Yes a2->end_node a3 Flush column with strong solvent. If unresolved, replace column. q3->a3 Yes q3->end_node No a3->end_node

References

Technical Support Center: Melanotan I Peptide Synthesis

Author: BenchChem Technical Support Team. Date: November 2025

This guide provides researchers, scientists, and drug development professionals with in-depth troubleshooting strategies and frequently asked questions to navigate the complexities of Melanotan I (Afamelanotide) solid-phase peptide synthesis (SPPS).

Frequently Asked Questions (FAQs)

Q1: What is the amino acid sequence of this compound? A1: The amino acid sequence for this compound (Afamelanotide) is Ac-Ser-Tyr-Ser-Nle-Glu-His-D-Phe-Arg-Trp-Gly-Lys-Pro-Val-NH2.[1]

Q2: Why is Solid-Phase Peptide Synthesis (SPPS) the preferred method for this compound? A2: SPPS is the method of choice for producing peptides like this compound because it allows for the use of excess reagents to drive reactions to completion, simplifying the purification process as by-products and excess reagents can be easily washed away from the growing peptide chain, which remains anchored to an insoluble resin.[2] This method is efficient, scalable, and can be automated.[2]

Q3: What are the most critical steps in this compound synthesis? A3: The most critical steps are the coupling of each amino acid and the subsequent deprotection of the Fmoc group. Incomplete reactions at either of these stages can lead to the formation of deletion sequences (missing amino acids) or truncated peptides, which are challenging to separate from the final product. The central His-D-Phe-Arg-Trp sequence is key for its biological activity.[3]

Q4: What purity level should I aim for in the final product? A4: For research applications, a purity of >98% as determined by HPLC is generally required.[4] This high purity is essential for obtaining accurate and reproducible results in biological assays and other scientific experiments.

Q5: How can I confirm the identity of my synthesized this compound peptide? A5: The identity of the final peptide should be confirmed using mass spectrometry to verify the correct molecular weight (1646.874 g/mol ) and amino acid analysis to confirm the sequence composition.[1][4]

Troubleshooting Guide

Problem 1: Low Peptide Yield After Cleavage and Precipitation

Q: My final peptide yield after cleavage from the resin is significantly lower than expected. What are the potential causes and solutions?

A: Low yield is a common issue in SPPS and can stem from several factors throughout the synthesis process.

  • Incomplete Deprotection or Coupling: Even small inefficiencies at each step can dramatically reduce the overall yield of the full-length peptide. For a 13-amino acid peptide like this compound, consistent coupling and deprotection efficiencies of over 99% are crucial.

    • Solution: Monitor each coupling and deprotection step. Perform a Kaiser test (or other ninhydrin-based test) after each coupling to ensure the absence of free primary amines. If the test is positive, a second coupling should be performed. Monitoring Fmoc group removal spectrophotometrically can also provide useful information on the progress of the synthesis.

  • Peptide Aggregation: The growing peptide chain can fold into secondary structures (like β-sheets) and aggregate, making reactive sites inaccessible.[5] This is a primary cause of failed or difficult syntheses.[5] Hydrophobic sequences are particularly prone to aggregation.

    • Solutions to Disrupt Aggregation:

      • Change Solvents: Switch the primary solvent from DMF to N-methylpyrrolidone (NMP) or add a chaotropic salt like LiCl (0.4M) to the reaction mixture to disrupt hydrogen bonding.[4]

      • Elevated Temperature/Microwave: Perform coupling reactions at a higher temperature (e.g., 50-60°C) or use a microwave-assisted peptide synthesizer to provide energy to break up aggregates.

      • Sonication: Applying sonication during coupling can physically disrupt aggregated peptide-resin clumps.

      • "Magic Mixture": For severe aggregation, use a solvent system like DCM/DMF/NMP (1:1:1) with 1% Triton X100 and 2M ethylene carbonate.

  • Poor Resin Swelling: The resin must be adequately swollen for reagents to penetrate the polymer matrix.

    • Solution: Ensure the resin is fully swollen in an appropriate solvent (like DMF or DCM) for at least 30-60 minutes before the first coupling step. If the resin shrinks during synthesis, it may be a sign of aggregation.

Problem 2: Poor Purity Profile on Crude HPLC Analysis

Q: My crude peptide shows multiple peaks close to the main product peak on the HPLC chromatogram. How can I identify and minimize these impurities?

A: The presence of multiple peaks indicates the formation of side products during synthesis. Common impurities in SPPS include:

  • Deletion Sequences: Caused by incomplete coupling, where an amino acid is skipped.

    • Solution: As mentioned above, double-couple difficult residues, especially hydrophobic or sterically hindered ones. Use more potent activation reagents like HATU or HBTU with an additive like HOBt.

  • Truncated Sequences: Result from incomplete deprotection, where the Fmoc group is not fully removed, preventing further chain elongation. The unreacted amine may be "capped" (e.g., acetylated) in subsequent steps.

    • Solution: Increase the Fmoc deprotection time or use a stronger deprotection solution, such as 20% piperidine with 1-5% DBU in DMF for difficult sequences.

  • Side-Chain Reactions: The protecting groups on reactive amino acid side chains (like Arg, Trp, His) can be prematurely cleaved or modified, especially during the final TFA cleavage step.

    • Solution: Use a cleavage cocktail containing scavengers to "trap" the reactive cations generated during deprotection. A common cocktail is TFA/Triisopropylsilane (TIS)/Water (95:2.5:2.5). For peptides containing Tryptophan (Trp), adding 1,2-ethanedithiol (EDT) is also recommended to prevent modification of the indole side chain.

  • Racemization: The chirality of an amino acid can be compromised, especially during the activation step.

    • Solution: Avoid over-long pre-activation times. The use of additives like HOBt or OxymaPure helps to suppress racemization. Histidine is particularly susceptible, and its coupling should be performed carefully.

Problem 3: Difficulty in Purifying the Crude Peptide

Q: The main peak in my crude HPLC is broad, or it co-elutes with impurities, making purification difficult. What can I do?

A: Purification challenges often relate back to issues during synthesis or the properties of the peptide itself.

  • Aggregation of the Cleaved Peptide: If the peptide was prone to aggregation on the resin, it will likely be difficult to handle in solution as well.

    • Solution: Dissolve the crude peptide in a solvent containing a denaturant like guanidine hydrochloride or urea before injection onto the HPLC column. Sometimes, altering the pH of the mobile phase can improve solubility and peak shape.

  • Suboptimal HPLC Conditions: The choice of column, gradient, and mobile phase is critical for achieving good separation.

    • Solution:

      • Column Choice: A C18 column is standard for peptides, but for very hydrophobic peptides, a C8 or C4 column might provide better resolution.

      • Gradient Optimization: Start with a broad scouting gradient (e.g., 5-95% acetonitrile over 30 minutes) to determine the approximate elution time. Then, run a shallower gradient around the elution point of the target peptide (e.g., a 1% per minute change) to maximize separation from nearby impurities.

      • Ion-Pairing Reagent: Trifluoroacetic acid (TFA) at 0.1% is the most common ion-pairing reagent and generally provides sharp peaks. If separation is still poor, consider alternatives like formic acid for mass spectrometry compatibility, although peak shape may be broader.

Quantitative Data Summary

The following table provides representative yields and purity levels for the synthesis of Melanotan II, a close cyclic analog of this compound, produced via solution-phase synthesis. While the methodology differs from SPPS, these values offer a general benchmark for expected outcomes at various stages of peptide production.

Synthesis StageProductYield (%)Purity by HPLC (%)
Dipeptide CouplingZ-Trp-Lys(εBoc)-NH₂96%95%
Tetrapeptide FormationZ-D-Phe-Arg-Trp-Lys(εBoc)-NH₂69%-
Pentapeptide FormationZ-His(Boc)-D-Phe-Arg-Trp-Lys(εBoc)-NH₂70%85%
Hexapeptide FormationZ-Asp(tBu)-His(Boc)-D-Phe-Arg-Trp-Lys(εBoc)-NH₂50%-
Global DeprotectionLinear Hexapeptide80%74%
CyclizationCyclic Hexapeptide31.4%75%
Final Coupling & DeprotectionCrude Melanotan II->90%
SPPS Benchmark Final Purified this compound - ≥98%

Data for Melanotan II adapted from a solution-phase synthesis protocol.[3][6][7] The final purity benchmark for this compound is based on typical quality specifications from commercial peptide suppliers.[4]

Experimental Protocols

Protocol 1: Standard Fmoc Solid-Phase Peptide Synthesis (SPPS) of this compound

This protocol outlines the manual synthesis of this compound on a Rink Amide resin, yielding a C-terminally amidated peptide.

  • Resin Preparation:

    • Place Rink Amide resin (e.g., 0.1 mmol scale) in a reaction vessel.

    • Swell the resin in dimethylformamide (DMF) for 30-60 minutes with gentle agitation.

    • Drain the DMF.

  • Fmoc Deprotection:

    • Add a solution of 20% piperidine in DMF to the resin.

    • Agitate for 5 minutes, then drain.

    • Repeat with a fresh 20% piperidine/DMF solution for 15 minutes.

    • Wash the resin thoroughly with DMF (5-7 times) to remove all traces of piperidine.

  • Amino Acid Coupling (Example using HBTU activation):

    • In a separate vial, dissolve the Fmoc-protected amino acid (3 equivalents to the resin loading), HBTU (3 eq.), and HOBt (3 eq.) in DMF.

    • Add N,N-Diisopropylethylamine (DIPEA) (6 eq.) to the mixture and pre-activate for 1-2 minutes.

    • Add the activated amino acid solution to the deprotected resin.

    • Agitate the mixture for 1-2 hours at room temperature.

    • Drain the coupling solution and wash the resin with DMF (3-5 times).

  • Monitoring:

    • After washing, take a small sample of resin beads and perform a Kaiser test. A negative result (beads remain yellow) indicates a complete coupling. If positive (beads turn blue), repeat the coupling step.

  • Chain Elongation:

    • Repeat steps 2-4 for each amino acid in the this compound sequence, starting from the C-terminal Valine and proceeding to the N-terminal Serine.

  • N-terminal Acetylation:

    • After the final amino acid (Ser) is coupled and deprotected, wash the resin with DMF.

    • Add a solution of acetic anhydride (10 eq.) and DIPEA (10 eq.) in DMF to the resin.

    • Agitate for 30 minutes.

    • Drain and wash the resin thoroughly with DMF, followed by dichloromethane (DCM), and finally methanol. Dry the resin under vacuum.

Protocol 2: Cleavage and Purification
  • Cleavage from Resin:

    • Place the dried peptide-resin in a reaction vessel.

    • Prepare the cleavage cocktail: 95% Trifluoroacetic acid (TFA), 2.5% Triisopropylsilane (TIS), and 2.5% deionized water. (Caution: TFA is highly corrosive. Work in a fume hood and wear appropriate PPE).

    • Add the cleavage cocktail to the resin (approx. 10 mL per 0.1 mmol of resin).

    • Agitate at room temperature for 2-3 hours.

  • Peptide Precipitation:

    • Filter the cleavage mixture to separate the resin beads.

    • Precipitate the peptide by adding the filtrate to a 50 mL centrifuge tube filled with cold diethyl ether. A white precipitate should form.

    • Centrifuge the mixture to pellet the crude peptide.

    • Carefully decant the ether, wash the pellet with more cold ether, and centrifuge again. Repeat this wash step twice.

    • After the final wash, dry the peptide pellet under a stream of nitrogen or in a vacuum desiccator.

  • Purification by Reverse-Phase HPLC (RP-HPLC):

    • Dissolve the crude peptide in a minimal amount of a suitable solvent (e.g., 50% acetonitrile/water).

    • Filter the solution through a 0.45 µm syringe filter.

    • Purify the peptide using a preparative RP-HPLC system with a C18 column.

    • Mobile Phase A: 0.1% TFA in water.

    • Mobile Phase B: 0.1% TFA in acetonitrile.

    • Use a suitable gradient to separate the main product from impurities (e.g., a shallow gradient of 20-50% B over 30-40 minutes).

    • Collect fractions corresponding to the main peak.

  • Final Steps:

    • Analyze the collected fractions by analytical HPLC to confirm purity.

    • Pool the pure fractions and freeze-dry (lyophilize) to obtain the final peptide as a white, fluffy powder.

    • Confirm the identity of the final product by mass spectrometry.

Visualizations

SPPS_Workflow cluster_prep Preparation cluster_cycle Synthesis Cycle (Repeat x13) cluster_final Finalization & Cleavage cluster_purify Purification & Analysis Resin Rink Amide Resin Swell Swell Resin in DMF Resin->Swell Deprotect Fmoc Deprotection (20% Piperidine/DMF) Swell->Deprotect Wash1 Wash (DMF) Deprotect->Wash1 Couple Amino Acid Coupling (Fmoc-AA, HBTU, DIPEA) Wash1->Couple Wash2 Wash (DMF) Couple->Wash2 Test Kaiser Test Wash2->Test Test->Deprotect Next Amino Acid Test->Couple Recouple (if positive) Acetylate N-Terminal Acetylation Test->Acetylate Final Amino Acid Coupled Cleave Cleavage from Resin (TFA/TIS/H2O) Acetylate->Cleave Precipitate Precipitate in Ether Cleave->Precipitate HPLC Purify by RP-HPLC Precipitate->HPLC Lyophilize Lyophilize Pure Fractions HPLC->Lyophilize Analysis QC Analysis (MS, HPLC) Lyophilize->Analysis Final_Product This compound (>98% Pure) Analysis->Final_Product

Caption: Workflow for this compound Solid-Phase Peptide Synthesis (SPPS).

Troubleshooting_Tree Problem Low Purity in Crude HPLC ImpurityType What kind of impurities? Problem->ImpurityType Deletion Deletion Sequences (Peaks smaller than product) ImpurityType->Deletion Missing AAs Truncation Truncated Sequences (Peaks much smaller) ImpurityType->Truncation Short Chains SideReaction Side-Chain Modification (Peaks close to product, +/- mass) ImpurityType->SideReaction Modified AAs Cause_Deletion Cause: Incomplete Coupling Deletion->Cause_Deletion Cause_Truncation Cause: Incomplete Deprotection Truncation->Cause_Truncation Cause_SideReaction Cause: Ineffective Scavengers SideReaction->Cause_SideReaction Sol_Deletion1 Solution: Double Couple Difficult Residues Cause_Deletion->Sol_Deletion1 Sol_Deletion2 Solution: Use Stronger Activator (HATU) Cause_Deletion->Sol_Deletion2 Sol_Truncation Solution: Increase Deprotection Time or Use DBU Cause_Truncation->Sol_Truncation Sol_SideReaction Solution: Use Correct Scavengers (e.g., TIS, EDT for Trp) Cause_SideReaction->Sol_SideReaction

Caption: Troubleshooting logic for low purity in crude this compound.

References

Validation & Comparative

A Comparative Guide to Validating the Purity of Synthetic Melanotan I

Author: BenchChem Technical Support Team. Date: November 2025

Comparison of Analytical Methods for Purity Assessment

The purity of a synthetic peptide is a measure of the percentage of the target peptide in relation to impurities. These impurities can arise from various stages of the synthesis and purification process and may include truncated sequences, deletion sequences, incompletely deprotected peptides, and other process-related by-products.[1][2] A comprehensive assessment of peptide purity typically involves a combination of chromatographic and spectrometric techniques.

Method Principle Measures Advantages Disadvantages Typical Purity Levels
Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) Separates molecules based on their hydrophobicity. The peptide is passed through a column with a non-polar stationary phase, and elution is achieved with a gradient of an organic solvent.Peptide purity, presence of hydrophobic and closely related peptidic impurities.[1][3]High resolution and sensitivity, reproducible, standard method for peptide purity analysis.[4]May not separate all co-eluting impurities, quantification can be affected by the choice of detection wavelength.>95% for research grade, ≥98% for higher purity applications.[5][6]
Mass Spectrometry (MS) Measures the mass-to-charge ratio of ionized molecules. It is used to confirm the molecular weight of the target peptide and identify impurities based on their mass.[3]Molecular weight confirmation, identification of impurities with different masses (e.g., truncated or modified peptides).Highly accurate for molecular weight determination, can identify unknown impurities, requires small sample amounts.[5]Not inherently quantitative without appropriate standards, ionization efficiency can vary between peptides and impurities.N/A (confirms identity rather than quantifying purity percentage directly)
Amino Acid Analysis (AAA) Involves hydrolyzing the peptide into its constituent amino acids, which are then separated, identified, and quantified.[7]Net peptide content (the percentage of peptide material relative to non-peptide components like salts and water), amino acid composition.[3][5]Considered the gold standard for determining peptide quantity and confirming amino acid composition.[7]Destructive to the sample, can be time-consuming, does not provide information on sequence or the presence of peptidic impurities with the correct amino acid composition.[4]Typically ranges from 70% to 90% for net peptide content.[5]
Common Impurities in Synthetic Melanotan I

During solid-phase peptide synthesis (SPPS), a number of impurities can be generated. Understanding these potential contaminants is crucial for developing robust analytical methods for their detection and removal.

  • Truncated Sequences : Peptides that are missing one or more amino acids from the C-terminus.

  • Deletion Sequences : Peptides lacking one or more amino acids within the sequence.

  • Incompletely Deprotected Peptides : Peptides that still have protecting groups attached to amino acid side chains.

  • Oxidized/Reduced Forms : Modification of susceptible amino acids (e.g., methionine, cysteine) during synthesis or storage.

  • Residual Solvents and Reagents : Non-peptidic impurities such as trifluoroacetic acid (TFA) used in cleavage and purification.[4]

Experimental Protocols

RP-HPLC for Purity Determination

Objective: To determine the purity of this compound by separating it from synthetic impurities.

Methodology:

  • Sample Preparation: Dissolve the lyophilized this compound peptide in a suitable solvent (e.g., water/acetonitrile mixture).

  • Chromatographic System:

    • Column: C18 reversed-phase column (e.g., 4.6 x 150 mm, 3.5 µm particle size).

    • Mobile Phase A: 0.1% Trifluoroacetic acid (TFA) in water.

    • Mobile Phase B: 0.1% Trifluoroacetic acid (TFA) in acetonitrile.

    • Gradient: A linear gradient from 5% to 65% Mobile Phase B over 30 minutes.

    • Flow Rate: 1.0 mL/min.

    • Detection: UV absorbance at 214 nm or 220 nm, which is optimal for detecting the peptide bond.[1][5]

    • Column Temperature: 30°C.

  • Data Analysis: The purity is calculated by dividing the peak area of the main peptide by the total area of all peaks in the chromatogram.

Mass Spectrometry for Identity Confirmation

Objective: To confirm the molecular weight of the synthesized this compound.

Methodology:

  • Sample Preparation: The peptide sample is diluted in a suitable solvent compatible with the ionization source.

  • Mass Spectrometer: An Electrospray Ionization (ESI) or Matrix-Assisted Laser Desorption/Ionization (MALDI) mass spectrometer is commonly used.[5]

  • Analysis: The sample is introduced into the mass spectrometer, and the mass-to-charge ratio of the resulting ions is measured.

  • Data Analysis: The obtained molecular weight is compared to the theoretical molecular weight of this compound (1646.84 Da).[6]

Amino Acid Analysis for Net Peptide Content

Objective: To determine the absolute quantity of peptide in a sample.

Methodology:

  • Hydrolysis: The peptide is hydrolyzed into its individual amino acids using a strong acid (e.g., 6N HCl) at an elevated temperature.

  • Derivatization: The amino acids are derivatized with a reagent (e.g., ninhydrin or a fluorescent tag) to enable detection.[5][8]

  • Separation and Quantification: The derivatized amino acids are separated by ion-exchange chromatography or reversed-phase HPLC and quantified by comparing their peak areas to those of known standards.[5]

  • Data Analysis: The net peptide content is calculated based on the quantified amount of each amino acid relative to the initial sample weight.

Visualizations

Experimental Workflow for Purity Validation

The following diagram illustrates a typical workflow for the comprehensive purity analysis of synthetic this compound.

G cluster_synthesis Peptide Synthesis cluster_analysis Purity Validation Synthesis Solid-Phase Peptide Synthesis Cleavage Cleavage & Deprotection Synthesis->Cleavage Purification Crude Purification Cleavage->Purification Lyophilization Lyophilization Purification->Lyophilization Sample Synthetic this compound Lyophilization->Sample HPLC RP-HPLC Sample->HPLC MS Mass Spectrometry Sample->MS AAA Amino Acid Analysis Sample->AAA Purity Purity (%) HPLC->Purity Identity Molecular Weight MS->Identity Content Net Peptide Content AAA->Content

Caption: Workflow for this compound purity validation.

This compound Signaling Pathway

This compound is a synthetic analog of the naturally occurring alpha-melanocyte-stimulating hormone (α-MSH).[9] It primarily exerts its effects by binding to and activating the melanocortin 1 receptor (MC1R) on melanocytes.[10][11]

G Melanotan_I This compound MC1R MC1R Melanotan_I->MC1R Binds G_Protein G Protein MC1R->G_Protein Activates AC Adenylyl Cyclase G_Protein->AC Activates cAMP cAMP AC->cAMP Converts ATP to ATP ATP ATP->cAMP PKA PKA cAMP->PKA Activates CREB CREB PKA->CREB Phosphorylates MITF MITF CREB->MITF Increases Transcription Tyrosinase Tyrosinase Gene MITF->Tyrosinase Activates Transcription Melanin Melanin Synthesis Tyrosinase->Melanin Leads to

Caption: this compound signaling pathway in melanocytes.

References

A Comparative Efficacy Analysis of Melanotan I and Melanotan II for Research Professionals

Author: BenchChem Technical Support Team. Date: November 2025

An in-depth examination of two synthetic melanocortin agonists, this guide provides a comparative analysis of Melanotan I (Afamelanotide) and Melanotan II, tailored for researchers, scientists, and drug development professionals. This document synthesizes available data on their efficacy, mechanisms of action, and side effect profiles to inform preclinical and clinical research decisions.

This compound and Melanotan II are synthetic analogues of the endogenous alpha-melanocyte-stimulating hormone (α-MSH) and have been investigated for their potent melanogenic properties. While both peptides stimulate melanin production, their distinct receptor binding affinities lead to significantly different physiological effects and clinical profiles. This compound, known as afamelanotide, is a linear peptide characterized by its high selectivity for the melanocortin 1 receptor (MC1R).[1][2] In contrast, Melanotan II is a cyclic peptide that acts as a non-selective agonist for multiple melanocortin receptors, including MC1R, MC3R, MC4R, and MC5R.[1][2][3] This broader receptor engagement results in a wider range of physiological effects for Melanotan II, including impacts on sexual function and appetite, but is also associated with a greater incidence of side effects.[4][5][6]

Quantitative Data Summary

The following tables provide a structured comparison of the key quantitative parameters of this compound and Melanotan II based on available research data.

Table 1: Molecular and Receptor Binding Characteristics

CharacteristicThis compound (Afamelanotide)Melanotan II
Molecular Formula C78H111N21O19C50H69N15O9
Molecular Weight 1646.8 g/mol 1024.2 g/mol
Structure Linear PeptideCyclic Peptide
MC1R Binding Affinity (Ki) High selectivity, specific Ki values not consistently reported in comparative literature0.67 nM
MC3R Binding Affinity (Ki) Low to negligible34 nM
MC4R Binding Affinity (Ki) Low to negligible6.6 nM
MC5R Binding Affinity (Ki) Low to negligible46 nM

Table 2: Comparative Efficacy and Side Effect Profile

ParameterThis compound (Afamelanotide)Melanotan II
Primary Clinical Application Photoprotection in erythropoietic protoporphyria (EPP)Investigated for tanning and erectile dysfunction
Tanning Efficacy Gradual and stable pigmentationRapid and potent pigmentation
Reported Side Effects Nausea, headache, flushing, implant site reactionsNausea, flushing, yawning, spontaneous erections, appetite suppression, potential for new or darkened nevi
Regulatory Status Approved for EPP in Europe and the USANot approved for any clinical use

Experimental Protocols

Detailed methodologies for key experiments are crucial for the replication and validation of findings. Below are representative experimental protocols for the clinical evaluation of this compound and Melanotan II.

This compound (Afamelanotide) Clinical Trial Protocol for Erythropoietic Protoporphyria
  • Study Design: A multicenter, randomized, double-blind, placebo-controlled trial.

  • Participants: Adult patients with a confirmed diagnosis of erythropoietic protoporphyria.

  • Intervention: Subcutaneous implantation of either 16 mg of afamelanotide or a placebo implant every 60 days for a total of 180 or 270 days.

  • Primary Endpoint: The total number of hours spent in direct sunlight between 10 am and 6 pm on days without phototoxic pain.

  • Secondary Endpoints: Quality of life assessments, severity of phototoxic reactions, and safety evaluations.

  • Data Collection: Patient diaries documenting sun exposure and pain, physician assessments of skin pigmentation, and monitoring of adverse events.

Melanotan II Phase I Clinical Study Protocol for Tanning
  • Study Design: A single-blind, placebo-controlled, dose-escalation study.

  • Participants: Healthy adult male volunteers.

  • Intervention: Daily subcutaneous injections of Melanotan II or saline placebo for two consecutive weeks. Doses were escalated from 0.01 mg/kg, with increments of 0.005 mg/kg.

  • Primary Outcome Measures: Assessment of skin pigmentation changes using quantitative reflectance and visual scoring.

  • Secondary Outcome Measures: Evaluation of side effects, including nausea, fatigue, and spontaneous erections, through subject reporting and clinical observation.

  • Data Collection: Reflectance measurements of the skin, standardized photography, and detailed logs of all experienced side effects.

Signaling Pathways and Experimental Workflow

The differential effects of this compound and Melanotan II can be attributed to their distinct interactions with the melanocortin signaling pathway.

Melanocortin_Signaling_Pathway cluster_MT1 This compound cluster_MT2 Melanotan II cluster_receptors Melanocortin Receptors cluster_effects Physiological Effects MT1 This compound MC1R MC1R MT1->MC1R MT2 Melanotan II MT2->MC1R MC3R MC3R MT2->MC3R MC4R MC4R MT2->MC4R MC5R MC5R MT2->MC5R Pigmentation Pigmentation (Melanogenesis) MC1R->Pigmentation Appetite Appetite Suppression MC3R->Appetite Sexual_Function Sexual Function MC4R->Sexual_Function MC4R->Appetite Other Other Effects MC5R->Other

Caption: Receptor binding profiles of this compound and Melanotan II.

The diagram above illustrates the selective binding of this compound to MC1R, leading primarily to skin pigmentation. In contrast, Melanotan II's non-selective binding to MC1R, MC3R, MC4R, and MC5R results in a wider array of physiological responses.

Experimental_Workflow cluster_screening Subject Screening cluster_randomization Randomization cluster_intervention Intervention cluster_assessment Assessment cluster_analysis Data Analysis Inclusion_Criteria Inclusion/Exclusion Criteria Met Randomize Randomization Inclusion_Criteria->Randomize Group_A Group A (this compound / II) Randomize->Group_A Group_B Group B (Placebo) Randomize->Group_B Efficacy_Assessment Efficacy Assessment (e.g., Pigmentation Score) Group_A->Efficacy_Assessment Safety_Assessment Safety Assessment (Adverse Events) Group_A->Safety_Assessment Group_B->Efficacy_Assessment Group_B->Safety_Assessment Data_Analysis Statistical Analysis Efficacy_Assessment->Data_Analysis Safety_Assessment->Data_Analysis

References

A Comparative Analysis of Receptor Selectivity: Melanotan I vs. Melanotan II

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, understanding the nuanced differences in receptor selectivity between melanocortin analogues is paramount for targeted therapeutic design. This guide provides a comprehensive comparison of Melanotan I (Afamelanotide) and Melanotan II, focusing on their binding affinities and functional activities at the five known melanocortin receptors (MCRs).

This compound and Melanotan II are synthetic analogues of the endogenous peptide alpha-melanocyte-stimulating hormone (α-MSH) that play significant roles in pigmentation, sexual function, and metabolism through their interaction with melanocortin receptors.[1][2] However, their pharmacological profiles diverge significantly due to differences in their receptor selectivity. This compound is recognized for its higher selectivity towards the melanocortin 1 receptor (MC1R), which is primarily associated with skin pigmentation.[1] In contrast, Melanotan II acts as a non-selective agonist, exhibiting broader activity across several melanocortin receptors, including MC1R, MC3R, MC4R, and MC5R.[3] This lack of selectivity contributes to a wider range of physiological effects, including those related to sexual arousal and appetite regulation.[1][2]

Quantitative Comparison of Receptor Binding Affinities

The binding affinity of a ligand for its receptor is a critical determinant of its potency and selectivity. This is often quantified by the inhibition constant (Ki), which represents the concentration of a competing ligand that will bind to half the binding sites at equilibrium. A lower Ki value indicates a higher binding affinity.

PeptideMC1R Ki (nM)MC3R Ki (nM)MC4R Ki (nM)MC5R Ki (nM)
This compound (Afamelanotide) 0.085[4]0.4[4]3.8[4]5.1[4]
Melanotan II 0.67346.646

As the data indicates, this compound demonstrates a significantly higher affinity for MC1R compared to Melanotan II, with a Ki value of 0.085 nM versus 0.67 nM, respectively.[4] This heightened affinity for MC1R underscores its primary application in stimulating melanogenesis for photoprotection.[5][6] Conversely, while Melanotan II also binds to MC1R, its affinity is lower than that of this compound. Notably, Melanotan II displays considerable affinity for other MCR subtypes, particularly MC4R, which is implicated in sexual function and energy homeostasis.[3]

Experimental Protocols

The determination of receptor binding affinities and functional activities is crucial for characterizing novel compounds. Below are detailed methodologies for key experiments cited in the study of melanocortin receptor agonists.

Radioligand Competition Binding Assay

This assay is employed to determine the binding affinity (Ki) of a test compound by measuring its ability to compete with a radiolabeled ligand for binding to a specific receptor.

1. Membrane Preparation:

  • Cells or tissues expressing the target melanocortin receptor are homogenized in a cold lysis buffer.

  • The homogenate is centrifuged to pellet the cell membranes.

  • The membrane pellet is washed and resuspended in an appropriate assay buffer.

  • Protein concentration is determined using a standard method (e.g., BCA assay).

2. Competition Binding Reaction:

  • A fixed concentration of a radiolabeled ligand (e.g., [125I]-[Nle4, D-Phe7]α-MSH) is incubated with the prepared cell membranes.

  • Increasing concentrations of the unlabeled test compound (this compound or Melanotan II) are added to compete for binding.

  • The reaction is incubated at a specific temperature for a set duration to reach equilibrium.

3. Separation of Bound and Free Radioligand:

  • The reaction mixture is rapidly filtered through a glass fiber filter to separate the membrane-bound radioligand from the unbound radioligand.

  • The filters are washed with ice-cold buffer to remove any non-specifically bound radioactivity.

4. Quantification and Data Analysis:

  • The radioactivity retained on the filters is quantified using a scintillation counter.

  • The data are plotted as the percentage of specific binding versus the logarithm of the competitor concentration.

  • The IC50 value (the concentration of the competitor that inhibits 50% of the specific binding of the radioligand) is determined by non-linear regression analysis.

  • The Ki value is calculated from the IC50 value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

cAMP Functional Assay

This assay measures the ability of an agonist to stimulate or inhibit the production of cyclic adenosine monophosphate (cAMP), a common second messenger in G-protein coupled receptor (GPCR) signaling.

1. Cell Culture and Treatment:

  • Cells stably or transiently expressing the melanocortin receptor of interest are cultured in appropriate media.

  • On the day of the assay, the cells are washed and incubated with a phosphodiesterase inhibitor (e.g., IBMX) to prevent the degradation of cAMP.

  • The cells are then stimulated with varying concentrations of the test agonist (this compound or Melanotan II) for a defined period.

2. cAMP Measurement:

  • Following stimulation, the cells are lysed to release intracellular cAMP.

  • The concentration of cAMP in the cell lysate is measured using a competitive immunoassay, such as an enzyme-linked immunosorbent assay (ELISA) or a time-resolved fluorescence resonance energy transfer (TR-FRET) assay.

3. Data Analysis:

  • The amount of cAMP produced is plotted against the logarithm of the agonist concentration.

  • A dose-response curve is generated, and the EC50 value (the concentration of the agonist that produces 50% of the maximal response) is determined using non-linear regression.

Signaling Pathways and Experimental Workflow

To visually represent the concepts discussed, the following diagrams have been generated using the DOT language.

Receptor_Selectivity cluster_ligands Ligands cluster_receptors Melanocortin Receptors This compound This compound MC1R MC1R This compound->MC1R High Affinity (Ki=0.085 nM) MC3R MC3R This compound->MC3R Moderate Affinity (Ki=0.4 nM) MC4R MC4R This compound->MC4R Low Affinity (Ki=3.8 nM) MC5R MC5R This compound->MC5R Low Affinity (Ki=5.1 nM) Melanotan II Melanotan II Melanotan II->MC1R Moderate Affinity (Ki=0.67 nM) Melanotan II->MC3R Low Affinity (Ki=34 nM) Melanotan II->MC4R Moderate Affinity (Ki=6.6 nM) Melanotan II->MC5R Low Affinity (Ki=46 nM)

Caption: Receptor selectivity of this compound and Melanotan II.

Experimental_Workflow cluster_prep Preparation cluster_assay Assay cluster_separation Separation cluster_analysis Analysis A Receptor-expressing cell membrane preparation D Incubation of membranes, radioligand, and competitor A->D B Radiolabeled Ligand ([125I]-NDP-α-MSH) B->D C Unlabeled Competitor (this compound or II) C->D E Vacuum Filtration D->E F Quantify Radioactivity E->F G Determine IC50 F->G H Calculate Ki G->H

Caption: Workflow for a radioligand competition binding assay.

Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm Ligand This compound / II MCR Melanocortin Receptor (e.g., MC1R) Ligand->MCR Binding G_Protein Gs Protein MCR->G_Protein Activation AC Adenylyl Cyclase G_Protein->AC Activation cAMP cAMP AC->cAMP ATP to cAMP ATP ATP PKA Protein Kinase A cAMP->PKA Activation CREB CREB PKA->CREB Phosphorylation MITF MITF CREB->MITF Activation Melanogenesis Melanogenesis MITF->Melanogenesis Gene Transcription

Caption: Downstream signaling pathway of melanocortin receptors.

References

A Comparative Guide to Melanotan I and its Alternatives for Photoprotection and Melanogenesis

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of experimental data on Melanotan I (afamelanotide) and its emerging alternatives for stimulating melanin production (melanogenesis) and providing photoprotection. The information is intended to assist researchers, scientists, and drug development professionals in evaluating the performance and methodologies of these compounds.

Executive Summary

This compound, a synthetic analog of alpha-melanocyte-stimulating hormone (α-MSH), is a well-studied peptide that has demonstrated efficacy in treating photosensitivity disorders, most notably Erythropoietic Protoporphyria (EPP). It acts primarily as an agonist of the melanocortin 1 receptor (MC1R), leading to increased production of eumelanin, the dark, photoprotective form of melanin. This guide cross-references experimental data for this compound with other potential photoprotective agents, including the novel oral MC1R agonist Dersimelagon (MT-7117), and the readily available supplements nicotinamide and Polypodium leucotomos.

Mechanism of Action: The Melanocortin 1 Receptor Pathway

This compound and Dersimelagon exert their effects by targeting the MC1R signaling pathway. Activation of this receptor initiates a cascade of intracellular events that upregulate the production of eumelanin.

This compound / Dersimelagon This compound / Dersimelagon MC1R MC1R This compound / Dersimelagon->MC1R Agonist α-MSH α-MSH α-MSH->MC1R AC Adenylate Cyclase MC1R->AC cAMP cAMP AC->cAMP Converts ATP PKA Protein Kinase A cAMP->PKA Activates CREB CREB PKA->CREB Phosphorylates MITF MITF CREB->MITF Increases Transcription Tyrosinase Tyrosinase MITF->Tyrosinase Upregulates Eumelanin Eumelanin Production Tyrosinase->Eumelanin Rate-limiting enzyme

Caption: Simplified MC1R signaling pathway for melanogenesis. (Within 100 characters)

Quantitative Data Comparison

The following tables summarize key quantitative data from clinical trials of this compound and its alternatives.

Table 1: Efficacy in Photosensitivity Disorders (Erythropoietic Protoporphyria)
CompoundDosage and AdministrationPrimary EndpointKey ResultsCitation(s)
This compound (Afamelanotide) 16 mg subcutaneous implant every 60 daysIncreased duration of pain-free sun exposureIn a Phase III trial, patients receiving afamelanotide had a significantly longer median duration of pain-free time in direct sunlight over 6 months compared to placebo (69.4 hours vs. 40.8 hours).[1] In a European trial, the median total time in direct sunlight over 9 months was 6.0 hours for the placebo group and 6.0 hours for the afamelanotide group.[1][1]
Dersimelagon (MT-7117) 100 mg or 300 mg orally, once dailyChange in time to first prodromal symptom with sun exposureIn a Phase 2 trial, the least-squares mean difference from placebo in the change from baseline to week 16 in time to first prodromal symptom was 53.8 minutes for the 100-mg group and 62.5 minutes for the 300-mg group.[2][3][4][2][3][4]
Table 2: Photoprotective Effects (Tanning and Erythema Reduction)
CompoundDosage and AdministrationPrimary EndpointKey ResultsCitation(s)
This compound (Afamelanotide) 0.16 mg/kg/day subcutaneous injections for 10 daysIncrease in skin pigmentationIn a study with healthy volunteers, tanning was observed at 3 of 8 anatomic sites.[5] Another study noted a significant increase in melanin density in treated individuals compared to placebo.[6][5][6]
Nicotinamide 500 mg orally, twice dailyReduction in actinic keratoses and non-melanoma skin cancersIn a Phase 3 trial, nicotinamide reduced the rate of new non-melanoma skin cancers by 23% compared to placebo.[7] The number of actinic keratoses was also significantly lower in the nicotinamide group.[7]
Polypodium leucotomos 240 mg orally, twice daily for 60 daysIncrease in Minimal Erythema Dose (MED)A randomized, double-blind, placebo-controlled study showed a significant 23.8% increase in MED after 8 weeks of supplementation.[1][8][1][8]
Table 3: Safety and Tolerability
CompoundCommon Adverse EventsSerious Adverse EventsCitation(s)
This compound (Afamelanotide) Nausea, headache, flushing, implant site reactions.[9][10]Generally well-tolerated with no drug-related serious adverse events reported in major trials.[9][9][10]
Dersimelagon (MT-7117) Nausea, headache, freckles, skin hyperpigmentation.[2][3][11]One serious adverse event (anaphylactic reaction) deemed unrelated to the drug in a Phase 2 trial.[11][2][3][11]
Nicotinamide Generally well-tolerated with minimal side effects. Unlike niacin, it does not typically cause flushing.[7][12][13]High oral doses may cause nausea, vomiting, headache, fatigue, and dizziness.[12][7][12][13]
Polypodium leucotomos Mild gastrointestinal complaints and pruritus reported in a small percentage of users.[14][15]Considered safe with minimal to no serious side effects reported in clinical trials.[14][15][16][14][15][16]

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of experimental findings. Below are summaries of the protocols for key clinical trials cited in this guide.

This compound (Afamelanotide) - Phase III EPP Trial (CUV039)

This was a randomized, placebo-controlled, multicenter study.

cluster_0 Study Design cluster_1 Assessments Enrollment Enrollment of EPP Patients (n=75-100) Randomization Randomization (1:1) Enrollment->Randomization GroupA Group A: Afamelanotide (16 mg implant) Randomization->GroupA GroupB Group B: Placebo Implant Randomization->GroupB Dosing Dosing at Days 0, 60, 120 GroupA->Dosing GroupB->Dosing FollowUp Follow-up to Day 180 Dosing->FollowUp Diaries Patient Diaries: - Sun Exposure - Phototoxic Reactions - Pain Scores QoL Quality of Life (DLQI & EPP-QoL) at Days 0, 60, 120, 180 Photoprovocation Photoprovocation Testing: - Minimal Symptom Dose (MSD) at Days 0, 30, 60, 90, 120

References

A Comparative Guide to Analytical Methods for Confirming Melanotan I Identity

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparison of analytical methodologies for the definitive identification and confirmation of the synthetic peptide, Melanotan I. The following sections present quantitative data, experimental protocols, and visual representations of analytical workflows and biological pathways to aid researchers in selecting the most appropriate techniques for their specific needs.

Quantitative Performance of Analytical Methods

The confirmation of this compound identity and purity relies on a combination of chromatographic and mass spectrometric techniques. High-Performance Liquid Chromatography (HPLC) is a cornerstone for purity assessment and quantification, while Mass Spectrometry (MS) provides unequivocal molecular weight confirmation. Capillary Electrophoresis (CE) emerges as a high-efficiency alternative or complementary method to HPLC. The table below summarizes key performance parameters for these techniques.

ParameterHPLC-UVLC-MS/MSCapillary Electrophoresis (CE)
Principle Separation based on polaritySeparation based on polarity, identification by mass-to-charge ratioSeparation based on charge-to-size ratio
Primary Use Purity determination, QuantificationMolecular weight confirmation, Impurity identification, QuantificationPurity assessment, Separation of closely related peptides
Limit of Detection (LOD) ~0.1 µg/mL< 0.5 ng/mLng/mL to pg/mL range
Limit of Quantification (LOQ) ~0.4 µg/mL~2.5 ng/g in tissueng/mL range
Linearity (R²) > 0.999> 0.99> 0.99
Precision (%RSD) < 2%< 15%< 5%
Analysis Time 15-30 minutes15-30 minutes< 20 minutes
Strengths Robust, reproducible, widely availableHigh specificity and sensitivity, structural informationHigh separation efficiency, low sample volume, orthogonal to HPLC
Limitations Lower sensitivity than MSHigher cost and complexityLower concentration sensitivity than MS, potential for matrix effects

Note: Some quantitative data, particularly for HPLC-UV and LC-MS/MS, is adapted from studies on the closely related peptide, Melanotan II, and is expected to be comparable for this compound.

Experimental Protocols

Detailed methodologies for the primary analytical techniques are provided below. These protocols serve as a starting point and may require optimization based on specific instrumentation and sample matrices.

This method is suitable for determining the purity of a this compound sample and quantifying its content.

  • Instrumentation: A standard HPLC system equipped with a UV detector.

  • Column: C8 reversed-phase column (e.g., 4.6 mm x 250 mm, 5 µm particle size).

  • Mobile Phase A: 0.1% Trifluoroacetic acid (TFA) in water.

  • Mobile Phase B: 0.1% TFA in acetonitrile.

  • Gradient: A linear gradient from 20% to 50% Mobile Phase B over 20 minutes.

  • Flow Rate: 1.0 mL/min.

  • Detection: UV absorbance at 220 nm or 280 nm.

  • Sample Preparation: Dissolve the lyophilized this compound powder in water or a suitable buffer to a known concentration (e.g., 1 mg/mL).

  • Injection Volume: 10-20 µL.

  • Data Analysis: Purity is determined by calculating the peak area of this compound as a percentage of the total peak area. Quantification is achieved by comparing the peak area to a standard curve prepared from a reference standard of known concentration.

This protocol provides definitive confirmation of the molecular weight of this compound.

  • Instrumentation: An HPLC system coupled to a tandem mass spectrometer (e.g., Q-TOF or Triple Quadrupole).

  • Chromatography: Utilize the HPLC conditions described above.

  • Ionization Source: Electrospray Ionization (ESI) in positive ion mode.

  • Mass Analysis:

    • Full Scan (MS1): Acquire spectra over a mass range of m/z 400-1800 to identify the protonated molecular ions of this compound (Expected [M+H]⁺, [M+2H]²⁺, etc.). The theoretical molecular weight of this compound is approximately 1646.8 g/mol .

    • Tandem MS (MS/MS): Select the most abundant precursor ion of this compound for collision-induced dissociation (CID) to generate a characteristic fragmentation pattern.

  • Sample Preparation: Prepare a dilute solution of this compound (e.g., 10 µg/mL) in a suitable solvent compatible with ESI (e.g., 50:50 acetonitrile:water with 0.1% formic acid).

  • Data Analysis: Confirm the identity of this compound by matching the observed mass of the precursor ion and the fragmentation pattern to the theoretical values.

CZE offers an alternative or complementary high-efficiency separation method.

  • Instrumentation: A capillary electrophoresis system with a UV detector.

  • Capillary: Fused silica capillary (e.g., 50 µm internal diameter, 50 cm total length).

  • Background Electrolyte (BGE): 50 mM phosphate buffer at pH 2.5.

  • Voltage: 20-30 kV.

  • Injection: Hydrodynamic injection (e.g., 50 mbar for 5 seconds).

  • Detection: UV absorbance at 200 nm or 214 nm.

  • Sample Preparation: Dissolve the this compound sample in the BGE or water to a concentration of approximately 0.1-1 mg/mL.

  • Data Analysis: Assess purity based on the electropherogram profile. The high resolving power of CE can separate closely related impurities that may co-elute in HPLC.

Visualizing Analytical Workflows and Biological Pathways

The following diagrams, generated using the DOT language, illustrate key processes related to the analysis and mechanism of action of this compound.

Analytical_Workflow cluster_SamplePrep Sample Preparation cluster_Analysis Analytical Methods cluster_Data Data Analysis Lyophilized Lyophilized This compound Reconstitution Reconstitution (e.g., Water, Buffer) Lyophilized->Reconstitution Dilution Dilution to Working Concentration Reconstitution->Dilution HPLC HPLC-UV (Purity & Quant) Dilution->HPLC Inject LCMS LC-MS/MS (Identity) Dilution->LCMS Inject CE Capillary Electrophoresis (High-Res Separation) Dilution->CE Inject Purity Purity Assessment HPLC->Purity Quantification Quantification HPLC->Quantification Identity Identity Confirmation LCMS->Identity Resolution High-Resolution Profile CE->Resolution

Caption: A typical analytical workflow for the confirmation of this compound identity.

Melanotan_I_Signaling Melanotan_I This compound MC1R Melanocortin 1 Receptor (MC1R) Melanotan_I->MC1R Binds G_Protein Gs Protein MC1R->G_Protein Activates AC Adenylyl Cyclase G_Protein->AC Activates cAMP cAMP AC->cAMP Converts ATP to PKA Protein Kinase A (PKA) cAMP->PKA Activates CREB CREB PKA->CREB Phosphorylates MITF MITF (Transcription Factor) CREB->MITF Increases Expression Tyrosinase Tyrosinase Gene Expression MITF->Tyrosinase Upregulates Melanin Melanin Synthesis Tyrosinase->Melanin Leads to

Caption: The signaling pathway of this compound via the MC1R.

A Comparative Analysis of Melanotan I: In Vitro Efficacy vs. In Vivo Outcomes

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of the in vitro and in vivo experimental results for Melanotan I (afamelanotide), a synthetic analog of the endogenous alpha-melanocyte-stimulating hormone (α-MSH). Developed for its melanogenic properties, this compound is a subject of significant interest for its potential applications in photoprotection and the treatment of pigmentation disorders. This document synthesizes key performance data, outlines experimental methodologies, and visualizes the underlying biological pathways and workflows to support further research and development.

At a Glance: In Vitro vs. In Vivo Performance of this compound

FeatureIn Vitro FindingsIn Vivo Findings
Primary Target Melanocortin 1 Receptor (MC1R)Melanocytes in the skin
Mechanism of Action Selective agonism of MC1R, leading to increased intracellular cAMP and subsequent stimulation of melanin synthesis.Stimulation of melanocytes to produce eumelanin, resulting in increased skin pigmentation (tanning).
Potency High-affinity binding to MC1R, with greater potency and stability than native α-MSH.[1]Effective at inducing noticeable skin darkening at subcutaneous doses of 0.08 mg/kg to 0.16 mg/kg per day.[2]
Key Outcomes Dose-dependent increase in melanin production in cultured melanocytes.Significant increase in skin pigmentation, requiring 50% less UV exposure for equivalent tanning compared to placebo.[3] A 47% reduction in sunburned cells upon UV exposure.[3]
Observed Side Effects Not applicable (cell culture)Minor and transient, including nausea and facial flushing.[2]

In Vitro Analysis: Unraveling the Molecular Mechanism

In vitro studies have been instrumental in elucidating the precise mechanism by which this compound stimulates melanogenesis. These experiments typically involve the use of cultured human or animal melanocytes or melanoma cell lines that express the MC1R.

Receptor Binding and Signal Transduction

This compound is a potent and selective agonist of the melanocortin 1 receptor (MC1R).[4] Its molecular structure, which includes the substitution of two amino acids relative to the native α-MSH, confers enhanced stability and resistance to enzymatic degradation.[1] Upon binding to MC1R, a G-protein coupled receptor, this compound initiates a downstream signaling cascade. This process begins with the activation of adenylyl cyclase, which catalyzes the conversion of ATP to cyclic AMP (cAMP). The subsequent increase in intracellular cAMP levels activates Protein Kinase A (PKA). PKA then phosphorylates the transcription factor CREB (cAMP response element-binding protein), which in turn upregulates the expression of Microphthalmia-associated Transcription Factor (MITF). MITF is the master regulator of melanocyte survival and differentiation and directly activates the transcription of key melanogenic enzymes, including tyrosinase, TYRP1, and DCT. This enzymatic cascade leads to the synthesis of eumelanin, the dark pigment responsible for photoprotective tanning.

Melanotan_I_Signaling_Pathway cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_intracellular Intracellular This compound This compound MC1R MC1R This compound->MC1R Binds G_protein G-protein MC1R->G_protein Activates AC Adenylyl Cyclase cAMP cAMP AC->cAMP Converts ATP to G_protein->AC Activates PKA PKA cAMP->PKA Activates CREB CREB PKA->CREB Phosphorylates MITF MITF CREB->MITF Upregulates Tyrosinase Tyrosinase (TYR, TYRP1, DCT) MITF->Tyrosinase Activates Transcription Eumelanin Eumelanin Synthesis Tyrosinase->Eumelanin

This compound Signaling Pathway
Experimental Protocols: In Vitro

1. MC1R Binding Affinity Assay:

This assay quantifies the affinity of this compound for the MC1R.

  • Cell Line: HEK293 cells stably expressing human MC1R.

  • Radioligand: [125I]-[Nle4, D-Phe7]-α-MSH, a high-affinity radiolabeled analog.

  • Procedure:

    • Cell membranes are prepared and incubated with a fixed concentration of the radioligand.

    • Increasing concentrations of unlabeled this compound are added to compete for binding to the MC1R.

    • After incubation, the membranes are washed to remove unbound ligand.

    • The amount of bound radioactivity is measured using a gamma counter.

  • Data Analysis: The concentration of this compound that inhibits 50% of the specific binding of the radioligand (IC50) is determined. The equilibrium dissociation constant (Ki) is then calculated to represent the binding affinity.

2. Melanin Content Assay:

This assay measures the production of melanin in cultured melanocytes following treatment with this compound.

  • Cell Line: Primary human epidermal melanocytes or B16 melanoma cells.

  • Procedure:

    • Cells are seeded in culture plates and allowed to adhere.

    • The cells are then treated with varying concentrations of this compound for a specified period (e.g., 72 hours).

    • After treatment, the cells are washed and lysed.

    • The melanin pellets are dissolved in a sodium hydroxide solution.

    • The absorbance of the dissolved melanin is measured spectrophotometrically at approximately 475 nm.

  • Data Analysis: A standard curve is generated using synthetic melanin to quantify the melanin content in the cell lysates. The results are often normalized to the total protein content of the cell lysate.

In_Vitro_Workflow cluster_binding MC1R Binding Assay cluster_melanin Melanin Production Assay b1 Prepare MC1R-expressing cell membranes b2 Incubate with [125I]-NDP-α-MSH and varying concentrations of this compound b1->b2 b3 Wash and measure bound radioactivity b2->b3 b4 Calculate Ki value b3->b4 m1 Culture melanocytes m2 Treat with varying concentrations of This compound for 72h m1->m2 m3 Lyse cells and dissolve melanin m2->m3 m4 Measure absorbance at 475 nm m3->m4 m5 Quantify melanin content m4->m5

In Vitro Experimental Workflow

In Vivo Evaluation: From Bench to Bedside

In vivo studies, including preclinical animal models and human clinical trials, are crucial for assessing the efficacy, safety, and pharmacokinetic profile of this compound in a whole organism.

Preclinical Animal Studies

Animal models, such as the brown guinea pig, are often used to evaluate the pigment-inducing effects of new compounds.[5][6] These studies help determine appropriate dosing and formulation strategies before human trials.

Human Clinical Trials

Phase I and II clinical trials have demonstrated the ability of this compound to induce skin pigmentation in humans. In these studies, volunteers are administered this compound, typically via subcutaneous injection, and the effects on skin color are monitored over time.

Key Findings from Human Studies:

  • Enhanced Tanning Response: Subjects treated with this compound and exposed to UV radiation exhibited a significantly darker and more sustained tan compared to those receiving a placebo with UV exposure.[3]

  • Photoprotection: A notable finding was the reduction in sun-induced skin damage. Participants treated with this compound had approximately 47% fewer sunburn cells in skin biopsies taken after UV exposure.[3]

  • Reduced UV Exposure Requirement: Individuals receiving this compound required about 50% less sunlight exposure to achieve a tan equivalent to that of the control group.[3]

Experimental Protocols: In Vivo

1. Animal Model of Pigmentation:

  • Animal Model: Brown guinea pigs are a suitable model due to their skin's ability to produce melanin in response to stimuli.

  • Procedure:

    • A designated area on the back of the guinea pigs is shaved.

    • This compound is administered subcutaneously daily for a set period.

    • The treated skin area is often exposed to a controlled dose of UVB radiation to assess the synergistic effect.

    • Skin pigmentation is measured at regular intervals using a chromameter, which quantifies skin color.

    • At the end of the study, skin biopsies may be taken for histological analysis.

  • Data Analysis: Changes in skin pigmentation are quantified using colorimetric measurements (e.g., Lab* color space). Histological sections are often stained with Fontana-Masson to visualize and quantify melanin content in the epidermis.[7]

2. Human Clinical Trial for Tanning and Photoprotection:

  • Study Population: Healthy volunteers with skin types that are prone to sunburning.

  • Procedure:

    • Participants are randomized to receive either daily subcutaneous injections of this compound (e.g., 0.16 mg/kg) or a saline placebo.

    • A specific area of the skin is exposed to a controlled dose of UV radiation.

    • Skin color is measured regularly using reflectance colorimetry.

    • Skin biopsies are taken from the irradiated sites 24 hours after exposure to quantify sunburn cells.

  • Data Analysis: The change in skin pigmentation is assessed over time. Sunburn cells in the biopsies are counted under a microscope to determine the level of photoprotection.

In_Vivo_Workflow cluster_animal Animal Study (Guinea Pig) cluster_human Human Clinical Trial a1 Administer this compound subcutaneously a2 Expose skin to controlled UVB radiation a1->a2 a3 Measure skin pigmentation with a chromameter a2->a3 a4 Perform histological analysis of skin biopsies (Fontana-Masson) a3->a4 h1 Administer this compound or placebo subcutaneously h2 Expose skin to controlled UV radiation h1->h2 h3 Measure skin color with reflectance colorimetry h2->h3 h4 Quantify sunburn cells in skin biopsies h3->h4

In Vivo Experimental Workflow

Conclusion

The collective evidence from both in vitro and in vivo studies provides a robust understanding of this compound's pharmacology and clinical effects. In vitro assays have been pivotal in defining its mechanism as a selective MC1R agonist that potently stimulates the melanin production pathway. These findings are strongly corroborated by in vivo data from human trials, which demonstrate a significant increase in skin pigmentation and a notable photoprotective effect, evidenced by a reduction in sunburn cells. The consistent and complementary nature of the in vitro and in vivo results underscores the therapeutic potential of this compound for conditions related to photosensitivity and pigmentation disorders. Further research can build upon this foundation to optimize dosing regimens, explore new delivery methods, and expand its clinical applications.

References

A Head-to-Head Examination of Systemic Photoprotective Agents: Melanotan I Versus Oral Supplements

Author: BenchChem Technical Support Team. Date: November 2025

For researchers and drug development professionals navigating the landscape of systemic photoprotection, a clear understanding of the comparative efficacy and mechanisms of action of available agents is paramount. This guide provides a detailed comparison of Melanotan I (afamelanotide) against other prominent oral photoprotective agents, including nicotinamide, beta-carotene, and Polypodium leucotomos extract. The following sections present quantitative data from clinical studies, detailed experimental protocols, and visualizations of key signaling pathways to facilitate an evidence-based evaluation.

Comparative Efficacy of Photoprotective Agents

The clinical efficacy of systemic photoprotective agents is often evaluated by their ability to increase the minimal erythema dose (MED), which is the lowest dose of ultraviolet (UV) radiation required to produce a noticeable reddening of the skin. An increase in MED indicates a higher tolerance to UV radiation. The following table summarizes the quantitative outcomes from various clinical trials.

AgentStudy PopulationDosageDurationKey Outcome
This compound (Afamelanotide) Healthy volunteers (Fitzpatrick I-III)16 mg subcutaneous implantSingle doseStatistically significant decrease in UV-erythema dose response (p=0.018); Apparent (not statistically significant) increase in median MED from 24.5 to 29.9 mJ/cm² after 5 days.[1][2]
Nicotinamide Healthy volunteers500 mg or 1500 mg daily1 weekSignificantly reduced UV-induced immunosuppression in a dose-dependent manner.[3]
High-risk skin cancer patients500 mg twice daily12 months23% lower rate of new non-melanoma skin cancers (p=0.02) compared to placebo.[4]
Beta-Carotene Healthy volunteers30 mg to 90 mg daily (progressively increased)24 weeksSignificant increase in MED (p<0.05).[5]
Healthy volunteersMixed carotenoids (4.25 mg beta-carotene) three times daily12 weeksSignificant increase in UVB-induced MED and UVA-induced minimal persistent pigmentation dose (MPPD).[6][7]
Polypodium leucotomos Healthy volunteers (Fitzpatrick I-III)240 mg twice daily5 daysMean MED increased from approximately 223 J/cm² to 234 J/cm²; 44% of participants showed a quantifiable rise in MED.[8][9]
Healthy volunteers (Fitzpatrick I-IV)240 mg twice daily60 daysGreater likelihood of an increased MED (p=0.01) and decreased UV-induced erythema intensity (p<0.01) compared to placebo at Day 28.[10]

Experimental Protocols

Understanding the methodologies employed in these studies is crucial for interpreting the results. Below are summaries of the experimental protocols for the key studies cited.

This compound (Afamelanotide) - CUV151 Study
  • Objective: To assess the impact of afamelanotide on UV-induced DNA damage and repair capacity in healthy volunteers.[1]

  • Participants: Nine healthy adult volunteers with fair skin types (Fitzpatrick I-III).[1]

  • Procedure:

    • Baseline skin evaluation and reflectance spectrophotometry were performed.

    • A geometric series of erythemally weighted doses of broadband UVB was applied to unexposed buttock skin.

    • After 24 hours, the MED was assessed, and erythema intensity was measured.

    • A 16 mg subcutaneous implant of afamelanotide was administered.[2]

    • Five days later, the same UV radiation dose series was applied to the contralateral buttock.

    • After another 24 hours, the MED and erythema intensity were reassessed.[2]

  • Endpoints: Changes in UVR erythema dose response, changes in MED, and assessment of DNA damage and repair from skin biopsies.[1]

Nicotinamide - Oral Supplementation Study
  • Objective: To determine if oral nicotinamide protects against UV-induced immunosuppression in humans.[3]

  • Participants: Healthy volunteers.

  • Procedure:

    • A randomized, double-blinded, crossover design was used, with participants taking either oral nicotinamide (500 mg or 1500 mg daily) or a placebo for one week.[3]

    • Discrete areas of the back were irradiated with low doses of solar-simulated UV for three consecutive days.

    • The Mantoux model of skin immunity was used, involving intradermal injection of tuberculin purified protein derivative.

    • Immunosuppression was calculated as the difference in Mantoux-induced erythema between irradiated and unirradiated sites.[3]

  • Endpoints: The primary endpoint was the level of immunosuppression.

Beta-Carotene - Supplementation Study
  • Objective: To determine the protective effects of oral alpha- and beta-carotene supplementation on UVA- and UVB-induced erythema.[5]

  • Participants: 22 healthy subjects (11 men and 11 women).[5]

  • Procedure:

    • Participants were supplemented with natural carotenoids for 24 weeks, with the dose progressively increasing from 30 mg to 90 mg daily every 8 weeks.[5]

    • Small areas of the skin were exposed to increasing doses of UV light to determine the MED at baseline and throughout the study.

    • Blood samples were taken to determine serum carotenoid levels and for lipid peroxidation analysis.[5]

  • Endpoints: The primary endpoint was the change in MED.

Polypodium leucotomos Extract - Oral Supplementation Study
  • Objective: To evaluate the photoprotective effects of an oral supplement containing Polypodium leucotomos extract on MED and erythema intensity.[8]

  • Participants: 27 healthy participants with Fitzpatrick skin types I-III.[8]

  • Procedure:

    • Baseline MED was assessed on Day 1 without supplementation.

    • Participants consumed 240 mg of the extract twice daily for five days.[8][9]

    • MED was reassessed on Day 5.

    • Erythema intensity was evaluated using colorimetry, visual grading, and standardized photography.[8]

  • Endpoints: The primary endpoints were the change in MED and erythema intensity.[8]

Signaling Pathways and Mechanisms of Action

The photoprotective effects of these agents are mediated by distinct signaling pathways. The following diagrams, generated using the DOT language, illustrate these mechanisms.

Melanotan_I_Signaling_Pathway Melanotan_I This compound (Afamelanotide) MC1R Melanocortin-1 Receptor (MC1R) Melanotan_I->MC1R Binds to AC Adenylyl Cyclase MC1R->AC Activates cAMP cAMP AC->cAMP Converts ATP to PKA Protein Kinase A (PKA) cAMP->PKA Activates CREB CREB PKA->CREB Phosphorylates MITF MITF CREB->MITF Increases Transcription Melanogenesis Melanogenesis (Eumelanin Production) MITF->Melanogenesis Stimulates Photoprotection Photoprotection Melanogenesis->Photoprotection

Caption: Signaling pathway of this compound (afamelanotide).

Nicotinamide_Photoprotection_Pathway UV_Radiation UV Radiation Cellular_Energy_Depletion Cellular Energy (ATP) Depletion UV_Radiation->Cellular_Energy_Depletion DNA_Damage DNA Damage UV_Radiation->DNA_Damage Immunosuppression Immunosuppression UV_Radiation->Immunosuppression Nicotinamide Nicotinamide (Vitamin B3) NAD NAD+ Nicotinamide->NAD Precursor to Reduced_Immunosuppression Reduced Immunosuppression Nicotinamide->Reduced_Immunosuppression ATP_Production ATP Production NAD->ATP_Production Essential for DNA_Repair Enhanced DNA Repair ATP_Production->DNA_Repair Provides energy for

Caption: Mechanism of nicotinamide in photoprotection.

Beta_Carotene_Antioxidant_Mechanism UV_Radiation UV Radiation ROS_Formation Reactive Oxygen Species (ROS) Formation UV_Radiation->ROS_Formation Oxidative_Stress Oxidative Stress (Lipid Peroxidation, DNA Damage) ROS_Formation->Oxidative_Stress ROS_Scavenging ROS Scavenging Beta_Carotene Beta-Carotene Beta_Carotene->ROS_Scavenging Acts as an Antioxidant Reduced_Oxidative_Stress Reduced Oxidative Stress ROS_Scavenging->Reduced_Oxidative_Stress

Caption: Antioxidant mechanism of beta-carotene in photoprotection.

Conclusion

This guide provides a comparative overview of this compound and other systemic photoprotective agents based on available clinical data. While direct head-to-head trials are limited, the compiled data and mechanistic insights offer a valuable resource for researchers and professionals in the field. This compound demonstrates a rapid and significant effect on the skin's response to UV radiation by stimulating melanin production. In contrast, agents like nicotinamide, beta-carotene, and Polypodium leucotomos exert their photoprotective effects primarily through antioxidant and DNA repair pathways, with efficacy often dependent on longer-term supplementation. The choice of agent for further research or development will depend on the specific application, desired mechanism of action, and target patient population.

References

Safety Operating Guide

Proper Disposal of Melanotan I: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: November 2025

The safe and compliant disposal of Melanotan I is a critical component of laboratory safety and environmental responsibility. For researchers, scientists, and drug development professionals, adherence to established protocols ensures the mitigation of potential hazards and compliance with regulatory standards. This guide provides essential, step-by-step instructions for the proper disposal of this compound in various forms.

The primary principle governing the disposal of this compound is to treat it as chemical waste. It should not be discharged into sewer systems or disposed of in regular trash without appropriate deactivation and containment.[1] The recommended method for ultimate disposal is through a licensed chemical destruction facility, typically involving controlled incineration with flue gas scrubbing.[1] All procedures must be conducted in accordance with prevailing federal, state, and local regulations.[2][3]

Disposal Procedures for this compound Waste Streams

The following table summarizes the recommended disposal protocols for different forms of this compound waste generated in a laboratory setting.

Waste TypeDisposal ProtocolKey Safety Precautions
Unused/Expired Lyophilized Powder 1. Keep the peptide in its original, tightly closed vial.[1]2. Place the vial in a designated, sealed container for chemical waste.3. Arrange for disposal through a licensed chemical waste management service.Handle in a well-ventilated area. Wear suitable protective clothing, gloves, and eye protection.[1] Avoid formation of dust.[1]
Expired/Unused Reconstituted Solution 1. Treat the solution as chemical waste.2. Absorb the liquid with a non-reactive, absorbent material (e.g., diatomite, universal binders).[2][3]3. Place the absorbent material into a suitable, sealed container for chemical waste disposal.4. Do not discharge the solution into drains or sewer systems.[1][2]Ensure adequate ventilation.[2][3] Avoid contact with skin and eyes.[1]
Empty Vials & Packaging 1. Decontamination: Triple rinse the container with a suitable solvent (or equivalent).[1]2. Disposal of Rinsate: Treat the rinsate as chemical waste.3. Vial Disposal: After rinsing, puncture the vial to render it unusable. It can then be offered for recycling, reconditioning, or disposed of in a sanitary landfill.[1]4. Packaging: Combustible packaging materials may be disposed of via controlled incineration.[1]Wear appropriate personal protective equipment (PPE) during the rinsing process.
Contaminated Sharps (Needles & Syringes) 1. Immediately after use, place all needles and syringes into a certified, puncture-resistant sharps container.[4][5]2. Do not overfill the sharps container.3. Seal the container when it is full.4. Dispose of the sealed sharps container through a designated biohazardous or medical waste disposal service. Many pharmacies also accept sealed sharps containers.[4]Never reuse needles or syringes.[5]

Protocol for Accidental Spills

In the event of an accidental spill, immediate and appropriate action is necessary to contain the material and protect personnel.

1. Evacuate and Secure the Area:

  • Evacuate non-essential personnel from the immediate vicinity.[1]

  • Ensure the area is well-ventilated.[1][2]

  • Remove all sources of ignition.[1]

2. Don Personal Protective Equipment (PPE):

  • Wear suitable protective clothing, chemical-impermeable gloves, and eye/face protection.[1][2]

3. Containment and Cleanup:

  • For Solid (Powder) Spills:

    • Avoid generating dust.[1]

    • Carefully collect the powder using non-sparking tools and place it into a suitable, closed container for disposal.[1]

  • For Liquid (Solution) Spills:

    • Prevent further leakage if it is safe to do so.[2]

    • Cover the spill with a finely-powdered, liquid-binding material such as diatomite or universal binders.[2][3]

    • Collect the absorbed material and place it in a sealed container for disposal.

4. Decontamination:

  • Decontaminate the spill surface and any affected equipment by scrubbing with alcohol.[2][3]

5. Disposal:

  • Dispose of all contaminated cleanup materials and PPE as chemical waste in accordance with institutional and local regulations.[2][3]

This compound Disposal Workflow

The following diagram illustrates the decision-making process for the proper disposal of this compound waste.

G cluster_0 Start: Identify this compound Waste cluster_1 Categorize Waste Type cluster_2 Disposal Action cluster_3 Final Disposition start Waste Generated sharps Sharps (Needles, Syringes) start->sharps liquid Liquid Waste (Reconstituted Solution) start->liquid solid Solid Waste (Lyophilized Powder) start->solid container Empty Container (Vials, Packaging) start->container sharps_bin Place in Sharps Container sharps->sharps_bin chem_waste Treat as Chemical Waste liquid->chem_waste solid->chem_waste decon Decontaminate (Triple Rinse) container->decon med_disposal Medical Waste Disposal sharps_bin->med_disposal chem_disposal Licensed Chemical Disposal (Incineration) chem_waste->chem_disposal decon->chem_waste Dispose of Rinsate recycle_landfill Recycle / Landfill decon->recycle_landfill Puncture & Dispose Vial

Caption: Workflow for the proper disposal of different this compound waste streams.

References

Personal protective equipment for handling Melanotan I

Author: BenchChem Technical Support Team. Date: November 2025

Essential Safety and Handling Guide for Melanotan I

This guide provides crucial safety, handling, and disposal information for researchers, scientists, and drug development professionals working with this compound. The following procedures are designed to ensure a safe laboratory environment and minimize exposure risks.

This compound is a synthetic analog of the alpha-melanocyte stimulating hormone (α-MSH).[1][2] While it is used in research for its ability to stimulate melanogenesis (the production of melanin), it is important to note that it has not been approved by regulatory bodies such as the FDA, and its comprehensive safety profile is not fully established.[1] The chemical is classified as harmful if swallowed and very toxic to aquatic life with long-lasting effects.[3]

Personal Protective Equipment (PPE) and Engineering Controls

Effective handling of this compound requires a combination of engineering controls and appropriate personal protective equipment to prevent inhalation, ingestion, and direct contact.

Control TypeRecommendationSource(s)
Ventilation Handle in a well-ventilated place. Use only in areas with appropriate exhaust ventilation.[3][4]
Eye Protection Wear appropriate protective eyeglasses or chemical safety goggles with side-shields.[3][5]
Hand Protection Wear chemical-impermeable protective gloves.[3][4][5]
Body Protection Wear appropriate protective clothing or an impervious lab coat to prevent skin exposure.[3][5]
Respiratory Protection A suitable respirator or particle filter may be necessary if dust or aerosols are generated.[3][5]
Safety Stations Ensure an accessible safety shower and eye wash station are available.[3]

Procedural Guidelines for Handling this compound

Adherence to a strict operational workflow is critical for safety. The following sections detail the step-by-step process for handling this compound from receipt to disposal.

Receiving and Storage
  • Inspection : Upon receipt, visually inspect the container for any damage or leaks.

  • Storage of Lyophilized Powder : Unopened, lyophilized this compound should be stored in a freezer at or below -20°C for long-term stability.[2][3] For shorter periods, refrigeration between 2°C and 8°C is acceptable.[6]

  • Storage Conditions : Store the container tightly closed in a dry, cool, and well-ventilated area.[4] Keep it segregated from incompatible materials such as strong acids/alkalis and strong oxidizing/reducing agents.[3]

Preparation and Handling (Reconstitution)
  • Work Area Preparation : Designate a specific area for handling this compound. Ensure the area is clean and equipped with the necessary safety equipment.

  • Donning PPE : Before handling, put on all required PPE as specified in the table above.

  • Aseptic Technique : Use sterile tools and liquids (e.g., bacteriostatic or sterile water) for reconstitution.[6][7] Avoid shaking the vial vigorously after adding the solvent to prevent denaturation.[7]

  • Handling Precautions : Avoid the formation of dust and aerosols.[3][4] Do not eat, drink, or smoke in the handling area.[3] Avoid all direct contact with the substance.[4]

  • Storage of Reconstituted Solution : Once reconstituted, the liquid solution is more fragile and must be stored immediately in a refrigerator.[6] Do not freeze mixed peptides.[7]

Disposal Plan

The disposal of this compound and any contaminated materials must be conducted in compliance with local, state, and federal regulations to prevent environmental contamination.

  • Waste Segregation : All materials that have come into contact with this compound, including vials, syringes, gloves, and bench paper, should be considered chemical waste.

  • Containment : Collect all waste in suitable, closed, and clearly labeled containers for disposal.[4]

  • Spill Management :

    • Ensure adequate ventilation and wear full PPE.[4]

    • Prevent the formation of dust.[4]

    • Sweep up solid spills and place the material into a suitable disposal container.[5]

    • Prevent the chemical from entering drains, as it is toxic to aquatic life.[3][4]

  • Final Disposal : Dispose of the contained waste through an approved waste disposal plant or licensed contractor.[3]

Emergency Procedures and First Aid

In case of accidental exposure, immediate action is crucial.

Exposure RouteFirst Aid ProtocolSource(s)
Inhalation Move the individual to fresh air. If breathing is difficult, administer oxygen. If not breathing, begin artificial respiration and seek immediate medical attention.[4]
Skin Contact Immediately remove contaminated clothing. Wash the affected area thoroughly with soap and plenty of water. Consult a doctor.[4]
Eye Contact Immediately flush the eyes with plenty of pure water for at least 15 minutes, holding the eyelids apart. Consult a doctor.[4]
Ingestion Rinse the mouth with water. Do not induce vomiting. Never give anything by mouth to an unconscious person. Call a poison control center or doctor immediately.[4]

This compound Handling Workflow

The following diagram illustrates the standard operational workflow for handling this compound in a laboratory setting.

Melanotan_Handling_Workflow This compound Laboratory Handling Workflow cluster_prep Preparation & Storage cluster_handling Handling & Use cluster_disposal Waste & Disposal cluster_emergency Emergency Response Receive Receive & Inspect Container Store Store Lyophilized Powder (<-20°C Freezer) Receive->Store PrepArea Prepare Designated Work Area Store->PrepArea DonPPE Don Required PPE PrepArea->DonPPE Reconstitute Reconstitute with Sterile Diluent DonPPE->Reconstitute Use Perform Experiment Reconstitute->Use Spill Spill Response Reconstitute->Spill Exposure Exposure Event (First Aid) Reconstitute->Exposure StoreMixed Store Reconstituted Solution (Refrigerator) Use->StoreMixed If not all used Segregate Segregate Contaminated Waste Use->Segregate Use->Spill Use->Exposure StoreMixed->Use Future Use Contain Collect in Labeled, Closed Containers Segregate->Contain Dispose Dispose via Approved Waste Facility Contain->Dispose

Caption: Workflow for safe handling of this compound, from receipt to disposal.

References

×

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.